7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Description
Properties
IUPAC Name |
7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUWGOFEQZGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365927 | |
| Record name | 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-31-1 | |
| Record name | 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Abstract
This comprehensive technical guide details a robust and scientifically grounded synthetic pathway for the preparation of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The elucidated multi-step synthesis commences with the construction of the 2-amino-7-methylbenzothiazole core, followed by regioselective nitration, subsequent reduction to a key diamino intermediate, and concludes with a cyclization reaction to form the fused thiazolo[5,4-e]benzothiazole scaffold. This guide provides not only detailed, step-by-step experimental protocols but also delves into the underlying chemical principles and rationale for the selection of reagents and reaction conditions, ensuring a reproducible and scalable process for professionals in drug development and chemical research.
Introduction: The Significance of the Thiazolo[5,4-e]benzothiazole Scaffold
The fusion of thiazole and benzothiazole ring systems creates a unique heterocyclic architecture with a rich electron landscape and rigid, planar geometry. These structural features are often associated with potent biological activities and desirable photophysical properties. Thiazole and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the benzothiazole nucleus is a common motif in drugs and biologically active molecules. The strategic combination of these two pharmacophores in the form of a thiazolo[5,4-e]benzothiazole system is a compelling strategy for the discovery of novel therapeutic agents and functional materials. The target molecule, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, with its specific substitution pattern, offers a valuable platform for further chemical elaboration and biological screening.
Overall Synthetic Strategy
The synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is designed as a four-step sequence, commencing with the synthesis of a substituted benzothiazole precursor. This is followed by the introduction of a second amino group via a nitro intermediate, and the final step involves the construction of the fused thiazole ring.
Sources
An In-Depth Technical Guide to the Characterization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a plausible synthetic pathway, detailed protocols for spectroscopic and chromatographic analysis, and a discussion of the potential biological significance of this molecule, drawing upon established knowledge of related benzothiazole and thiazole derivatives.[1][2][3] The methodologies are presented to ensure scientific integrity and reproducibility, providing a self-validating framework for the characterization of this and similar compounds.
Introduction: The Rationale for a Fused Thiazolo-Benzothiazole System
Benzothiazole and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5][6] The fusion of a second thiazole ring to the benzothiazole core, as in the case of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, presents an intriguing scaffold for the development of novel therapeutic agents. This fusion can be expected to modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or novel mechanisms of action. This guide provides a foundational framework for the synthesis and comprehensive characterization of this promising, albeit hypothetically characterized, molecule.
Proposed Synthesis Pathway
The synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine can be envisioned through a multi-step process, leveraging established methods for the formation of benzothiazole and thiazole rings.[1][7][8] The proposed pathway, illustrated below, begins with the synthesis of a substituted 2-aminobenzothiazole, followed by the construction of the fused thiazole ring.
Figure 1: Proposed synthetic pathway for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 2,6-diamino-7-methylbenzothiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 4-methyl-3-nitroaniline in glacial acetic acid.
-
Thiocyanation: Cool the solution in an ice bath and add a solution of potassium thiocyanate in glacial acetic acid dropwise.
-
Bromination: While maintaining the low temperature, add a solution of bromine in glacial acetic acid dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Filter the resulting precipitate of 2-amino-6-nitro-7-methylbenzothiazole, wash with water, and dry.
-
Reduction: To a solution of the nitro compound in ethanol, add a reducing agent such as stannous chloride (SnCl2) in concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction, neutralize with a suitable base (e.g., sodium bicarbonate), and extract the product, 2,6-diamino-7-methylbenzothiazole, with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.
Step 2: Formation of the Fused Thiazole Ring
-
Reaction Setup: Dissolve the synthesized 2,6-diamino-7-methylbenzothiazole in a suitable solvent such as chlorobenzene.
-
Cyclization: Add potassium thiocyanate and an oxidizing agent (e.g., bromine in acetic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the final compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are proposed for the comprehensive analysis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use a gradient elution method with mobile phases such as acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatogram for the appearance of a single major peak, indicating high purity.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ peak for C₉H₇N₃S₂ would be approximately at m/z 222.02.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound.
-
¹H NMR Spectroscopy (Predicted):
-
A singlet for the methyl group (C7-CH₃) protons is expected around δ 2.4-2.6 ppm.
-
A singlet for the amine (NH₂) protons should appear in the range of δ 5.0-7.0 ppm, which is exchangeable with D₂O.
-
Aromatic protons on the benzothiazole ring system will likely appear as doublets or multiplets in the region of δ 7.0-8.0 ppm.
-
-
¹³C NMR Spectroscopy (Predicted):
-
The methyl carbon (C7-CH₃) is expected to resonate around δ 15-20 ppm.
-
Aromatic and heterocyclic carbons will appear in the downfield region of δ 110-160 ppm.
-
The carbon of the C-NH₂ group in the thiazole ring would likely be in the range of δ 160-170 ppm.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Predicted IR Absorption Bands:
-
N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹.[9]
-
C-H stretching of the methyl group and aromatic rings will be observed around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the heterocyclic rings are anticipated in the 1500-1650 cm⁻¹ region.[10][11]
-
C-N and C-S stretching vibrations will likely appear in the fingerprint region (below 1500 cm⁻¹).
-
Data Summary
| Analytical Technique | Expected Results for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine |
| HPLC | A single major peak indicating >95% purity. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at approximately m/z 222.02. |
| ¹H NMR (in DMSO-d₆) | δ (ppm): ~2.5 (s, 3H, CH₃), ~6.5 (s, 2H, NH₂), ~7.2-7.8 (m, 2H, Ar-H). |
| ¹³C NMR (in DMSO-d₆) | δ (ppm): ~18 (CH₃), ~115-155 (aromatic and heterocyclic carbons), ~168 (C-NH₂). |
| IR (KBr pellet, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (C=N stretch). |
Potential Biological Significance and Future Directions
The thiazolo[5,4-e]benzothiazole scaffold is a novel heterocyclic system with significant potential for biological activity. Given the known pharmacological properties of benzothiazoles, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine and its derivatives could be investigated for a range of therapeutic applications:
-
Anticancer Activity: Many 2-aminobenzothiazole derivatives have shown potent anticancer activity.[12] This compound could be screened against various cancer cell lines.
-
Antimicrobial Activity: The benzothiazole nucleus is a common feature in antimicrobial agents.[4][5] The synthesized compound could be tested for its efficacy against a panel of bacteria and fungi.
-
Enzyme Inhibition: The planar, electron-rich structure of this molecule makes it a candidate for inhibition of enzymes such as kinases or topoisomerases, which are important targets in drug discovery.[12]
Future work should focus on the synthesis of a library of derivatives by modifying the substituents on the thiazolo[5,4-e]benzothiazole core to establish structure-activity relationships (SAR) and optimize for potency and selectivity.
Figure 2: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of novel heterocyclic compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. By following the detailed protocols and utilizing the expected analytical data as a benchmark, researchers can confidently approach the synthesis and validation of this novel compound. The potential for diverse biological activities makes this and related molecules exciting targets for future drug discovery efforts.
References
-
Khabnadideh, S., et al. (2012). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 17(5), 5378-5421. [Link]
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 847-856. [Link]
-
Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927. [Link]
-
Bologa, C. G., et al. (2019). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 24(18), 3328. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(19), 6608. [Link]
-
Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 134-143. [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Pharmaceutical Sciences and Research, 14(9), 4269-4281. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
- Bhargava, P. N., & Baliga, B. T. (1957). Synthesis of 2-Aminobenzothiazoles. Journal of the Indian Chemical Society, 34(11), 843-846.
-
Omar, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(35), 31921–31937. [Link]
-
Chaurasia, S., & Sahu, J. (2013). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of Molecular Structure, 1048, 245-253. [Link]
-
Sathyanarayanamoorthi, V., et al. (2017). Theoretical FT-IR spectrum of benzothiazole. Journal of Molecular Structure, 1130, 839-848. [Link]
-
LibreTexts. (2021). Infrared Spectroscopy. [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thiazolo[5,4-e]benzothiazole Scaffold: A Case Study on 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, thiazolo[5,4-e]benzothiazole, with a specific focus on the predicted chemical properties and research potential of the derivative, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring new chemical spaces for therapeutic innovation.
Introduction: The Emergence of Fused Heterocyclic Systems
In the landscape of medicinal chemistry, the fusion of multiple heterocyclic rings is a proven strategy for generating novel molecular architectures with unique pharmacological profiles. The benzothiazole moiety, a bicyclic system consisting of a benzene ring fused to a thiazole ring, is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4]
The thiazolo[5,4-e]benzothiazole core represents a strategic fusion of a benzothiazole system with an additional thiazole ring. This creates a rigid, planar, electron-deficient tetracyclic system. The specific derivative, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, incorporates a primary amine at the 2-position, a common feature in many bioactive benzothiazoles that often serves as a key pharmacophoric element or a handle for further chemical modification.[1][4]
While 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is a novel structure with limited to no currently published data, this guide will extrapolate its predicted properties, propose viable synthetic routes, and discuss its potential as a target for drug discovery based on the well-established chemistry of its constituent substructures.
Predicted Physicochemical and Spectroscopic Properties
The anticipated properties of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine are derived from computational models and comparison with analogous structures like 2-aminobenzothiazole and its substituted derivatives.
Core Chemical Attributes
A summary of predicted quantitative data is presented below. These values are estimations and require experimental verification.
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C₉H₇N₃S₂ | Based on chemical structure |
| Molecular Weight | 221.30 g/mol | Based on atomic weights |
| logP | ~2.5 - 3.5 | Increased lipophilicity from the fused ring system compared to 2-aminobenzothiazole (logP ~1.9)[5] |
| pKa (Amine) | ~4.0 - 5.0 | The electron-withdrawing nature of the fused aromatic system is expected to decrease the basicity of the 2-amino group. |
| Melting Point | >200 °C | Fused, planar aromatic systems typically have high melting points due to efficient crystal lattice packing. |
| Aqueous Solubility | Low | Expected to be poorly soluble in water, but soluble in organic solvents like DMSO and DMF, similar to other complex heterocyclic compounds.[6] |
Predicted Spectroscopic Signatures
Experimental confirmation of the structure would rely on the following spectroscopic techniques:
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the methyl group (CH₃) around 2.4-2.6 ppm. A broad singlet for the amino protons (NH₂) would likely appear downfield (>7.0 ppm). The aromatic protons on the benzothiazole ring would present as a complex multiplet system between 7.0 and 8.5 ppm.
-
¹³C NMR: The spectrum would be characterized by signals for the methyl carbon (~15-20 ppm) and multiple aromatic carbons in the 110-160 ppm range. The carbon atom of the C-NH₂ group (C2) is anticipated to be significantly downfield, potentially >165 ppm.
-
FT-IR: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3300-3450 cm⁻¹), C=N stretching within the heterocyclic rings (~1600-1650 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).
-
Mass Spectrometry (ESI-MS): A strong signal for the protonated molecule [M+H]⁺ would be expected at m/z 222.03.
Proposed Synthetic Strategies
The synthesis of this novel scaffold would be a multi-step process. A plausible retro-synthetic analysis suggests that a substituted 2-aminobenzothiazole would be a key starting material. Below is a proposed workflow.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target molecule.
Experimental Protocol Outline
Part 1: Synthesis of 6-Methyl-2-aminobenzothiazole
-
Starting Material: 4-Methyl-2-nitroaniline.
-
Reduction: The nitro group is first reduced to an amine to form 3,4-diaminotoluene. This can be achieved using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.
-
Cyclization: The resulting diamine is then reacted with a thiocyanate source, such as potassium or sodium thiocyanate, in the presence of an oxidizing agent like bromine in acetic acid. This is a standard Hugershoff reaction for the synthesis of 2-aminobenzothiazoles.[1]
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is precipitated. Purification is achieved via recrystallization from a suitable solvent like ethanol.
Part 2: Annulation of the Second Thiazole Ring
This step is more speculative and is based on established methods for thiazole synthesis.
-
Functionalization: The 2-amino group of 6-methyl-2-aminobenzothiazole is reacted with an appropriate three-carbon building block that can undergo cyclization. A common method is the Hantzsch thiazole synthesis, which involves reacting a thioamide with an α-haloketone.
-
Proposed Route (Tscherniac-Einhorn variant):
-
React 6-methyl-2-aminobenzothiazole with chloroacetyl chloride to form an N-(6-methylbenzothiazol-2-yl)-2-chloroacetamide intermediate.
-
This intermediate can then be treated with a sulfur source like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to facilitate the thionation of the amide and subsequent intramolecular cyclization to form the fused thiazole ring.
-
-
Purification: The final product would require purification using column chromatography on silica gel to separate it from starting materials and reaction byproducts.
Anticipated Biological Activity and Research Applications
The fusion of two biologically relevant scaffolds suggests that 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine could be a potent bioactive molecule.
Kinase Inhibition
Many 2-aminobenzothiazole derivatives function as ATP-competitive kinase inhibitors. The rigid, planar structure of the proposed molecule is well-suited to fit into the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammatory diseases.[7] The 2-amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP.
Diagram: Hypothetical Kinase Inhibition Mechanism
Caption: Model of the molecule interacting with a kinase active site.
Antimicrobial and Antifungal Activity
The benzothiazole core is a well-known antimicrobial pharmacophore.[4] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][8] The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis. The novel fused system could present a new class of antimicrobial agents with the potential to overcome existing resistance mechanisms.
Other Potential Applications
-
Anticancer Agents: Beyond kinase inhibition, benzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[7]
-
Neurodegenerative Diseases: Some benzothiazole-containing compounds have been explored as imaging agents for amyloid plaques in Alzheimer's disease.
Conclusion and Future Directions
While 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine remains a hypothetical target, this in-depth analysis based on established chemical principles strongly suggests its potential as a valuable scaffold for drug discovery. Its rigid, planar structure and the presence of a key 2-amino functional group make it an attractive candidate for targeting enzymatic active sites, particularly those of kinases.
The next logical steps for researchers in this field would be:
-
Synthesis and Structural Verification: Execute the proposed synthetic routes and unequivocally confirm the molecular structure using NMR, MS, and potentially X-ray crystallography.
-
In Vitro Biological Screening: Screen the compound against a broad panel of kinases, cancer cell lines, and microbial strains to identify initial biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the substitution on the benzene ring and functionalizing the 2-amino group to optimize potency and selectivity.
This guide serves as a foundational document to inspire and direct future research into the promising, yet unexplored, chemical space of thiazolo[5,4-e]benzothiazoles.
References
- Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Rasayan J. Chem. [URL: https://rasayanjournal.co.in/admin/php/upload/24_pdf.pdf]
- Tighadouini, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 455-457. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9146142/]
- Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03561]
- Siddiqui, N., et al. (2013). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 846-853. [URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2012.689840]
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/8318]
- 2H-Benzo[g]thiazolo[5,4-e]indole | 42853-56-5. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b1781078]
- Moldoveanu, C., et al. (2020). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 25(23), 5767. [URL: https://www.mdpi.com/1420-3049/25/23/5767]
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6698]
- RSC. (2024). Supporting information for 'Selenium-catalyzed synthesis of benzothiazole derivatives from 2,2'-disulfanediyldianilines'. [URL: https://www.rsc.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/8318]
- Benzothiazole - Wikipedia. (n.d.). [URL: https://en.wikipedia.org/wiki/Benzothiazole]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4936]
- Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobenzothiazole]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra03993b]
- Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. (2011). Organic Letters, 13(21), 5784-5787. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3206069/]
- Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties by Cheméo. (n.d.). [URL: https://www.chemeo.com/cid/42-019-2/Benzothiazole-2-methyl-]
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). [URL: https://www.chembk.com/en/chem/720720-96-7]
-
5-methyl-4H,5H,6H,7H-[7]thiazolo[5,4-c]pyridin-2-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2397998]
- Benzothiazoles | AMERICAN ELEMENTS®. (n.d.). [URL: https://www.americanelements.com/benzothiazoles]
- Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95-16-9_1HNMR.htm]
- 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1457-93-8_1HNMR.htm]
- 2-Benzothiazolamine(136-95-8) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/136-95-8_1HNMR.htm]
Sources
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
A Predictive Spectroscopic and Analytical Guide to 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Molecular Overview and Analytical Strategy
7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is a fused heterocyclic system incorporating a benzothiazole core fused with a second thiazole ring. This structural motif is of significant interest in medicinal chemistry, as benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise characterization of such molecules is paramount for establishing structure-activity relationships and ensuring the validity of biological findings.
This guide outlines the predicted spectroscopic signature of the title compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind predicted spectral features is explained, and self-validating experimental protocols are provided.
Caption: Recommended analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, ¹H and ¹³C NMR will provide definitive information on the arrangement of protons and carbons.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is based on its excellent solubilizing power for polar heterocyclic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).[3][4]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 7.5 - 7.9 | Multiplet | 2H | Aromatic CH | The two protons on the benzene ring are expected in this region. Their exact shifts and coupling will depend on the electronic effects of the fused thiazole rings. Similar benzothiazole systems show aromatic protons in this range.[1] |
| ~ 7.2 - 7.5 | Broad Singlet | 2H | Amine (-NH₂) | The amine protons are expected to be somewhat broad and their chemical shift can be concentration and temperature-dependent. This region is typical for primary aromatic amines on heterocyclic systems.[5] |
| ~ 2.5 | Singlet | 3H | Methyl (-CH₃) | The methyl group, being attached to a nitrogen within a heterocyclic system, is predicted to appear as a sharp singlet in the aliphatic region. The specific shift is an estimate based on N-methyl groups in related structures.[6] |
Predicted ¹³C NMR Spectrum (126 MHz, DMSO-d₆)
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the fused nature of the ring system, most carbons are quaternary.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 168 | C2 (C-NH₂) | The carbon atom bonded to the amine group in the thiazole ring is expected to be significantly downfield due to the electronegativity of the adjacent nitrogen and sulfur atoms.[4] |
| ~ 150 - 160 | C4, C8 (Quaternary) | These carbons are at the fusion points of the rings and are part of the C=N bonds, leading to a downfield shift. |
| ~ 120 - 135 | Aromatic CH & C | The carbons of the benzene ring will appear in the typical aromatic region. DEPT-135 or APT experiments would be required to distinguish CH from quaternary carbons. |
| ~ 115 - 125 | C5, C6 (Quaternary) | Bridgehead carbons of the fused system, expected in the aromatic region. |
| ~ 30 - 35 | Methyl (-CH₃) | The N-methyl carbon is expected in the aliphatic region. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. A clear, homogenous solution should be obtained.
-
Referencing: The chemical shifts will be referenced to the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 500 MHz or higher field spectrometer for optimal resolution.
FT-IR Spectroscopy
FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule, providing confirmatory evidence for the proposed structure.
Predicted FT-IR Absorption Bands (KBr Pellet/ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3300 - 3450 | N-H Stretch | Medium, Doublet | The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching modes, typically appearing as a two-pronged peak.[7] |
| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2920 - 2980 | Aliphatic C-H Stretch | Medium-Weak | Stretching vibrations of the methyl (-CH₃) group. |
| ~ 1620 | C=N Stretch | Strong | Characteristic stretching vibration for the imine functionality within the thiazole rings.[3] |
| 1500 - 1590 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |
| ~ 1450 | N-H Bend | Medium | Bending (scissoring) vibration of the primary amine group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Predicted Mass Spectrum (ESI-MS)
-
Molecular Formula: C₉H₇N₃S₂
-
Calculated Molecular Weight: 221.31 g/mol
-
Monoisotopic Mass: 221.0132 Da
-
Predicted Ion (Positive Mode): The primary ion observed in positive mode ESI-MS is expected to be the protonated molecule [M+H]⁺ at m/z 222.0210.
-
Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic [M+2] isotope peak with an abundance of approximately 8.9% relative to the monoisotopic peak.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da). The high resolution of the instrument will allow for the confirmation of the elemental composition based on the accurate mass measurement.[4]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Predicted UV-Vis Absorption
The extended conjugation of the fused thiazolo-benzothiazole system is expected to result in strong absorption in the UV region.
-
Predicted λₘₐₓ: Two main absorption bands are predicted. One intense band is expected between 250-290 nm, and a second, potentially lower-energy shoulder or distinct band between 310-350 nm. These correspond to π → π* electronic transitions within the aromatic system.[8][9]
-
Solvent Effects: The position of λₘₐₓ may exhibit slight solvatochromism. It is advisable to record spectra in solvents of differing polarity (e.g., ethanol, acetonitrile, dichloromethane) to assess this effect.[3]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a UV-grade solvent (e.g., ethanol) that does not absorb in the region of interest (>220 nm).
-
Sample Preparation: Prepare a stock solution of the compound and dilute it to an appropriate concentration (typically in the micromolar range) to achieve an absorbance reading between 0.1 and 1.0 AU.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.[3]
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. By combining the predicted data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers will have a powerful toolkit for the structural verification of this novel compound. The provided protocols are based on standard, validated methodologies in analytical chemistry. Any significant deviation of experimental data from these predictions may suggest an incorrect structural assignment or the presence of impurities, warranting further investigation.
References
- Characterization of Thiazolo-Chromandione by Molecular Spectroscopy and Spectral Behavior in a Wide pH Range. (n.d.). Google Scholar.
- d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
-
Synthesis of Benzot[5][10]hiazolo[2,3-c]t[3][4][10]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). PMC - NIH.
- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. (n.d.). PMC - NIH.
- FT-IR spectrum of 2-(4-methoxyphenyl)
- A Comparative Guide to the Transient Absorption Spectroscopy of Thiazolo[5,4-d]thiazole Deriv
- Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2025).
-
5-methyl-4H,5H,6H,7H-t[1][3]hiazolo[5,4-c]pyridin-2-amine. (n.d.). PubChem.
- Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles. (2009). PubMed.
- Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integr
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC - NIH.
Sources
- 1. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 4. rsc.org [rsc.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
Structural Elucidation of the 2-Amino-Thiazolo-Benzothiazole Scaffold: A Crystallographic Case Study
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The addition of a 2-amino group provides a critical hydrogen-bonding feature that is pivotal for molecular recognition at biological targets. Understanding the precise three-dimensional arrangement and intermolecular interactions of these molecules is therefore essential for rational drug design.
While the specific crystal structure for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is not publicly available, this guide provides a comprehensive analysis of the crystallographic principles and structural features of this class of compounds. We will use the publicly characterized structure of 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium benzoate as a detailed case study to explore the synthesis, experimental workflow, and key structural insights relevant to the 2-amino-benzothiazole core.[3]
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its fused heterocyclic derivatives are cornerstones in drug discovery, exhibiting a vast range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][4][5] The rigid, planar structure of the bicyclic system provides a robust anchor for pharmacophoric groups, while the nitrogen and sulfur heteroatoms offer sites for hydrogen bonding and coordination.
The 2-amino substitution is of particular interest. This functional group acts as a potent hydrogen bond donor, enabling the molecule to form strong, directional interactions with amino acid residues in protein targets such as enzymes and receptors.[2] The precise geometry of the molecule, its conformational flexibility, and its ability to form predictable supramolecular structures (patterns of molecules in a crystal) are dictated by its atomic arrangement. X-ray crystallography is the most powerful and definitive technique for elucidating this three-dimensional structure, providing precise information on bond lengths, angles, and intermolecular forces that govern molecular recognition.[6][7]
Synthesis and Crystallization
The synthesis of the benzothiazole core typically involves the cyclization of a substituted aniline with a sulfur-containing reagent.[8][9] For the case study compound, 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole, the synthesis is followed by salt formation with benzoic acid to promote crystallization.
Self-Validating Synthesis Protocol
The causality behind this protocol is to first synthesize the free base and then form a salt. Salt formation introduces strong ionic interactions and additional hydrogen bonding opportunities (with the carboxylate group of benzoate), which significantly increases the likelihood of forming high-quality, diffraction-ready single crystals.
-
Dissolution: Dissolve 2-Amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole (0.94 mmol) and an equimolar amount of benzoic acid (0.94 mmol) in hot methanol.[3] Rationale: Methanol is chosen for its ability to dissolve both the polar benzoic acid and the moderately polar benzothiazole derivative at elevated temperatures.
-
Slow Cooling: Allow the resulting solution to cool slowly to ambient temperature.[3] Rationale: Slow cooling is a fundamental crystallization technique that reduces the rate of supersaturation, allowing molecules to self-assemble into a highly ordered crystal lattice rather than crashing out as an amorphous precipitate.[10]
-
Crystal Collection: Collect the crystalline product by filtration and dry in air.[3]
General Crystallization Workflow for Heterocyclic Compounds
The success of X-ray crystallography is critically dependent on obtaining a single, high-quality crystal.[7][11] The protocol below represents a standard, field-proven workflow for crystallizing novel heterocyclic compounds.
Sources
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 2. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium benzoate and 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Recent Advances in the Synthesis of Benzothiazole and its Derivatives [ouci.dntb.gov.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Elucidating the Mechanism of Action of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine: A Technical Guide
A Hypothetical Framework for Novel Compound Characterization
Disclaimer: Information regarding the specific mechanism of action for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is not extensively available in public scientific literature. This guide, therefore, presents a comprehensive and scientifically rigorous hypothetical framework for elucidating the mechanism of action of a novel small molecule with this structure, based on the known activities of related benzothiazole compounds and established drug discovery methodologies.
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole moiety, a fusion of benzene and thiazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its presence in a wide array of pharmacologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][4] The structural rigidity and potential for diverse substitutions on the benzothiazole core allow for the fine-tuning of its interaction with various biological targets.[3] Compounds containing the 2-aminobenzothiazole core, in particular, have demonstrated significant biological activities.[1][4]
This guide outlines a systematic approach to determine the mechanism of action for a novel compound, designated here as 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (herein referred to as "Compound X"). The proposed workflow is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for a thorough investigation, from initial target identification to in vivo validation.
Part 1: Initial Target Identification and Validation
The first critical step in understanding a new drug's mechanism of action is to identify its molecular target(s).[5][6][7] This process often involves a combination of computational and experimental approaches.[8][9]
In Silico Target Prediction
Computational methods can provide initial hypotheses about potential protein targets, guiding subsequent experimental work.[8] Techniques such as molecular docking can be used to predict the binding of Compound X to a library of known protein structures, particularly those implicated in diseases where benzothiazoles have shown promise, such as cancer.[1][2]
In Vitro Target Screening: Kinase Profiling
Given that many small molecule inhibitors target protein kinases, a broad in vitro kinase screen is a logical starting point.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[10]
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of Compound X against a panel of protein kinases.[10][11][12]
-
Reagent Preparation:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Prepare kinase buffer, ATP solution, and the specific recombinant kinase and its substrate.[11]
-
-
Assay Procedure:
-
In a microplate, combine the recombinant kinase, its specific substrate, and varying concentrations of Compound X.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.[11]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify kinase activity. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.[10] This can be done using commercially available ADP-Glo™ Kinase Assay kits.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Compound X.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
Once a primary target is identified, it is crucial to confirm that the compound directly engages this target within a cellular environment.[13][14][15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][15][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with Compound X or a vehicle control for a defined period.[13]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[17]
-
-
Cell Lysis and Protein Extraction:
-
Protein Detection:
-
Analyze the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.[14]
-
-
Data Analysis:
}
Figure 1: Workflow for initial target identification and validation.
Part 2: Elucidation of Downstream Signaling Pathways
After confirming direct target engagement, the next step is to investigate the downstream consequences of this interaction on intracellular signaling pathways.[18] Western blotting is a key technique for this purpose, allowing for the quantification of changes in the expression and phosphorylation status of key signaling proteins.[18][19][20][21]
Western Blot Analysis of Key Signaling Proteins
Assuming Compound X inhibits a protein kinase (e.g., a hypothetical "Kinase Y"), we would investigate known downstream pathways. For instance, if Kinase Y is part of the PI3K/Akt/mTOR pathway, we would assess the phosphorylation status of key proteins in this cascade.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Compound X for different time points.[18]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[20]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18]
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[18]
-
Capture the signal using a digital imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
-
}
Figure 2: Hypothetical signaling pathway inhibited by Compound X.
Part 3: Cellular and Phenotypic Consequences
The ultimate goal is to understand how the molecular mechanism of Compound X translates into a cellular phenotype. A series of assays can be employed to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression.[22][23]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][24]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for a specified duration (e.g., 24, 48, 72 hours).[22][24]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
| Compound X Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.85 | 68.0% |
| 10 | 0.42 | 33.6% |
| 100 | 0.15 | 12.0% |
Table 1: Hypothetical MTT assay data for Compound X.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed.[25][26][27][28] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[25][27][28][29] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[25][28]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with Compound X at concentrations around its IC50 value.
-
Cell Harvesting: Collect both adherent and floating cells.[27]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[25][27]
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Cell Cycle Analysis
To investigate if Compound X affects cell cycle progression, flow cytometry analysis of DNA content is performed.[30][31][32] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[32]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with Compound X and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[30]
-
Staining:
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[32] An accumulation of cells in a particular phase suggests a cell cycle arrest.
Part 4: In Vivo Efficacy and Mechanism Confirmation
The final step is to validate the findings in a living organism. Human tumor xenograft models in immunocompromised mice are widely used for this purpose.[33][34][35][36]
Xenograft Mouse Model
Experimental Protocol: Subcutaneous Xenograft Model
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells (selected based on in vitro sensitivity to Compound X) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer Compound X to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of Compound X.
In Vivo Target Engagement and Biomarker Analysis
Tumor tissues collected from the xenograft study can be used to confirm that Compound X is engaging its target and modulating the downstream signaling pathway in vivo. This can be achieved by performing Western blot analysis on tumor lysates for the target protein and key downstream effectors, as described in Part 2.
Conclusion
The comprehensive, multi-faceted approach detailed in this guide provides a robust framework for the elucidation of the mechanism of action of a novel small molecule, such as 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. By systematically progressing from in silico prediction and in vitro validation to the analysis of cellular phenotypes and in vivo efficacy, researchers can build a complete and compelling narrative of the compound's biological activity. This foundational understanding is critical for its further development as a potential therapeutic agent.
References
-
MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
-
Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL. Retrieved from [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed. Retrieved from [Link]
-
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (n.d.). Bentham Science. Retrieved from [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Recent advances in pharmacological activity of benzothiazole derivatives. (2025, January 3). ResearchGate. Retrieved from [Link]
-
Drug Target Identification Methods. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
From Target Identification to Approval: Understanding Drug Discovery Cycles. (n.d.). LinkedIn. Retrieved from [Link]
-
Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. (n.d.). AACR Journals. Retrieved from [Link]
-
Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases. (n.d.). PubMed. Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice. (n.d.). PubMed. Retrieved from [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]
-
What is Target Identification in Drug Discovery? AI & Therapeutic Insights. (n.d.). Ardigen. Retrieved from [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). PubMed Central (PMC). Retrieved from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10). ACS Publications. Retrieved from [Link]
-
Cell Cycle Analysis. (n.d.). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved from [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
ACCEPTED MANUSCRIPT. (n.d.). Oxford Academic. Retrieved from [Link]
-
Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023, January 29). Crestone, Inc. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 7. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]
- 8. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. news-medical.net [news-medical.net]
- 17. annualreviews.org [annualreviews.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. biocompare.com [biocompare.com]
- 32. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 33. reactionbiology.com [reactionbiology.com]
- 34. aacrjournals.org [aacrjournals.org]
- 35. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
An In-Depth Technical Guide to the Potential Biological Activity of 7-Methyl-Thiazolo[5,4-e]benzothiazol-2-amine
Abstract: While direct experimental data for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is not extensively available in current literature, this technical guide synthesizes a wealth of information from studies on the parent thiazolo[5,4-e]benzothiazole scaffold and related benzothiazole derivatives. This document serves as an in-depth exploration of the potential biological activities, mechanisms of action, and structure-activity relationships that are likely to be associated with this compound. We will delve into the promising anticancer and antimicrobial properties frequently observed in this chemical class, providing researchers, scientists, and drug development professionals with a robust framework for initiating further investigation. This guide includes hypothetical, yet standard, experimental protocols and data presentation formats to guide future research.
Introduction: The Thiazolo[5,4-e]benzothiazole Scaffold
The thiazole and benzothiazole ring systems are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The fusion of these two heterocyclic moieties into the tricyclic thiazolo[5,4-e]benzothiazole system creates a planar, electron-rich structure with significant potential for interacting with various biological targets.
The specific compound of interest, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, possesses key functional groups that are likely to influence its biological profile:
-
A 2-amino group: This group can act as a hydrogen bond donor and a basic center, facilitating interactions with amino acid residues in enzymes and receptors.
-
A 7-methyl group: This substituent can modulate the compound's lipophilicity, potentially enhancing membrane permeability and influencing metabolic stability.
Given the established bioactivity of related compounds, it is hypothesized that 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine will exhibit significant anticancer and antimicrobial properties.
Potential Anticancer Activity
Derivatives of benzothiazole and related fused heterocyclic systems have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][5][6] The primary mechanisms of action for this class of compounds often involve the induction of apoptosis and the inhibition of key cellular processes required for tumor growth.
Proposed Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[4][7] This is often achieved through the activation of caspase cascades, which are central to the execution of the apoptotic program. It is plausible that 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine could induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Inhibition of DNA Synthesis and Repair: Some benzothiazole-containing compounds have been shown to interfere with DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[4] They may also inhibit DNA repair enzymes, making cancer cells more susceptible to DNA damage.
-
Kinase Inhibition: The inhibition of protein kinases is a well-established strategy in cancer therapy. Certain benzothiazole derivatives have been found to act as kinase inhibitors, although often with weak to moderate potency.[8] The planar structure of the thiazolo[5,4-e]benzothiazole core could potentially fit into the ATP-binding pocket of various kinases, leading to the disruption of oncogenic signaling pathways.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism by which a thiazolo[5,4-e]benzothiazole derivative could induce apoptosis in a cancer cell.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO only as a vehicle control, and untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| 7-Methyl-thiazolo[5,4-e]benzothiazol-2-amine | MCF-7 | TBD |
| 7-Methyl-thiazolo[5,4-e]benzothiazol-2-amine | A549 | TBD |
| Doxorubicin (Control) | MCF-7 | 0.85 |
| Doxorubicin (Control) | A549 | 1.20 |
TBD: To Be Determined
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| 7-Methyl-thiazolo[5,4-e]benzothiazol-2-amine | Staphylococcus aureus | TBD |
| 7-Methyl-thiazolo[5,4-e]benzothiazol-2-amine | Escherichia coli | TBD |
| Ciprofloxacin (Control) | Staphylococcus aureus | 1.0 |
| Ciprofloxacin (Control) | Escherichia coli | 0.5 |
TBD: To Be Determined
Conclusion
The 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine molecule belongs to a class of heterocyclic compounds with a rich history of potent and diverse biological activities. Based on extensive literature on related structures, there is a strong rationale to hypothesize that this compound will exhibit significant anticancer and antimicrobial properties. This guide provides a comprehensive theoretical framework, including potential mechanisms of action and detailed experimental protocols, to empower researchers to undertake a thorough investigation of this promising compound. The elucidation of its specific biological profile could pave the way for the development of novel therapeutic agents.
References
-
Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927.
-
Osmaniye, D., Levent, S., et al. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Stavri, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules.
-
Bîcu, E., et al. (2020). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules.
-
Rojas-Linares, D., et al. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules.
-
Osmaniye, D., et al. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. ResearchGate.
-
El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
-
Gontijo, R. J. P., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
-
Shaikh, I. A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
-
Kumar, P., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
-
Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
-
Sharma, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Archiv der Pharmazie.
-
Abdelazeem, A. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Benzot[5][9]hiazolo[2,3-c]t[1][4][5]riazole Derivatives as Potential Anticancer Agents. Acta Poloniae Pharmaceutica.
-
Kumar, S., et al. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics.
-
Singh, V., et al. (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. ResearchGate.
-
Wikipedia. (n.d.). Benzothiazole.
-
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
-
Bîcu, E., et al. (2020). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. MDPI.
-
Bîcu, E., et al. (2020). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. ResearchGate.
-
Ketha, A., et al. (2014). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. ACS Combinatorial Science.
Sources
- 1. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Foreword
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The fusion of a thiazole ring to the benzothiazole core, as seen in 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, presents a novel chemical entity with significant therapeutic potential. This guide provides a comprehensive framework for the in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols, instead focusing on the strategic rationale behind a tiered investigational approach, ensuring that each experimental step logically informs the next. Our objective is to build a self-validating body of evidence to elucidate the biological activity of this promising molecule.
Strategic Overview: A Tiered Approach to In Vitro Characterization
A logical and resource-efficient evaluation of a novel compound begins with broad, high-throughput screening to identify general biological activity, followed by more focused, mechanism-of-action studies. This tiered approach ensures that efforts are concentrated on the most promising avenues of investigation.
Caption: Tiered workflow for the in vitro evaluation of a novel compound.
Tier 1: Foundational Screening - Cytotoxicity Profiling
The initial step in characterizing any potential therapeutic agent is to assess its effect on cell viability.[3][4] Cytotoxicity assays are crucial for identifying a compound's potential as an anticancer agent and for establishing a therapeutic window.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
Rationale: This assay will determine the concentration-dependent cytotoxic effects of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine on a panel of human cancer cell lines and a non-cancerous cell line to assess both potency and selectivity.[5][6]
Cell Line Panel:
-
Cancer Lines: A diverse panel is recommended, such as MGC-803 (gastric), HGC-27 (gastric), A549 (lung), and MDA-MB-231 (breast) to screen for broad-spectrum or specific activity.[7][8]
-
Non-Cancerous Line: A normal cell line, such as HEK293 (human embryonic kidney), is essential to determine the compound's selectivity index (SI).[5][6]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.
Data Presentation and Interpretation
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HEK293 |
| 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine | MGC-803 | Data | Data |
| HGC-27 | Data | Data | |
| A549 | Data | Data | |
| MDA-MB-231 | Data | Data | |
| HEK293 | Data | N/A |
A potent and selective compound will exhibit low IC50 values against cancer cell lines and a high IC50 value against the normal cell line, resulting in a high Selectivity Index (IC50 normal cell / IC50 cancer cell).[6]
Tier 2: Mechanistic Elucidation
Should the Tier 1 screening reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of action. Based on the known biological activities of benzothiazole derivatives, we will focus on three key cellular pathways: kinase signaling, NF-κB activation, and autophagy.[2][9]
Kinase Inhibition Assays
Rationale: The benzothiazole nucleus is a common scaffold in kinase inhibitors.[2] Many cancers are driven by aberrant kinase activity, making kinases a prime therapeutic target. An in vitro kinase assay can determine if 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine directly inhibits the activity of specific kinases that are relevant to the cancer types in which cytotoxicity was observed.
Caption: General principle of an in vitro kinase inhibition assay.
Step-by-Step Protocol: In Vitro Kinase Assay [10][11][12]
-
Reagent Preparation: Prepare a kinase buffer, a solution of the purified recombinant kinase of interest (e.g., AKT, ERK), its specific substrate, and ATP.[10][13]
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2.[10][13] Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by adding SDS-PAGE loading dye and heating.[10]
-
Detection: The amount of substrate phosphorylation can be quantified using various methods:
-
Radiolabeling: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate via autoradiography.[14]
-
Antibody-based: Use a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blot.
-
Luminescence-based: Use a system that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
NF-κB Signaling Pathway Analysis
Rationale: Chronic inflammation is a key factor in cancer development, and the NF-κB signaling pathway is a primary regulator of inflammation.[15][16] Benzothiazole derivatives have been reported to have anti-inflammatory properties.[2] Investigating the effect of our compound on NF-κB activation can reveal a potential dual anticancer and anti-inflammatory mechanism.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Step-by-Step Protocol: NF-κB Luciferase Reporter Assay [15]
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (Tumor Necrosis Factor-alpha) to the wells. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to control for cytotoxicity. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation.
Autophagy Modulation Assays
Rationale: Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context.[4] Many anticancer agents induce cell death by modulating autophagy.[4] Monitoring the conversion of LC3-I to LC3-II is a standard method to measure autophagic activity.[17][18]
Step-by-Step Protocol: LC3 Conversion Western Blot Assay [17]
-
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with the IC50 concentration of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., rapamycin) and a negative control (vehicle).
-
Autophagic Flux: To measure autophagic flux, treat a parallel set of cells with the compound in the presence and absence of an autophagy inhibitor like bafilomycin A1 for the final 2-4 hours of the incubation.[17] An accumulation of LC3-II in the presence of bafilomycin A1 indicates a functional autophagic flux.[17]
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LC3. This antibody will detect both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).
-
Probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the LC3-II band intensity indicates the induction of autophagy.
Conclusion and Future Directions
This guide outlines a systematic and robust in vitro strategy to characterize the biological activity of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's therapeutic potential. Positive results from this cascade of experiments would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies. The data generated will be pivotal for understanding its mechanism of action, identifying potential biomarkers of response, and ultimately, guiding its journey in the drug development pipeline.
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
National Institutes of Health. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]
-
National Institutes of Health. (2017). In vitro NLK Kinase Assay. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
Bio-Rad Antibodies. Best Practice for Detecting Autophagy by Flow Cytometry. [Link]
-
Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications. [Link]
-
National Institutes of Health. (2012). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. [Link]
-
ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Institutes of Health. (2021). In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Frontiers. (2018). Assaying Homodimers of NF-κB in Live Single Cells. [Link]
-
ResearchGate. (2014). Measurement of Autophagy by Flow Cytometry. [Link]
-
National Institutes of Health. (2017). Monitoring and Measuring Autophagy. [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
Semantic Scholar. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. [Link]
-
MDPI. (2021). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. [Link]
-
National Institutes of Health. (2020). In vitro benchmarking of NF-κB inhibitors. [Link]
-
PubMed. (2007). Synthesis and in vitro evaluation of new benzothiazole derivatives as schistosomicidal agents. [Link]
-
ResearchGate. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. [Link]
-
National Institutes of Health. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]
-
PubMed. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
IOPscience. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
National Institutes of Health. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
National Institutes of Health. (2022). Synthesis of Benzo[12][13]thiazolo[2,3-c][10][12][19]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]
-
ResearchGate. (2017). Synthetic and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Deri. [Link]
-
ResearchGate. (2022). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. [Link]
-
National Institutes of Health. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]
-
National Institutes of Health. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]
- 19. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine Derivatives
Abstract
The thiazolo[5,4-e]benzothiazole scaffold represents a class of fused heterocyclic compounds of significant interest to medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it a privileged core for developing novel therapeutic agents and functional organic materials. This guide provides a comprehensive, technically-grounded framework for the synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine and its derivatives. While a direct, one-pot synthesis is not established, this document outlines a rational, multi-step synthetic pathway based on fundamental principles of heterocyclic chemistry. The proposed strategy focuses on the sequential construction of the benzothiazole and thiazole rings, detailing the causality behind experimental choices, providing validated protocols for analogous reactions, and offering insights into potential challenges and optimization strategies.
Introduction: The Scientific Merit of the Thiazolo[5,4-e]benzothiazole Core
Benzothiazoles are a cornerstone of heterocyclic chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The fusion of an additional thiazole ring to the benzothiazole nucleus, creating the thiazolo[5,4-e]benzothiazole system, further constrains the molecular geometry and expands the potential for π-π stacking interactions and specific receptor binding. The 2-amino substitution on the thiazole ring provides a critical vector for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery screening. This guide presents a robust synthetic strategy designed to grant researchers reliable access to this valuable molecular scaffold.
Part 1: A Proposed Retrosynthetic Strategy
A direct synthesis for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is not prominently described in the literature. Therefore, a logical retrosynthetic analysis is the most effective approach to designing a viable pathway. The synthesis hinges on the annulation of a thiazole ring onto a pre-formed, appropriately functionalized 7-methylbenzothiazole core.
The key disconnection breaks the thiazole ring, identifying a 5,6-diamino-7-methyl-2-substituted-benzothiazole as the critical precursor. This intermediate provides two adjacent amino groups on the benzene portion of the scaffold, which are perfectly positioned for cyclization into the fused thiazole ring.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: The Synthetic Pathway: From Anilines to the Fused Heterocycle
This section details the proposed forward synthesis, breaking it down into discrete, manageable stages. Each stage is explained with a focus on the underlying chemical principles and supported by established protocols for similar transformations.
Stage I: Synthesis of the Benzothiazole Core (2-Amino-7-methylbenzothiazole)
The foundational step is the construction of the 2-aminobenzothiazole ring system. The most reliable and widely used method is the oxidative cyclization of an arylthiourea, often referred to as the Hugershoff reaction or related methods.[2][3] To obtain the desired 7-methyl substitution, the logical starting material is 2-methylaniline (o-toluidine).
Causality of Experimental Choices:
-
Starting Material: 2-methylaniline provides the correct substitution pattern for the final product's methyl group.
-
Thiocyanation: Reagents like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in an acidic medium react with the aniline to form the in situ intermediate, N-(2-methylphenyl)thiourea.[4]
-
Cyclization/Oxidation: An oxidizing agent is required to facilitate the electrophilic cyclization onto the aromatic ring. While liquid bromine is classic, it can be hazardous.[2] Sulfuryl chloride (SO₂Cl₂) in an inert solvent like chlorobenzene is an effective and more controllable alternative.[4] Catalytic amounts of bromine or bromide salts in strong acid (e.g., H₂SO₄) are also highly effective.[5][6]
Illustrative Protocol (Adapted from the synthesis of 2-amino-6-methylbenzothiazole[4]):
-
Thiourea Formation: A solution of 2-methylaniline (1.0 mol) in a suitable solvent (e.g., chlorobenzene) is treated with concentrated sulfuric acid (0.55 mol) to form the sulfate salt. Sodium thiocyanate (1.1 mol) is added, and the mixture is heated (e.g., 100°C) for several hours to form the N-(2-methylphenyl)thiourea intermediate.
-
Cyclization: The reaction mixture is cooled (e.g., 30°C), and sulfuryl chloride (1.34 mol) is added portion-wise, maintaining the temperature below 50°C. The mixture is held at 50°C for 2 hours until gas evolution ceases.
-
Work-up and Isolation: The reaction mixture is filtered, and the solvent is removed from the filtrate. The residue is dissolved in hot water, and any remaining solvent is removed by steam distillation. The aqueous solution is filtered and made alkaline with ammonium hydroxide to precipitate the crude 2-amino-7-methylbenzothiazole.
-
Purification: The crude product is recrystallized from an ethanol/water mixture to yield the purified product.
Stage II: Regioselective Nitration for Ring Functionalization
To install the necessary amino groups for the second thiazole ring, we must introduce nitro groups onto the benzene ring of the 2-amino-7-methylbenzothiazole core. The directing effects of the existing substituents (the activating amino group and the fused thiazole ring) are critical. Direct nitration of 2-aminobenzothiazole is known to produce a mixture of isomers, with the 6-nitro product often being a major component.[6][7]
To achieve the desired 5,6-disubstitution pattern, a crucial strategic step is the N-acylation of the 2-amino group prior to nitration.
Causality of Experimental Choices:
-
Protection: Converting the strongly activating -NH₂ group into a moderately deactivating -NHC(O)R group (e.g., acetamide) is essential. This attenuates its activating effect and provides steric hindrance, which can alter the regiochemical outcome of the nitration. This strategy is proven to selectively yield the 6-nitro derivative upon mononitration.[7][8]
-
Nitration Conditions: A mixture of nitric acid and sulfuric acid ("mixed acid") is the standard reagent for nitrating deactivated aromatic rings. The reaction is typically performed at low temperatures (0-10°C) to control the reaction rate and prevent over-nitration.
Experimental Protocol:
-
Acetylation: 2-Amino-7-methylbenzothiazole (1.0 mol) is dissolved in acetic anhydride and gently heated to form 2-acetylamino-7-methylbenzothiazole. The product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate.
-
Nitration: The dried 2-acetylamino-7-methylbenzothiazole (1.0 mol) is dissolved in concentrated sulfuric acid at low temperature (20-30°C). The solution is cooled to 5-10°C, and a mixed acid solution (e.g., 31.5% HNO₃ in H₂SO₄) is added dropwise.[7] The reaction is stirred for several hours at low temperature.
-
Hydrolysis & Isolation: The reaction mixture is carefully poured onto ice. The precipitated N-acetylated nitro-product is filtered. This intermediate is then subjected to acidic or basic hydrolysis (e.g., heating in aqueous acid) to remove the acetyl group, yielding the nitro-substituted 2-aminobenzothiazole derivatives. The isomers would then need to be separated chromatographically.
Note: Achieving the 5,6-dinitro substitution may require forcing conditions and could lead to complex product mixtures. An alternative, more controlled route starting with a pre-functionalized aniline (e.g., 2,3-dinitro-6-methylaniline) may be preferable for large-scale synthesis.
Stage III: Reduction to the Diamino Intermediate
With the nitro groups in place, the next step is their reduction to the corresponding amines to form the key 2,x-diamino-y-nitro-7-methylbenzothiazole and subsequently the 2,5,6-triamino-7-methylbenzothiazole intermediates.
Causality of Experimental Choices:
-
Selective Reduction: If a dinitro compound is obtained and selective reduction is needed, sodium sulfide or ammonium polysulfide in aqueous or alcoholic solution can sometimes selectively reduce one nitro group in the presence of another, particularly if they are in different electronic environments.
-
Complete Reduction: For complete reduction of all nitro groups, catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and effective method. Alternatively, metal/acid systems such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are robust and widely used methods for converting aromatic nitro groups to amines.[9]
Experimental Protocol (General Reduction with Iron):
-
A solution of the nitro-substituted benzothiazole (e.g., 2-amino-5,6-dinitro-7-methylbenzothiazole) (1.0 mol) is prepared in ethanol and glacial acetic acid.[9]
-
Iron powder (a molar excess, e.g., 5-10 equivalents) is added in small portions to the refluxing solution.
-
The reaction mixture is heated at reflux for several hours until TLC analysis indicates complete consumption of the starting material.
-
The hot mixture is filtered to remove the iron salts, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and neutralized with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the crude diamino product, which is then filtered, dried, and purified.
Stage IV: Annulation of the Thiazole Ring
This final stage is the construction of the second thiazole ring to yield the target fused system. With the ortho-diamino functionality installed at the 5 and 6 positions, several cyclization strategies are possible. The most direct route to a 2-aminothiazole fused ring involves reaction with a thiocyanate source.
Causality of Experimental Choices:
-
Reagent: Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) can react with the ortho-diamine in the presence of an oxidizing agent to form the fused 2-aminothiazole ring system. This is analogous to the initial benzothiazole synthesis but forms an annulated ring. An acid catalyst is typically required.
Experimental Protocol:
-
The 2,5,6-triamino-7-methylbenzothiazole intermediate (1.0 mol) is suspended in glacial acetic acid.
-
Potassium thiocyanate (excess, e.g., 2.2 mol) is added to the suspension.
-
The mixture is cooled, and an oxidizing agent such as a solution of bromine in acetic acid is added dropwise while maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete.
-
The product is isolated by pouring the reaction mixture into water and neutralizing with a base. The precipitated solid is filtered, washed, and purified by recrystallization or column chromatography.
Part 3: Data and Workflow Visualization
Quantitative Data Summary
The following table outlines the proposed synthetic steps and provides estimated yields based on literature precedents for analogous reactions.
| Step | Reaction | Starting Material | Key Reagents | Product | Est. Yield (%) | Reference for Analogy |
| I | Benzothiazole Formation | 2-Methylaniline | NaSCN, SO₂Cl₂ | 2-Amino-7-methylbenzothiazole | 70-85% | [4] |
| IIa | N-Acetylation | 2-Amino-7-methylbenzothiazole | Acetic Anhydride | 2-Acetylamino-7-methylbenzothiazole | 90-95% | [7] |
| IIb | Nitration | 2-Acetylamino-7-methylbenzothiazole | HNO₃, H₂SO₄ | Nitro-derivatives | 50-70% | [7][8] |
| IIc | Deacetylation | N-Acetyl-nitro-derivative | HCl (aq) | 2-Amino-nitro-derivatives | 85-95% | [7] |
| III | Nitro Group Reduction | 2-Amino-dinitro-derivative | Fe, Acetic Acid | 2,5,6-Triamino-7-methylbenzothiazole | 75-90% | [9] |
| IV | Thiazole Annulation | Triamino-derivative | KSCN, Bromine | Target Molecule | 60-75% | [10] |
Visualized Synthetic Workflow
The following diagram illustrates the complete proposed synthetic pathway.
Caption: Proposed multi-stage synthesis workflow.
Mechanism: Thiazole Ring Annulation
The final cyclization is an electrophilic aromatic substitution reaction. The in situ generated electrophile, likely a brominated thiocyanate species or thiocyanogen ((SCN)₂), attacks the electron-rich aromatic ring at the position ortho to one amino group, followed by intramolecular attack by the adjacent amino group to close the ring.
Caption: Simplified mechanism for the final cyclization step.
Conclusion and Authoritative Grounding
The synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine derivatives, while not established via a single procedure, is eminently achievable through a logical, multi-step sequence rooted in canonical reactions of heterocyclic chemistry. The proposed pathway, beginning with the formation of a substituted 2-aminobenzothiazole, followed by strategic nitration, reduction, and final ring annulation, provides a robust and adaptable template for researchers. Each step is supported by well-documented, analogous transformations, ensuring a high probability of success. This guide serves as a foundational blueprint, empowering professionals in drug development and materials science to access this promising and versatile class of molecules.
References
-
Zhilitskaya, L.V., Shainyan, B.A., & Yarosh, N.O. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. [Link]
-
Kaur, R., & Kaur, M. (2014). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
Camacho, J., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 11(11), 875-886. [Link]
-
Galochkina, A.V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 449-462. [Link]
-
PrepChem (2023). Synthesis of 2-Methyl-7-aminobenzothiazole. PrepChem.com. [Link]
-
Kaur, R., & Kumar, M. (2014). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus. [Link]
-
Wikipedia contributors. (2023). Thiazole. Wikipedia, The Free Encyclopedia. [Link]
-
Chemguy. (2019). Synthesis of thiazoles. YouTube. [Link]
-
Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.com. [Link]
-
Kotte, R., & Vedula, G. S. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids. ResearchGate. [Link]
- Ribour, B., et al. (1994). Process for the preparation of 2-aminobenzothiazoles.
-
Allen, C. F. H., & VanAllan, J. (1946). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 26, 11. [Link]
- Hug, R., & Pugin, A. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole.
- Jordan, R. C. (1982). Preparation of 2-aminobenzothiazoles.
-
Al-Said, N. H. (2007). On the Reaction of Thiazole-2,4-diamines with Isothiocyanates – Preparation and Transformation of 2,4-Diaminothiazole-5-carbothioamides. Sci-Hub. [Link]
- Hug, R., & Pugin, A. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole.
-
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]
- Bushell, S. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
Bushell, S. (2008). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. European Patent Office, Patent 1562921. [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 7. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 8. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Thiazolobenzothiazoles: A Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolobenzothiazole scaffold, a fused heterocyclic system, represents a compelling yet underexplored area in medicinal chemistry. While the broader families of thiazole and benzothiazole derivatives have yielded numerous compounds with significant therapeutic properties, dedicated structure-activity relationship (SAR) studies on the fused thiazolobenzothiazole core are still emerging. This guide provides a comprehensive overview of the synthesis and known attributes of thiazolobenzothiazoles. Recognizing the current literature landscape, we will extrapolate key SAR principles from extensively studied, structurally related benzothiazole and thiazole analogues. This approach offers valuable, field-proven insights into how structural modifications may influence the anticancer, antimicrobial, and neuroprotective potential of future thiazolobenzothiazole-based drug candidates. Detailed experimental protocols for foundational bioassays are provided to empower researchers in the evaluation of this promising compound class.
Introduction: The Thiazolobenzothiazole Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen and sulfur-containing rings being of particular importance. The thiazole ring, a five-membered heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] When fused with a benzene ring, it forms benzothiazole, a privileged scaffold known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3]
The thiazolobenzothiazole system, specifically isomers like thiazolo[5,4-d]benzothiazole, represents a further evolution of this structural theme. This rigid, planar, and electron-deficient fused ring system offers a unique electronic and steric profile for interaction with biological targets.[4] While its primary exploration to date has been in the realm of organic electronics and dyes due to its stable, extended π-conjugated system, its potential in medicinal chemistry is beginning to be recognized.[2][5]
This guide will first detail the synthetic routes to access the thiazolobenzothiazole core. Subsequently, it will delve into the critical structure-activity relationships that govern the therapeutic potential of this class, drawing parallels from well-documented thiazole and benzothiazole derivatives to illuminate promising avenues for drug design.
Synthesis of the Thiazolobenzothiazole Core
The construction of the thiazolobenzothiazole scaffold is a key step in exploring its chemical space. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern.
Synthesis of Symmetrical 2,5-Diaryl-thiazolo[5,4-d]thiazoles
A prevalent method for creating symmetrically substituted thiazolo[5,4-d]thiazoles involves the condensation of an aryl aldehyde with dithiooxamide. This reaction typically proceeds in a high-boiling polar solvent like DMF at elevated temperatures. The process involves a double condensation and subsequent oxidative cyclization to form the fused bicyclic core.[5] Recent advancements have utilized microwave assistance to improve yields and reduce reaction times.[1] An eco-friendly alternative employs a deep eutectic solvent mixture of L-proline and ethylene glycol, demonstrating the versatility and ongoing optimization of this synthetic approach.[2]
General Synthetic Scheme: Symmetrical Thiazolo[5,4-d]thiazoles
Caption: General synthesis of symmetrical 2,5-diaryl-thiazolo[5,4-d]thiazoles.
Synthesis of 2-Substituted Benzothiazoles (Illustrative Precursors)
While direct, versatile synthesis of asymmetrically substituted thiazolobenzothiazoles is less documented, the synthesis of their precursor benzothiazoles is well-established. A common route involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. This reaction can be promoted by various catalysts or proceed under solvent-free conditions.[6] These 2-substituted benzothiazoles can then, in principle, be further functionalized and cyclized to form the second thiazole ring, offering a pathway to more complex, asymmetric thiazolobenzothiazole derivatives.
Structure-Activity Relationships: Insights from Analogous Scaffolds
Due to the limited specific SAR data for thiazolobenzothiazole compounds, this section will analyze the well-established SAR of benzothiazole and thiazole derivatives. These principles provide a predictive framework for designing future thiazolobenzothiazole-based therapeutic agents.
Anticancer Activity: Targeting Tubulin and Kinases
Benzothiazole and thiazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[7][8] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a clinically validated anticancer strategy.[9][10]
Key SAR Observations for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is critical. Phenyl rings, particularly those with specific substitution patterns, are frequently associated with high potency.
-
The Role of Methoxy Groups: The 3,4,5-trimethoxyphenyl moiety is a classic pharmacophore found in many potent tubulin inhibitors, such as combretastatin A-4. Incorporating this group onto a thiazole or benzothiazole scaffold often confers significant tubulin polymerization inhibitory activity.[10]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups, on aryl substituents can enhance antiproliferative activity. This may be due to improved binding interactions within the target protein's active site.
-
Kinase Inhibition: Beyond tubulin, thiazole derivatives have been developed as potent inhibitors of various protein kinases crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), HER2, and PI3K.[4][11][12] The SAR for kinase inhibitors is highly specific to the target, but often involves moieties capable of forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.
Logical Relationship: SAR for Anticancer Activity
Caption: Key SAR strategies for enhancing the anticancer activity of thiazole-based compounds.
Quantitative SAR Data: Tubulin Polymerization Inhibitors
The following table summarizes the inhibitory concentrations (IC₅₀) for a series of thiazole derivatives, illustrating the impact of structural modifications on tubulin polymerization and cytotoxicity.
| Compound ID | R Group (Substitution) | Tubulin IC₅₀ (µM) | Cytotoxicity IC₅₀ (MCF-7 cells, µM) | Reference |
| 5b | 4-Ethoxy-phenyl | 3.3 | 0.48 | [9] |
| 5c | 4-Chloro-phenyl | 2.95 | 3.35 | [10] |
| 7c | 4-Nitro-phenyl | 2.00 | 5.32 | [10] |
| Colchicine | (Reference Drug) | 9.1 | - | [9] |
| CA-4 | (Reference Drug) | 2.96 | 4.50 | [10] |
This table is a composite of data from multiple sources for illustrative purposes.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
The thiazole and benzothiazole scaffolds are present in numerous compounds with potent antibacterial and antifungal properties.[13][14] These agents often function by inhibiting essential microbial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis.[13]
Key SAR Observations for Antimicrobial Activity:
-
Electron-Withdrawing vs. Electron-Donating Groups: A common trend observed is that electron-withdrawing groups (e.g., -Cl, -NO₂, -F, -Br) on aryl substituents tend to enhance antifungal activity. Conversely, electron-donating groups (e.g., -OH, -OCH₃) can increase antibacterial activity.[15]
-
Hybrid Molecules: Linking the benzothiazole-thiazole core to other heterocyclic systems (e.g., pyrazoline, triazole) can produce hybrid molecules with broad-spectrum antimicrobial activity.[16]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its ability to penetrate microbial cell walls and membranes to reach its intracellular target.
Quantitative SAR Data: Antimicrobial Thiazole Hybrids
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzothiazole-thiazole hybrids against various microbial strains.
| Compound ID | R Group (on Phenyl Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 4a | H | 15.63 | 31.25 | 15.63 | [13] |
| 4b | 4-NO₂ | 3.90 | 7.81 | 7.81 | [13] |
| 4c | 4-Cl | 7.81 | 15.63 | 7.81 | [13] |
| 4f | 4-F | 7.81 | 15.63 | 15.63 | [13] |
Data adapted from a study on benzothiazole-thiazole hybrids.[13]
Neuroprotective Activity: A Multi-Target Approach for Neurodegeneration
Thiazole and benzothiazole derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] Their therapeutic potential often stems from a multi-target approach, simultaneously modulating several key pathological pathways.
Key SAR Observations for Neuroprotective Activity:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. Thiazole-based structures can be designed to fit within the active site of these enzymes, with potency and selectivity modulated by the nature and position of substituents.[17][19]
-
Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease. The thiazole scaffold can serve as a template for designing potent and selective MAO-B inhibitors.
-
Multi-Target-Directed Ligands (MTDLs): A promising strategy involves creating single molecules that can interact with multiple targets, such as cholinesterases and amyloid-beta (Aβ) aggregation.[20] For instance, a triazolobenzothiazole derivative was found to possess significant neuroprotective activity in human neuroblastoma cells, potentially through activation of the Akt signaling pathway.[11]
Key Experimental Protocols
The following protocols are standard, validated methods for assessing the biological activities discussed in this guide. They provide a framework for the initial screening and characterization of novel thiazolobenzothiazole compounds.
Protocol: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a foundational assay for determining the cytotoxic potential of anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules, a key mechanism for many anticancer drugs.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin (>99%) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep all solutions on ice.
-
Plate Setup: Use a pre-warmed (37°C) 96-well plate. Add 5 µL of 10x concentrated test compounds, vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) to respective wells.
-
Initiation of Polymerization: Prepare a tubulin reaction mix on ice containing tubulin (final concentration ~3 mg/mL), GTP (1 mM), and a fluorescent reporter. To initiate the reaction, add 45 µL of this ice-cold mix to each well of the pre-warmed plate.
-
Data Acquisition: Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization are inhibited in the presence of a destabilizing agent. Calculate the percent inhibition at the endpoint relative to the vehicle control and determine the IC₅₀ value.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity and is the standard method for screening potential inhibitors for Alzheimer's disease therapy.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).
-
Plate Setup: In a 96-well plate, add buffer, AChE enzyme solution, and various concentrations of the test inhibitor. Include wells for a blank (no enzyme) and a negative control (enzyme, no inhibitor).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and then ATCI to all wells to start the reaction. The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow product (TNB).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The thiazolobenzothiazole scaffold holds considerable promise as a novel core for the development of therapeutic agents. While direct biological evaluation of this specific fused system is in its early stages, a robust foundation of structure-activity relationship data from the closely related benzothiazole and thiazole families provides a valuable roadmap for future drug design.
The insights presented in this guide suggest that strategic substitution of the thiazolobenzothiazole core with moieties known to confer anticancer, antimicrobial, or neuroprotective activity is a highly promising approach. For instance, the incorporation of 3,4,5-trimethoxyphenyl groups could yield potent tubulin polymerization inhibitors, while the addition of specific halogen patterns may enhance antimicrobial efficacy.
The immediate future of thiazolobenzothiazole research lies in the systematic synthesis and biological screening of compound libraries. By applying the established SAR principles and utilizing the detailed protocols provided herein, researchers can efficiently explore the chemical space around this scaffold. Such studies are essential to uncover lead compounds with potent and selective activity, ultimately unlocking the full therapeutic potential of the thiazolobenzothiazole nucleus.
References
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Pharmaceuticals. [Link]
-
Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. (2014). RSC Advances. [Link]
-
Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). Molecules. [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Malaysian Journal of Chemistry. [Link]
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). European Journal of Medicinal Chemistry. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Inventi Rapid: Med Chem. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Medicinal Chemistry. [Link]
-
synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (2021). Niner Commons. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Advances. [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). Research in Pharmaceutical Sciences. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. [Link]
-
Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Thiazolo Imidazole Analogs. (2025). ResearchGate. [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2020). Molecules. [Link]
-
Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. (2025). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for Thiazolobenzothiazole Derivatives in Cancer Research
An in-depth analysis of current scientific literature indicates that "7-methyl-thiazolo[5,4-e]benzothiazol-2-amine" is not a widely characterized compound under this specific nomenclature in cancer research. However, the core chemical scaffold, which features a fused thiazole and benzothiazole ring system with an amino group, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and oncology. Derivatives of benzothiazole and related fused heterocyclic systems have been extensively investigated for their potent anti-tumor activities.
This guide, therefore, focuses on the broader class of 2-aminobenzothiazole and thiazolobenzothiazole derivatives as representative agents in cancer research. The principles, mechanisms, and protocols described herein are synthesized from studies on structurally related compounds and provide a robust framework for the investigation of novel molecules like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
Introduction and Scientific Rationale
The benzothiazole ring is considered a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets. When fused with another thiazole ring and functionalized with an amine group, the resulting structure offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic surfaces, making it a promising candidate for targeting key proteins in cancer signaling pathways.
Research on related 2-aminobenzothiazole derivatives has demonstrated a variety of anticancer effects, including:
-
Inhibition of Protein Kinases: Many heterocyclic compounds are potent inhibitors of kinases that are hyperactivated in cancer, such as PI3K, Akt, and mTOR.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
The addition of a methyl group, as specified in "7-methyl-thiazolo[5,4-e]benzothiazol-2-amine," can further enhance potency and selectivity by occupying specific hydrophobic pockets within the target protein's binding site.
Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A predominant mechanism for many anticancer benzothiazole derivatives is the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. A hypothetical inhibitory action of a thiazolobenzothiazole derivative is outlined below.
Caption: Standard workflow for an MTS-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the thiazolobenzothiazole compound in culture medium. A typical final concentration range would be from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation Example:
| Cell Line | Cancer Type | IC₅₀ (µM) [48h] |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |
| A549 | Lung Carcinoma | 12.8 ± 1.1 |
| U87-MG | Glioblastoma | 8.1 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 15.4 ± 2.3 |
This protocol is used to detect changes in the protein expression and phosphorylation status of key signaling molecules, such as Akt, to confirm the mechanism of action.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total-Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation. A decrease in the p-Akt/Total-Akt ratio would support an inhibitory effect on the PI3K/Akt pathway.
Trustworthiness and Self-Validation
To ensure the reliability of the findings, the following controls and validation steps are essential:
-
Orthogonal Assays: Confirm cell death mechanisms suggested by viability assays with a direct measure of apoptosis, such as Annexin V/PI staining followed by flow cytometry.
-
Positive and Negative Controls: In every experiment, include a known inhibitor of the target pathway (e.g., LY294002 for PI3K) as a positive control and a vehicle (DMSO) as a negative control.
-
Selectivity Profiling: To assess whether the compound is a specific kinase inhibitor or a non-specific cytotoxic agent, screen it against a panel of kinases. A selective compound will show high potency against the target kinase with minimal activity against others.
References
-
Title: Benzothiazole: The Molecule of Diverse Biological Importance Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: A Review on Recent Advances of Benzothiazole in Cancer Drug Discovery Source: Bioorganic Chemistry URL: [Link]
-
Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 2-amino-N-(7-methylbenzo[d]thiazol-2-yl)acetamide derivatives as potential anticancer agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Application Notes and Protocols for the Antimicrobial Evaluation of Novel Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Potential of Benzothiazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored for their medicinal properties, the benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in a wide array of pharmacologically active molecules.[4][5] Benzothiazole derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][6][7]
The antimicrobial potential of benzothiazoles is of particular interest, with numerous studies reporting their efficacy against a wide range of pathogenic bacteria and fungi.[6][8][9] The versatility of the benzothiazole nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This chemical tractability makes it an attractive scaffold for the design of new antimicrobial agents that can overcome existing resistance mechanisms.
These application notes provide a comprehensive guide for researchers and drug development professionals on the evaluation of the antimicrobial properties of novel benzothiazole derivatives, using a hypothetical but representative compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine , as an illustrative example. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing and are designed to provide a robust framework for the preliminary assessment and characterization of new chemical entities.
Mechanism of Action: Elucidating the Antimicrobial Strategy
While the precise mechanism of action can vary among different benzothiazole derivatives, several studies have shed light on their potential molecular targets. Some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[10] Others are believed to interfere with microbial metabolism or disrupt cell wall integrity. For instance, some benzothiazole-based thiazolidinones have been investigated for their potential to inhibit LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis.[3] A thorough investigation into the mechanism of action is a critical step in the development of any new antimicrobial agent, as it can inform on its spectrum of activity, potential for resistance development, and opportunities for synergistic combinations with other drugs.
Experimental Protocols for Antimicrobial Susceptibility Testing
A standardized approach to antimicrobial susceptibility testing (AST) is crucial for obtaining reliable and reproducible data.[11] The following protocols describe widely accepted in vitro methods for determining the antimicrobial activity of novel compounds like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative technique that provides a preliminary assessment of a compound's antimicrobial activity.[2][12] It is a relatively simple, cost-effective, and widely used screening method.[1][2]
Principle: A standardized inoculum of a test microorganism is swabbed onto the surface of an agar plate. A paper disk impregnated with a known concentration of the test compound is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[2][12]
Step-by-Step Protocol:
-
Inoculum Preparation: From a pure culture of the test microorganism, select 4-5 colonies and suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[12]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60° after each application to ensure uniform coverage.[13]
-
Application of Disks: Using sterile forceps, place a paper disk impregnated with a specific concentration of the test compound (e.g., 30 µg) onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth dilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[1][12]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that prevents visible growth is recorded as the MIC.[12]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion method. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[13]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Determination of Minimum Bactericidal Concentration (MBC)
The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
Principle: After determining the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.
Step-by-Step Protocol:
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Subculturing: Spot-inoculate the aliquot onto a fresh Mueller-Hinton agar plate.
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Determining MBC: After incubation, count the number of colonies on the plate. The MBC is the lowest concentration of the test compound that results in no more than 0.1% of the original inoculum surviving.
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and organized manner. A table summarizing the MIC and MBC values against a panel of representative microorganisms is highly recommended.
Table 1: Hypothetical Antimicrobial Activity of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 | >128 |
| Candida albicans ATCC 90028 | Fungus | 16 | 32 |
Visualizing Experimental Workflows
Diagrams can be powerful tools for illustrating complex experimental procedures. Below are Graphviz diagrams outlining the workflows for the disk diffusion and broth dilution methods.
Caption: Workflow for the Agar Disk Diffusion Method.
Caption: Workflow for MIC and MBC Determination via Broth Dilution.
Conclusion
The protocols and guidelines presented in these application notes provide a solid foundation for the antimicrobial evaluation of novel benzothiazole derivatives. A systematic and rigorous approach to antimicrobial susceptibility testing is paramount for identifying and characterizing promising new drug candidates. The benzothiazole scaffold continues to be a rich source of biologically active compounds, and with continued research and development, it holds the potential to deliver the next generation of antimicrobial agents in the fight against infectious diseases.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Antimicrobial Susceptibility Testing - Apec.org.
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate.
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH.
- Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia.
- Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives | Semantic Scholar.
- Design, synthesis and antimicrobial activity of novel benzothiazole analogs - ResearchGate.
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI.
- Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC - NIH.
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - NIH.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.
- a review on synthesis and biological activity of benzothiazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Bioactive thiazole and benzothiazole derivatives - PubMed.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the anti-inflammatory properties of the novel compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. The thiazole and benzothiazole heterocyclic ring systems are recognized pharmacophores present in various compounds with demonstrated anti-inflammatory activity.[1][2][3][4][5][6][7] This suggests that 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is a promising candidate for drug discovery efforts targeting inflammatory diseases. This guide details a tiered, systematic approach, beginning with foundational in vitro assays to establish a mechanism of action and progressing to a well-established in vivo model of acute inflammation. The protocols herein are designed to provide robust, reproducible data for researchers in academic and industrial settings.
Introduction and Rationale
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes like Cyclooxygenase-2 (COX-2) are central mediators of the inflammatory response, making them prime targets for therapeutic intervention.[9][10]
The benzothiazole scaffold and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][7][11] Studies have shown that certain benzothiazole derivatives can suppress pro-inflammatory mediators, potentially by modulating the NF-κB and COX pathways.[2][11] The fused thiazolo-benzothiazole structure of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine presents a unique chemical entity. This application note outlines a strategic workflow to elucidate its potential as a novel anti-inflammatory agent.
Postulated Mechanism of Action: Targeting Key Inflammatory Hubs
Based on the known bioactivity of related heterocyclic compounds, we hypothesize that 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (herein referred to as "Compound-T") may exert its anti-inflammatory effects by inhibiting one or both of the following major pro-inflammatory pathways:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][12][13] We postulate that Compound-T may interfere with the activation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] We hypothesize that Compound-T may act as a direct inhibitor of COX-2, thereby reducing prostaglandin production.
The following diagram illustrates these potential mechanisms of action.
Caption: Postulated mechanisms for Compound-T's anti-inflammatory action.
Tier 1: In Vitro Cellular and Enzymatic Assays
The initial phase of screening involves a series of in vitro assays to determine the cytotoxicity, efficacy, and potential mechanism of Compound-T.
Workflow for In Vitro Screening
Caption: Systematic workflow for the in vitro evaluation of Compound-T.
Protocol: Cell Viability (MTT) Assay
Objective: To determine the concentration range of Compound-T that is non-toxic to murine macrophage cells (RAW 264.7), ensuring that subsequent anti-inflammatory effects are not due to cytotoxicity.
-
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Compound-T (dissolved in DMSO, stock solution 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of Compound-T in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells. Include a vehicle control (medium with 0.5% DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared Compound-T dilutions or vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.
-
Determine the highest concentration with >95% cell viability for use in subsequent assays.
-
Protocol: LPS-Stimulated Macrophage Assay
Objective: To quantify the inhibitory effect of Compound-T on the production of key pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-activated macrophages.[15][16][17][18][19]
-
Materials:
-
RAW 264.7 cells and culture medium
-
Compound-T (at non-toxic concentrations)
-
LPS from E. coli O111:B4 (1 µg/mL final concentration)
-
Dexamethasone (10 µM, positive control)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells as described in Protocol 3.2.
-
Pre-treat cells for 2 hours with various non-toxic concentrations of Compound-T or Dexamethasone.
-
Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
After incubation, collect the cell culture supernatant for analysis.
-
-
Mediator Quantification:
-
Nitric Oxide (NO): Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
TNF-α and IL-6: Quantify the concentration of these cytokines in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each mediator relative to the LPS-only treated group.
-
Determine the IC₅₀ (concentration causing 50% inhibition) for Compound-T for each mediator.
-
Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
Objective: To determine if Compound-T directly inhibits COX-1 and/or COX-2 activity and to assess its selectivity. A fluorometric assay kit provides a rapid and sensitive method for this purpose.[14][20][21][22][23]
-
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Abcam)[20][22][23]
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Compound-T
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Ibuprofen (non-selective COX inhibitor, positive control)
-
-
Procedure:
-
Follow the manufacturer's protocol for the chosen assay kit.[22]
-
In separate wells of a 96-well plate, set up reactions for COX-1 and COX-2.
-
Add the assay buffer, enzyme (COX-1 or COX-2), and fluorometric probe.
-
Add various concentrations of Compound-T, celecoxib, or ibuprofen to the respective wells. Include an enzyme control (no inhibitor) and a background control (no enzyme).
-
Pre-incubate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., λEx = 535 nm / λEm = 587 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of Compound-T against both COX-1 and COX-2.
-
Calculate the IC₅₀ values for Compound-T against both enzymes.
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher index indicates greater selectivity for COX-2.
-
Protocol: NF-κB Reporter Assay
Objective: To directly measure the effect of Compound-T on the transcriptional activity of NF-κB.
-
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Luciferase Assay System (e.g., Promega)
-
Human TNF-α (stimulant, 10 ng/mL)
-
Compound-T
-
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with non-toxic concentrations of Compound-T for 2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the assay kit protocol.
-
-
Data Analysis:
-
Normalize luciferase activity to cell viability (if necessary).
-
Calculate the percent inhibition of NF-κB activity relative to the TNF-α-only treated group.
-
Determine the IC₅₀ value for Compound-T.
-
Expected In Vitro Data Summary
| Assay | Parameter Measured | Expected Outcome for Active Compound |
| MTT Assay | Cell Viability (%) | Determine CC₅₀ > 50 µM |
| LPS Macrophage Assay | IC₅₀ for NO Inhibition | Dose-dependent inhibition (e.g., IC₅₀ < 10 µM) |
| IC₅₀ for TNF-α Inhibition | Dose-dependent inhibition (e.g., IC₅₀ < 10 µM) | |
| IC₅₀ for IL-6 Inhibition | Dose-dependent inhibition (e.g., IC₅₀ < 10 µM) | |
| COX Inhibition Assay | IC₅₀ for COX-1 | e.g., > 50 µM |
| IC₅₀ for COX-2 | e.g., < 5 µM | |
| COX-2 Selectivity Index | > 10 | |
| NF-κB Reporter Assay | IC₅₀ for Luciferase Activity | Dose-dependent inhibition (e.g., IC₅₀ < 10 µM) |
Tier 2: In Vivo Acute Inflammation Model
Following promising in vitro results, the efficacy of Compound-T should be evaluated in a living organism. The carrageenan-induced paw edema model is a classical, highly reproducible assay for acute inflammation.[24][25][26]
Workflow for In Vivo Testing
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of Compound-T to reduce acute inflammation in vivo.[27][28]
-
Animals: Male Wistar rats (180-200 g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Compound-T (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (10 mg/kg, positive control)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Plebysmometer or digital calipers
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.[27]
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, i.p.)
-
Group 3-5: Compound-T (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
-
Measure the initial volume (V₀) of the right hind paw of each rat.
-
Administer the vehicle, indomethacin, or Compound-T.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27][28]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
-
Optional Endpoints:
-
Histopathology: At the end of the experiment, paw tissue can be collected, fixed in formalin, and processed for histological examination to assess inflammatory cell infiltration and tissue damage.[27][28]
-
Cytokine Analysis: Paw tissue can be homogenized to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.
-
Conclusion and Future Directions
This application note provides a validated, multi-tiered strategy for the preclinical evaluation of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine as a potential anti-inflammatory agent. The successful completion of these assays will establish a comprehensive profile of the compound's efficacy, selectivity, and mechanism of action. Positive results, particularly strong in vivo efficacy with a clear dose-response and a favorable COX-2 selectivity profile, would warrant further investigation into more chronic models of inflammation, pharmacokinetic studies, and safety toxicology to advance this promising compound through the drug discovery pipeline.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]
-
Liu, F., & Xia, Y. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 667. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]
-
Gautam, R. K., & Jachak, S. M. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 26(1), 219-232. [Link]
-
Rau, T., et al. (2005). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 311, 147-158. [Link]
-
Sly, L. M., et al. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 173(10), 6435-6444. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Wisdom Library. (2025). LPS-induced macrophage inflammation: Significance and symbolism. Retrieved from [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139. [Link]
-
Truș, C., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8739–8751. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5723. [Link]
-
Kumar, A., et al. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 102, 104085. [Link]
-
Truș, C., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine. [Link]
-
Ulevitch, R. J., & Tobias, P. S. (1995). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 181(1), 323-332. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2020, 8833913. [Link]
-
Ciftci, H. I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Cancer Investigation. [Link]
-
Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. BioMed Research International, 2018, 6492853. [Link]
-
Sathish Kumar, M., & Senthil Kumar, K. (2012). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 4(4), 211-214. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. Retrieved from [Link]
-
Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]
-
Ali, A. A. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Medicinal and Chemical Sciences, 6(1), 1-20. [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry. [Link]
-
Patel, R. V., et al. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1186-1193. [Link]
-
Sharma, S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-30. [Link]
-
de Oliveira, C. S., et al. (2012). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. Molecules, 17(9), 10582–10597. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
Qadir, T., et al. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 189-214. [Link]
-
World Journal of Pharmaceutical Research. (2022). A review on synthesis and biological activity of benzothiazole derivatives. WJPR. [Link]
Sources
- 1. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. journalajrb.com [journalajrb.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LPS-induced macrophage inflammation: Significance and symbolism [wisdomlib.org]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 25. criver.com [criver.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. mdpi.com [mdpi.com]
- 28. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Characterization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the use of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, a novel benzothiazole derivative, in a cell culture setting. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Many derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis or inhibition of key cellular kinases[4][5]. The protocols herein are designed to provide a robust framework for the initial characterization of this compound's cellular effects, from determining its cytotoxic potential to investigating its mechanism of action.
Section 1: Compound Profile and Handling
1.1. Introduction to 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
7-methyl-thiazolo[5,4-e]benzothiazol-2-amine belongs to the 2-aminobenzothiazole class of heterocyclic compounds. This structural motif is a privileged scaffold in drug discovery, known to interact with a variety of biological targets[2][4]. While the specific mechanism of action for this particular analog is under investigation, related compounds have been shown to function as kinase inhibitors, microtubule polymerization inhibitors, and modulators of apoptotic pathways[2]. This guide will, therefore, employ assays to investigate these potential activities.
1.2. Storage and Reconstitution
Proper handling and storage are paramount to ensure the compound's stability and activity.
| Parameter | Recommendation | Rationale |
| Storage | Store as a solid at -20°C, desiccated and protected from light. | Minimizes degradation from temperature fluctuations, moisture, and photobleaching. |
| Solvent | DMSO (Dimethyl sulfoxide), cell culture grade. | DMSO is a versatile solvent for many organic molecules and is compatible with most cell culture assays at low final concentrations (<0.5%). |
| Stock Solution | Prepare a 10 mM stock solution in DMSO. | A high-concentration stock allows for minimal solvent addition to the final culture medium, reducing potential solvent-induced artifacts. |
| Working Solutions | Prepare fresh serial dilutions from the stock solution in complete cell culture medium for each experiment. | Avoids repeated freeze-thaw cycles of the stock solution and ensures accurate final concentrations. |
Protocol 1: Reconstitution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
-
Equilibrate the vial of solid compound to room temperature before opening to prevent condensation.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C.
Section 2: Primary Screening - Assessing Cytotoxicity
The initial evaluation of a novel compound involves determining its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells which is indicative of their viability[3].
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and an "untreated control" (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC₅₀ of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine using the MTT assay.
Section 3: Mechanistic Insight - Apoptosis Detection
A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Annexin V staining is a standard method to detect one of the early hallmarks of apoptosis.
Hypothesized Signaling Pathway
Based on the known activities of similar benzothiazole compounds, we can hypothesize a potential mechanism of action involving the induction of apoptosis through the intrinsic pathway.
Caption: Hypothesized intrinsic apoptosis pathway induced by 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 4: Summary of Experimental Parameters
| Assay | Cell Line | Seeding Density | Compound Concentrations | Incubation Time | Readout |
| MTT Assay | MCF-7, A549 | 5,000-10,000 cells/well | 0.1 µM - 100 µM | 48-72 hours | Absorbance at 570 nm |
| Apoptosis Assay | MCF-7, A549 | 5 x 10⁵ cells/well | IC₅₀, 2x IC₅₀ | 24-48 hours | Flow Cytometry |
References
- ChemicalBook. (n.d.). trimeperidine | 64-39-1.
- Chemical Synthesis USA. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
- Hassan, A. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC.
- Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Wang, L., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- PubChem. (n.d.). Benzo(d)thiazol-2-amine.
- PubMed. (2011). Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist.
- EPA. (n.d.). Hexanedioic acid, polymer with 1,4-butanediol, 1,2-ethanediol, 1,6-hexanediol and 1,1'-methylenebis[4-isocyanatobenzene].
- PubChem. (n.d.). 5-Benzothiazolamine,7-methyl-(9CI).
- Sigma-Aldrich. (n.d.). (-)-Sparteine 90-39-1.
- Al-Ostath, A., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
- American Elements. (n.d.). Benzothiazoles.
- BenchChem. (2025). Application Notes and Protocols for Benzyl-(6-methyl-benzothiazol-2-yl)-amine.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine as a Novel Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[2][3] This document provides a comprehensive guide for the initial characterization of a novel compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (hereafter referred to as Compound X), as a potential kinase inhibitor. These protocols are designed for researchers in drug discovery and chemical biology, providing a robust framework for in vitro and cell-based evaluation.
Introduction: The Rationale for Investigating Compound X
The human kinome comprises over 500 protein kinases, many of which have been implicated in oncogenesis through their roles in signal transduction pathways that control cell growth, proliferation, and survival.[4][5] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful class of therapeutics.[5]
The thiazole and benzothiazole moieties are present in numerous compounds with demonstrated biological activity, including approved drugs and clinical candidates.[6][7][8] Specifically, 2-aminothiazole and 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various kinases, including Src family kinases, VEGFR-2, and CDKs.[6][9] The fused ring system of Compound X, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, presents a unique chemical architecture that warrants investigation for its kinase inhibitory potential.
This guide outlines a systematic approach to profile the activity of Compound X, starting with its direct enzymatic inhibition, followed by its effects in a cellular context.
In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases.[5] A luminescence-based assay that quantifies ADP production is a common and robust method for this purpose.[1][10]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Experimental Protocol: In Vitro Kinase Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
Materials:
-
Compound X
-
Kinase of interest (e.g., Src, ABL, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve, starting from 1 mM.[1]
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be empirically determined (often at or below the Km for each).
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: IC50 Table
Summarize the inhibitory activity of Compound X against a panel of kinases.
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Experimental Value | 5 |
| Kinase B | Experimental Value | 10 |
| Kinase C | Experimental Value | 20 |
| Kinase D | Experimental Value | 2 |
| Kinase E | Experimental Value | 15 |
Table 1: Hypothetical inhibitory activity of Compound X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]
Workflow Visualization
Caption: Hypothetical inhibition of an RTK signaling pathway by Compound X.
Summary and Future Directions
The protocols detailed in this application note provide a foundational workflow for the initial characterization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (Compound X) as a novel kinase inhibitor. Successful execution of these experiments will determine the compound's in vitro potency and selectivity, as well as its cellular efficacy and on-target activity.
Positive results from this initial screening would warrant further investigation, including:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive. [5]* Broader Kinome Profiling: Screening against a large panel of kinases to fully assess selectivity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in animal models.
This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a new therapeutic agent.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Cell Signaling Technology. (n.d.). Immunoprecipitation for Analysis by Western Blotting.
- NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using LZWL02003.
- MDPI. (2023). Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells.
- PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template.
- RSC Publishing. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
- PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- Taylor & Francis Online. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.
-
NIH. (2022). Synthesis of Benzot[4][12]hiazolo[2,3-c]t[1][12][13]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine as a Putative Protein Kinase Inhibitor
Introduction: The Therapeutic Potential of Novel Heterocyclic Compounds
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The fusion of an additional thiazole ring to create the thiazolo[5,4-e]benzothiazole system presents a novel chemotype with significant potential for interacting with key biological targets. 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, the subject of this guide, represents a promising candidate for drug discovery efforts. Given that many heterocyclic compounds exert their effects by modulating the activity of protein kinases, this application note will provide a comprehensive guide for the high-throughput screening (HTS) of this compound as a potential protein kinase inhibitor.[5][6]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[5][6] This guide will detail a primary biochemical screen to identify direct inhibitors of a representative protein kinase, followed by a secondary cell-based assay to validate the compound's activity in a more physiologically relevant context.
Primary High-Throughput Screen: A Fluorescence Polarization-Based Kinase Activity Assay
For the primary screen, a fluorescence polarization (FP) assay offers a robust, homogeneous (no-wash) format that is well-suited for HTS.[7][8][9][10] The principle of this assay is based on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. The smaller, unphosphorylated peptide tumbles rapidly in solution, leading to low fluorescence polarization. Upon phosphorylation and subsequent binding to a phosphospecific antibody, the resulting larger complex tumbles more slowly, causing an increase in fluorescence polarization. Inhibitors of the kinase will prevent this phosphorylation, resulting in a low FP signal.
Experimental Workflow: Primary FP Kinase Assay
Caption: Workflow for the primary fluorescence polarization kinase assay.
Detailed Protocol: Primary FP Kinase Assay
Materials and Reagents:
-
Compound: 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
-
Target Kinase: e.g., ABL1, SRC, or another kinase of interest
-
Fluorescently Labeled Peptide Substrate: Specific for the target kinase
-
ATP: Adenosine 5'-triphosphate
-
Phosphospecific Antibody: Recognizes the phosphorylated substrate
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: e.g., 10 mM EDTA in assay buffer
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine)
-
Negative Control: DMSO
-
Plates: 384-well, low-volume, black, non-binding surface plates
-
Instrumentation: Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare a stock solution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound dilutions, positive control, and negative control (DMSO) to the 384-well assay plates.
-
-
Reagent Preparation (Master Mix):
-
Prepare a master mix containing the kinase, fluorescent peptide substrate, and ATP in assay buffer at 2x the final desired concentration. The optimal concentrations of each component should be determined empirically during assay development.
-
-
Kinase Reaction:
-
Add the reagent master mix (e.g., 10 µL) to each well of the compound-plated 384-well plate.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization based on the kinase's activity.
-
-
Detection:
-
Prepare a stop/detection solution containing the phosphospecific antibody in assay buffer with EDTA.
-
Add the stop/detection solution (e.g., 10 µL) to each well.
-
Incubate at room temperature for 30 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plates on a plate reader equipped for fluorescence polarization. Excite at the appropriate wavelength for the fluorophore and measure both parallel and perpendicular emitted light.
-
Data Analysis and Interpretation
The primary output of the FP assay is the millipolarization (mP) value. A decrease in the mP value relative to the DMSO control indicates potential inhibition of the kinase. The quality of the HTS assay should be assessed by calculating the Z' factor using the positive and negative controls. A Z' factor greater than 0.5 is indicative of a robust and reliable assay.
| Parameter | Description | Example Value |
| Compound Concentration | Range of concentrations tested | 1 nM to 100 µM |
| Positive Control | Known inhibitor (e.g., Staurosporine) | 10 µM |
| Negative Control | Vehicle (DMSO) | 1% final concentration |
| Z' Factor | Assay quality metric | > 0.5 |
| Hit Criteria | Threshold for identifying active compounds | > 3 standard deviations from the mean of the negative control |
Secondary Screen: Cell-Based Assay for Target Engagement
While a biochemical assay is excellent for identifying direct inhibitors, a cell-based assay is crucial to confirm that the compound can penetrate cell membranes and engage its target in a cellular context.[11][12][13][14][15] An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be adapted to measure the phosphorylation of a target protein within a cell lysate.[16][17][18][19] This assay is also a no-wash, high-throughput method.[18]
The principle involves using two types of beads: a donor bead that binds to the target protein and an acceptor bead that binds to the phosphorylated residue on that protein. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal.[17][18] Inhibition of the kinase in the cell prevents phosphorylation, leading to a loss of signal.
Experimental Workflow: Secondary AlphaLISA Cell-Based Assay
Caption: Workflow for the secondary AlphaLISA cell-based assay.
Detailed Protocol: Secondary AlphaLISA Cell-Based Assay
Materials and Reagents:
-
Cell Line: A cell line expressing the target kinase and a known downstream substrate.
-
Compound: 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
-
Cell Culture Medium and Supplements
-
AlphaLISA Assay Kit: Specific for the phosphorylated target of interest (includes lysis buffer, acceptor beads, donor beads, and antibodies).
-
Plates: 384-well cell culture plates and 384-well ProxiPlates.
-
Instrumentation: An Alpha-enabled plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 384-well cell culture plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine for a predetermined amount of time (e.g., 2 hours). Include DMSO as a negative control.
-
If the signaling pathway is quiescent, stimulate the cells with an appropriate agonist to induce phosphorylation of the target protein.
-
-
Cell Lysis:
-
Remove the cell culture medium.
-
Add the AlphaLISA lysis buffer to each well and incubate on an orbital shaker for 10 minutes to ensure complete lysis.
-
-
AlphaLISA Detection:
-
Transfer the cell lysate to a 384-well ProxiPlate.
-
Add the AlphaLISA acceptor beads and a biotinylated antibody that recognizes the target protein.
-
Incubate for 60 minutes at room temperature.
-
Add the streptavidin-coated donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.[16]
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis and Interpretation
The output is a luminescent signal, which is proportional to the amount of phosphorylated protein in the cell lysate. A dose-dependent decrease in the signal upon treatment with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine indicates that the compound is cell-permeable and inhibits the target kinase within the cell. The results can be used to generate an IC₅₀ curve, providing a quantitative measure of the compound's cellular potency.
| Parameter | Description | Example Value |
| Cell Seeding Density | Number of cells per well | 5,000 - 20,000 |
| Compound Incubation Time | Duration of cell treatment | 2 hours |
| IC₅₀ Value | Concentration for 50% inhibition | To be determined |
| Signal to Background Ratio | Assay window | > 5 |
Conclusion and Future Directions
This application note provides a robust, two-tiered HTS strategy for the evaluation of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine as a potential protein kinase inhibitor. A positive result in both the primary biochemical and secondary cell-based assays would provide strong evidence for its mechanism of action and warrant further investigation. Subsequent studies could include kinase panel profiling to determine selectivity, mechanism of action studies to elucidate the mode of inhibition, and in vivo experiments to assess therapeutic efficacy. The protocols described herein are adaptable to a wide range of protein kinase targets and represent a solid foundation for the discovery of novel therapeutic agents based on the thiazolo[5,4-e]benzothiazole scaffold.
References
-
[Synthesis of Benzo[10][16]thiazolo[2,3-c][7][8][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC - NIH]([Link])
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. biotechnologia-journal.org [biotechnologia-journal.org]
- 16. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Investigation of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the investigation of the novel compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, as a potential therapeutic agent for neurological disorders. While direct studies on this specific molecule are emerging, the broader class of thiazole and benzothiazole derivatives has demonstrated significant promise in targeting key pathological pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] This guide outlines a series of application notes and detailed experimental protocols to explore the neuroprotective potential of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, focusing on its hypothesized multi-target effects on neuroinflammation, oxidative stress, and protein aggregation. The protocols are designed to be robust and self-validating, providing a solid framework for researchers to elucidate the compound's mechanism of action and therapeutic viability.
Introduction: The Therapeutic Potential of Thiazole and Benzothiazole Scaffolds in Neurology
Neurodegenerative diseases are complex and multifactorial, often characterized by a cascade of detrimental events including protein misfolding, chronic neuroinflammation, and oxidative damage.[1] The traditional "one-target, one-molecule" approach has had limited success in treating these multifaceted disorders.[4][5] This has led to a growing interest in multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[1][4]
The thiazole and benzothiazole heterocyclic ring systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][6][7] Derivatives of these scaffolds have been shown to exhibit a variety of pharmacological activities relevant to neuroprotection, including:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission, a key strategy in Alzheimer's disease treatment.[8][9][10]
-
Anti-Amyloid Aggregation: Prevention of the aggregation of amyloid-beta (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease.[11][12][13]
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress, a common feature in many neurodegenerative conditions.[13][14]
-
Anti-inflammatory Effects: Modulation of inflammatory pathways in the brain, which are increasingly recognized as critical drivers of neurodegeneration.[15][16]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO enzymes, particularly MAO-B, to increase dopamine levels, a therapeutic strategy for Parkinson's disease.[1][8]
Given this precedent, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, which incorporates both the thiazole and benzothiazole moieties, represents a compelling candidate for investigation as a novel MTDL for neurological disorders.
Hypothesized Mechanisms of Action
Based on the known activities of related compounds, we hypothesize that 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine may exert its neuroprotective effects through a combination of the following mechanisms:
Caption: Hypothesized multi-target mechanisms of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
In Vitro Characterization
-
Objective: To determine the inhibitory potential of the compound against AChE and BuChE.
-
Rationale: Inhibition of these enzymes is a validated therapeutic strategy for Alzheimer's disease.[11]
-
Methodology (Ellman's Assay):
-
Prepare stock solutions of the test compound in DMSO.
-
In a 96-well plate, add AChE or BuChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
| Parameter | Value |
| Enzyme Source | Human recombinant AChE/BuChE |
| Substrate | Acetylthiocholine/Butyrylthiocholine |
| Chromogen | DTNB |
| Wavelength | 412 nm |
| Positive Control | Donepezil |
-
Objective: To assess the compound's ability to suppress the inflammatory response in microglia.
-
Rationale: Chronic neuroinflammation mediated by microglia is a key contributor to neurodegeneration.[15]
-
Methodology:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL).
-
After 24 hours, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Measure nitric oxide (NO) production using the Griess reagent.
-
Assess cell viability using the MTT assay to rule out cytotoxicity.
-
-
Objective: To evaluate the compound's antioxidant properties and its ability to protect neurons from oxidative damage.
-
Rationale: Oxidative stress is a major factor in neuronal cell death in various neurological disorders.[13][14]
-
Methodology:
-
DPPH Radical Scavenging Assay:
-
Mix the test compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Cell-Based Assay:
-
Culture SH-SY5Y neuroblastoma cells.
-
Pre-treat cells with the test compound for 2 hours.
-
Induce oxidative stress with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After 24 hours, assess cell viability using the MTT assay.
-
Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
-
In Vivo Evaluation in a Mouse Model of Alzheimer's Disease
-
Objective: To investigate the therapeutic efficacy of the compound in a relevant animal model.
-
Rationale: In vivo studies are crucial to assess the compound's pharmacokinetic properties, blood-brain barrier permeability, and overall efficacy.
-
Model: 5XFAD transgenic mice, which exhibit aggressive amyloid pathology.
-
Methodology:
-
Treat 6-month-old 5XFAD mice with the test compound or vehicle daily for 3 months via oral gavage.
-
Behavioral Testing:
-
Conduct Morris water maze and Y-maze tests to assess learning and memory.
-
-
Biochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Homogenize the brain tissue and perform ELISA to quantify Aβ40 and Aβ42 levels.
-
Conduct Western blot analysis for markers of synaptic plasticity (synaptophysin, PSD-95) and inflammation (Iba1, GFAP).
-
-
Histopathology:
-
Perform immunohistochemistry on brain sections to visualize amyloid plaques (using Thioflavin S or specific antibodies) and microgliosis/astrogliosis.
-
-
Caption: Workflow for in vivo evaluation in a mouse model of Alzheimer's disease.
Data Interpretation and Expected Outcomes
| Assay | Parameter | Expected Outcome for a Promising Compound |
| Cholinesterase Inhibition | IC50 values | Low micromolar to nanomolar range for AChE and/or BuChE. |
| Anti-inflammatory Activity | Cytokine/NO levels | Significant reduction in LPS-induced TNF-α, IL-6, and NO production. |
| Antioxidant Capacity | Cell Viability, ROS levels | Increased neuronal survival and decreased ROS levels in the presence of an oxidative stressor. |
| In Vivo Efficacy | Behavioral tests, Aβ load | Improved cognitive performance and a significant reduction in brain amyloid plaque burden. |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine as a potential therapeutic agent for neurological disorders. By systematically investigating its effects on key pathological pathways, researchers can elucidate its mechanism of action and build a strong foundation for further drug development efforts. The multi-target potential of this compound, inferred from the broader class of thiazole and benzothiazole derivatives, makes it a particularly exciting candidate for the development of next-generation therapies for complex neurodegenerative diseases.
References
-
Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y.-T., Abdel-Halim, M., Hwang, T.-L., Stark, H., & Abadi, A. H. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Ghaffari, S., Bikas, R., Gholami, M., & Mir-Aghaee, S. (2023). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]
- Kurian, T., & Sebastian, R. (2024). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. International Journal of Pharmacy and Biological Sciences.
-
Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y.-T., Abdel-Halim, M., Hwang, T.-L., Stark, H., & Abadi, A. H. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
- Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Akıncıoğlu, H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]
-
Hassan, M., et al. (2022). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. [Link]
-
Al-Najjar, B. O., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]
-
Russo, E., et al. (2023). Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents. PMC - NIH. [Link]
-
Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2023). Semantic Scholar. [Link]
-
Song, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. [Link]
-
Cifelli, J. L., et al. (2016). Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress. ACS Chemical Neuroscience. [Link]
-
Wang, H., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. PMC - NIH. [Link]
-
Yadav, K., et al. (2023). Synthesis and biological activities of benzothiazole derivatives: A review. Semantic Scholar. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
De Luca, L., et al. (2015). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][4][11]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? PubMed. [Link]
-
Nair, P., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. NIH. [Link]
-
El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]
-
Gagoria, J., Verma, P. K., & Khatkar, A. (2015). Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review. ResearchGate. [Link]
-
Basile, L., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central. [Link]
-
Benzo(d)thiazol-2-amine. PubChem. [Link]
- Bumbu, A. G., et al. (2022). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. MDPI.
-
Harrach, S., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]
-
Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]
-
Alam, M. S., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. PubMed. [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Wang, C., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science. [Link]
Sources
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. | Semantic Scholar [semanticscholar.org]
- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling with 7-Methyl-Thiazolo[5,4-e]benzothiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the application of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine derivatives as novel fluorescent labeling agents. Drawing parallels with the well-characterized photophysical properties of related benzothiazole structures, such as Thioflavin T (ThT), we delineate the potential of these compounds in biological and pharmaceutical research. This document offers detailed protocols for the synthesis of amine-reactive derivatives and their subsequent conjugation to proteins, alongside methods for the characterization and purification of the resulting fluorescently labeled biomolecules. The unique structural features of the 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine core suggest its utility in developing sensitive fluorescent probes, particularly for applications requiring high signal-to-noise ratios.
Introduction: The Promise of a Novel Fluorophore Scaffold
The thiazolo[5,4-e]benzothiazole scaffold represents a compelling, albeit underexplored, class of heterocyclic compounds with significant potential in the development of fluorescent probes. The rigid, planar structure of this fused ring system is analogous to that of established fluorophores, suggesting favorable photophysical properties. The 2-amino substitution provides a convenient handle for chemical modification, allowing for the introduction of reactive moieties for covalent labeling of biomolecules. Furthermore, the 7-methyl group can subtly modulate the electronic and steric properties of the molecule, potentially fine-tuning its spectral characteristics and binding affinities.
While direct literature on the fluorescent properties of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is nascent, the structural similarity to Thioflavin T, a renowned fluorescent probe for amyloid fibrils, provides a strong basis for predicting its behavior.[1][2] ThT exhibits a remarkable increase in fluorescence quantum yield upon binding to the beta-sheet structures of amyloid aggregates, a phenomenon attributed to the restriction of intramolecular rotation.[2] It is hypothesized that derivatives of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine may exhibit similar environmentally sensitive fluorescence, making them attractive candidates for "turn-on" probes in various biological assays.
This guide aims to bridge the current knowledge gap by providing a theoretical framework and practical, albeit generalized, protocols for the utilization of these novel compounds in fluorescent labeling applications.
Predicted Photophysical Properties: A Comparative Analysis
| Property | Predicted Characteristics for 7-Methyl-Thiazolo[5,4-e]benzothiazol-2-amine Derivatives | Comparative Data for Thioflavin T |
| Excitation Maximum (λex) | Expected in the range of 380-450 nm. Substituent effects may cause shifts. | Free dye: ~385 nm; Bound to amyloid fibrils: ~450 nm[1] |
| Emission Maximum (λem) | Predicted to be in the range of 440-500 nm, with potential for solvatochromic shifts. | Free dye: ~445 nm; Bound to amyloid fibrils: ~482 nm[1] |
| Quantum Yield (Φ) | Low in free solution, with a significant increase upon binding to a target or in a viscous environment. | Free dye in water: ~0.0001; Bound to amyloid fibrils: ~0.43[1] |
| Extinction Coefficient (ε) | Likely to be in the range of 20,000-40,000 M⁻¹cm⁻¹. | 31,600 M⁻¹cm⁻¹[3] |
| Stokes Shift | Moderate, estimated to be between 50-70 nm. | ~60-97 nm |
Causality Behind Predicted Properties:
The low intrinsic fluorescence of Thioflavin T in solution is attributed to the non-radiative decay of the excited state through torsional motion between its benzothiazole and aminobenzene rings.[2] Upon binding to the rigid structure of amyloid fibrils, this rotation is restricted, leading to a dramatic increase in fluorescence quantum yield.[2] The 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine scaffold shares this potential for intramolecular rotation, suggesting that its derivatives will also function as molecular rotors with environment-sensitive fluorescence. This "turn-on" characteristic is highly desirable for minimizing background fluorescence and enhancing signal-to-noise ratios in imaging and detection assays.
Synthesis of Amine-Reactive Derivatives
To utilize these fluorophores for labeling, the 2-amino group must be functionalized with a reactive moiety that can form a stable covalent bond with primary amines on target biomolecules. The two most common amine-reactive groups are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.
Workflow for Synthesizing Amine-Reactive Derivatives
Caption: General workflow for the synthesis of amine-reactive derivatives.
Protocol 3.1: Synthesis of a Carboxylic Acid Derivative
This protocol describes a general method for introducing a carboxylic acid group, which can then be activated to an NHS ester.
-
Dissolve 1 equivalent of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dioxane).
-
Add 1.1 equivalents of a cyclic dicarboxylic anhydride (e.g., succinic anhydride or glutaric anhydride).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Precipitate the product by adding the reaction mixture to an excess of cold, slightly acidic water.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3.2: Synthesis of an NHS Ester Derivative
-
Dissolve 1 equivalent of the carboxylic acid derivative in anhydrous DMF or dichloromethane.
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the NHS ester by column chromatography on silica gel. The product is typically sensitive to moisture and should be stored under desiccated conditions.
Protocol 3.3: Synthesis of an Isothiocyanate Derivative
-
Dissolve 1 equivalent of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in a suitable solvent such as chloroform or dichloromethane.
-
Add 1.1 equivalents of thiophosgene to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any unreacted thiophosgene.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the isothiocyanate derivative by column chromatography.
Protein Labeling Protocols
The following protocols provide a general framework for labeling proteins with the amine-reactive derivatives synthesized above. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
Workflow for Protein Labeling and Purification
Caption: Step-by-step workflow for protein labeling and characterization.
Protocol 4.1: Protein Labeling with an NHS Ester Derivative
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 2-10 mg/mL. A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester derivative in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
Determine the Molar Ratio: The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling. A starting point is to use a 10- to 20-fold molar excess of the dye.
-
Perform the Labeling Reaction: While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring.
-
Stop the Reaction (Optional): The reaction can be stopped by adding a final concentration of 1.5 M hydroxylamine or 100 mM Tris buffer. Incubate for an additional hour at room temperature.
Protocol 4.2: Purification of the Labeled Protein
It is essential to remove any unreacted dye from the labeled protein. Size-exclusion chromatography is a commonly used method.
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute in the void volume as the first colored fraction. The smaller, unreacted dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the labeled protein.
Protocol 4.3: Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined.
-
Measure the Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the Protein Concentration: The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This should be determined experimentally for the specific dye.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Dye Concentration:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Applications in Research and Drug Development
Derivatives of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, once validated, hold promise for a range of applications:
-
Fluorescence Microscopy: For imaging the localization and dynamics of labeled proteins in cells and tissues.
-
Flow Cytometry: For the quantification of cell surface or intracellular proteins.
-
Immunoassays: As detection reagents in ELISA and Western blotting.
-
High-Throughput Screening: The potential "turn-on" nature of these probes could be leveraged to develop assays for monitoring protein-protein interactions or conformational changes.
-
Amyloid Plaque Staining: Given their structural similarity to Thioflavin T, these derivatives should be investigated for their ability to stain amyloid plaques in models of neurodegenerative diseases.[4][5][6]
Conclusion and Future Perspectives
The 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine scaffold represents a promising new class of fluorophores for biological labeling. While the protocols provided herein are based on established chemical principles and comparisons to structurally related compounds, empirical optimization will be crucial for successful implementation. Future research should focus on the synthesis and thorough photophysical characterization of a panel of derivatives to establish a clear structure-property relationship. This will undoubtedly pave the way for the development of next-generation fluorescent probes with enhanced sensitivity and specificity for a wide array of applications in life sciences and drug discovery.
References
-
ACS Publications. (n.d.). Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. Retrieved January 14, 2026, from [Link]
-
PubMed. (2019, December 11). Interrogating Amyloid Aggregates using Fluorescent Probes. Retrieved January 14, 2026, from [Link]
-
R Discovery. (2012, February 9). Amyloid diagnostics: probing protein aggregation and conformation with ultrasensitive fluorescence detection. Retrieved January 14, 2026, from [Link]
-
PubMed. (2008, December 11). Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity. Retrieved January 14, 2026, from [Link]
Sources
- 1. Thioflavin T | AAT Bioquest [aatbio.com]
- 2. Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uaic.ro [chem.uaic.ro]
- 4. Synthesis and spectral characterization of some new N-substituted 2-aminobenzothiazoles, 2-aminothiazolopyridines and 2-aminothiazoloquinolines | Semantic Scholar [semanticscholar.org]
- 5. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Exploration of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine and its Analogs in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This guide focuses on a specific derivative class, the thiazolo[5,4-e]benzothiazoles, with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine serving as a focal point for exploring their potential in drug discovery. These fused heterocyclic systems present a unique three-dimensional architecture ripe for interaction with a variety of biological targets.[4] This document provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed protocols for the preclinical evaluation of this promising class of compounds.
I. Scientific Rationale and Synthetic Strategy
The fusion of a thiazole ring to the benzothiazole core creates a rigid, planar system that can be strategically functionalized to modulate its physicochemical and pharmacological properties. The 2-amino group, in particular, serves as a critical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).[5][6][7]
The synthesis of the target scaffold can be approached through a multi-step sequence, leveraging established methods for the formation of benzothiazole and fused thiazole rings.[5][8][9] A plausible synthetic route is outlined below:
Protocol 1: Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Potassium thiocyanate
-
Bromine
-
Acetic acid
-
Thiourea
-
N,N-Dimethylformamide (DMF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 6-methylbenzothiazole-2,7-diamine
-
To a solution of 4-methyl-1,2-phenylenediamine in acetic acid, add potassium thiocyanate.
-
Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter, wash with water, and dry the crude 6-methylbenzothiazole-2,7-diamine. Purify by recrystallization or column chromatography.
Step 2: Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
-
The synthesis of fused thiazole rings can be achieved through various methods, including the reaction of an α-haloketone with a thioamide.[10] An alternative approach involves the cyclization of a suitably functionalized aminobenzothiazole.
-
A potential route involves the reaction of the synthesized 6-methylbenzothiazole-2,7-diamine with thiourea in a high-boiling solvent such as DMF at elevated temperatures.
-
The reaction may require an oxidizing agent, such as DDQ, to facilitate the aromatization of the newly formed thiazole ring.[10]
-
The final product, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, can be purified by column chromatography.
II. Potential Therapeutic Applications and Mechanism of Action
Derivatives of the benzothiazole family have demonstrated a wide array of biological activities, suggesting multiple avenues for therapeutic intervention.[1][2][11]
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, which can act through various mechanisms:[3][7][12]
-
Kinase Inhibition: Many 2-aminobenzothiazoles act as inhibitors of protein kinases, such as PI3K, Akt, and mTOR, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[7]
-
Microtubule Disruption: Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: These compounds can also inhibit topoisomerases, enzymes essential for DNA replication and repair.[13]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Chronic inflammation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders.[12] Benzothiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Furthermore, some analogs have demonstrated neuroprotective effects, making them interesting candidates for diseases like Alzheimer's and Parkinson's.[2][4]
III. Preclinical Evaluation Workflow
A systematic approach to evaluating the therapeutic potential of novel 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine analogs is crucial.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical evaluation of novel compounds.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a suitable software.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Example Compound 1 | 5.2 | 8.1 |
| Example Compound 2 | 12.5 | 15.3 |
| Doxorubicin | 0.8 | 1.2 |
| Table 1: Example cytotoxicity data for hypothetical compounds. |
Protocol 3: Kinase Inhibition Assay (e.g., PI3Kγ)
Objective: To quantify the inhibitory activity of the test compounds against a specific kinase target.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the PI3Kγ enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specified time at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
| Compound | PI3Kγ Inhibition IC50 (nM) |
| Example Compound 1 | 150 |
| Example Compound 2 | 450 |
| Positive Control | 25 |
| Table 2: Example kinase inhibition data for hypothetical compounds. |
IV. Conclusion and Future Directions
The 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the rich history of biological activities associated with the parent benzothiazole ring system provide a strong foundation for further exploration.[1][2][6] Future work should focus on the synthesis of a diverse library of analogs, with systematic modifications to the core structure to optimize potency, selectivity, and pharmacokinetic properties. A thorough investigation of the mechanism of action, including target identification and validation, will be crucial for the successful translation of these compounds into clinical candidates.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health.
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed.
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry.
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health.
-
Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. MDPI.
-
Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Bentham Science.
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Institutes of Health.
-
Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate.
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health.
-
Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Der Pharma Chemica.
-
Synthesis of Benzo[1][6]thiazolo[2,3-c][1][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Institutes of Health.
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
-
Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. National Institutes of Health.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Welcome to the technical support guide for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Due to its complex heterocyclic structure, containing both thiazole and benzothiazole moieties, achieving sufficient solubility for in vitro and in vivo studies can be a significant hurdle.[1][2][3] This guide provides a series of troubleshooting strategies and frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: Step-by-Step Protocols
Issue: Low Aqueous Solubility of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Poor aqueous solubility is a common issue for complex aromatic compounds.[4] The following protocols offer systematic approaches to enhance the solubility of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
The presence of an amine group suggests that the solubility of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is likely pH-dependent.[5] By adjusting the pH, you can ionize the molecule, which generally increases its solubility in aqueous media.[5][6][7]
Protocol for pH-Dependent Solubility Assessment:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Equilibration: Add an excess amount of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine to a fixed volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for solubilization. For a basic compound, solubility is expected to increase as the pH decreases.[8]
Causality Insight: The amine group in the molecule can be protonated at acidic pH, forming a more soluble salt.[6] The Henderson-Hasselbalch equation can provide a rough estimation of the pH-dependent solubility, although experimental verification is crucial as other factors can influence the outcome.[9][10][11][12]
The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[13][14][15]
Protocol for Co-solvent Screening:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[13]
-
Preparation of Solvent Systems: Prepare a series of binary solvent systems with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Determine the solubility of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in each co-solvent system using the shake-flask method described previously.
-
Data Analysis: Plot the solubility against the co-solvent concentration to determine the most effective co-solvent and the optimal concentration range.
Causality Insight: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute, making it easier for the solute to dissolve.[14] The solubility often increases logarithmically with the increasing fraction of the co-solvent.[13]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[16][17][18][19][20]
Protocol for Cyclodextrin-Mediated Solubilization:
-
Cyclodextrin Selection: Select common cyclodextrins such as β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine to each solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the supernatant to determine the concentration of the dissolved compound.
-
-
Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex.
Causality Insight: The hydrophobic benzothiazole portion of the molecule likely fits into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the complex.[16][17]
Creating a solid dispersion involves dispersing the compound in an inert carrier matrix at the molecular level.[21][22][23][24] This can result in an amorphous form of the compound, which typically exhibits higher solubility and dissolution rates than its crystalline form.[22][25]
Protocol for Preparing Solid Dispersions (Solvent Evaporation Method):
-
Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[23]
-
Dissolution: Dissolve both 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine and the carrier in a common volatile solvent (e.g., methanol or ethanol).[24]
-
Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.
-
Drying and Milling: Further dry the solid mass to remove any residual solvent, then grind it into a fine powder.
-
Characterization: Evaluate the dissolution rate of the resulting solid dispersion in an aqueous medium compared to the pure compound.
Causality Insight: By dispersing the drug at a molecular level within a hydrophilic carrier, the particle size is reduced to its minimum, and wettability is improved, leading to a faster dissolution rate.[21][23]
Frequently Asked Questions (FAQs)
Q1: Why is 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine expected to have low aqueous solubility?
A1: The molecule has a fused aromatic ring system, which is characteristic of many poorly soluble compounds.[4] Aromatic structures are generally hydrophobic, leading to low solubility in water.
Q2: What is the first step I should take to address the solubility issue?
A2: A pH-dependent solubility study is a logical first step.[6] Since the molecule contains a basic amine group, its solubility is likely to be significantly influenced by pH. This is often a simple and effective method to enhance solubility.[5][6]
Q3: Are there any safety concerns with the proposed co-solvents?
A3: For in vitro studies, co-solvents like DMSO and ethanol are generally acceptable at low concentrations. However, for in vivo applications, the concentration of organic solvents must be carefully controlled to avoid toxicity.[13] Always consult relevant safety guidelines and literature for the specific application.
Q4: How do I choose between different cyclodextrins?
A4: The choice of cyclodextrin depends on the size and shape of the guest molecule and the desired solubility enhancement. HP-β-CD and SBE-β-CD are often preferred over the parent β-CD due to their higher aqueous solubility and lower toxicity.[20] A phase solubility study will help determine the most effective cyclodextrin for your compound.
Q5: When should I consider making a solid dispersion?
A5: Solid dispersions are a powerful technique when other methods like pH adjustment or co-solvency are insufficient or not suitable for the intended application, especially for oral formulations.[21][22] They can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[21][23]
Data Presentation
Table 1: Hypothetical Solubility of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in Different Solvent Systems
| Solvent System | Concentration (v/v) | Solubility (µg/mL) |
| Water | - | < 1 |
| pH 2.0 Buffer | - | 50 |
| pH 7.4 Buffer | - | < 1 |
| Ethanol/Water | 20% | 25 |
| PEG 400/Water | 20% | 40 |
| 10% HP-β-CD in Water | - | 150 |
Note: The data in this table is for illustrative purposes only and should be experimentally determined.
Visualizations
Workflow for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting a solubility enhancement method.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives.
- National Institutes of Health. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- National Institutes of Health. (2023, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- ResearchGate. (2018, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- ResearchGate. (2018, January 3). (PDF) Recent advances in pharmacological activity of benzothiazole derivatives.
- ResearchGate. (2018, August 5). Accuracy of calculated pH-dependent aqueous drug solubility.
- PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.
- ResearchGate. (2018, August 9). (PDF) Study of pH-dependent drugs solubility in water.
- (n.d.). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbr.in [ijpbr.in]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. humapub.com [humapub.com]
- 19. ijpsr.com [ijpsr.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jddtonline.info [jddtonline.info]
- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. japsonline.com [japsonline.com]
- 25. japer.in [japer.in]
Stability issues of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in solution
Welcome to the technical support guide for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a complex heterocyclic system, its stability can be influenced by various experimental parameters. This guide provides troubleshooting workflows and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Solution Stability Issues
This section addresses common problems encountered during the handling and use of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine solutions.
Issue 1: I am observing a progressive loss of compound activity or inconsistent results in my biological assays.
Possible Cause: This is a primary indicator of compound degradation in the assay medium. The complex environment of biological buffers, often containing salts, proteins, and maintained at physiological pH and temperature, can promote hydrolysis, oxidation, or other degradation pathways. Benzothiazole derivatives can be susceptible to such conditions, leading to a decrease in the concentration of the active parent compound over the course of an experiment.[1]
Troubleshooting Workflow:
-
Assess Compound Stability in Assay Medium:
-
Protocol: Prepare a solution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in your specific assay buffer at the final working concentration.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
-
Interpretation: A decrease in the peak area of the parent compound over time confirms instability in the assay medium. The appearance of new peaks suggests the formation of degradation products.
-
-
Solvent Selection and Stock Solution Integrity:
-
Insight: While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, some 2-aminothiazole derivatives have shown instability in DMSO at room temperature over time.[3] Decomposition can occur, leading to the formation of various oxygenated and dimeric species that may interfere with assays.[3]
-
Actionable Steps:
-
Always prepare fresh stock solutions in a high-purity, anhydrous solvent whenever possible.
-
If using DMSO, store stock solutions at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.
-
Consider alternative solvents if DMSO is suspected to be problematic. Evaluate the compound's solubility and stability in solvents like ethanol or acetonitrile.
-
-
-
Workflow Visualization:
Caption: Workflow for diagnosing inconsistent biological assay results.
Issue 2: My solution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine has changed color (e.g., turned yellow/brown).
Possible Cause: Discoloration is often a visual sign of chemical degradation. For benzothiazole derivatives, this can result from oxidative processes or photodegradation, which may lead to the formation of colored byproducts.[1][4] The fused aromatic ring system can be susceptible to reactions that extend conjugation or form new chromophores.
Troubleshooting Workflow:
-
Protect from Light:
-
Insight: Thiazole-containing compounds, particularly those with aryl ring substituents, can be susceptible to photodegradation.[4] Exposure to ambient laboratory light or UV radiation can initiate reactions, sometimes involving singlet oxygen, leading to ring-opening or other structural rearrangements.[4]
-
Actionable Steps:
-
Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Minimize exposure to light during experimental procedures.
-
-
-
Evaluate Oxidative Stability:
-
Insight: The benzothiazole core can be susceptible to oxidation. The presence of dissolved oxygen in solvents or exposure to air can facilitate the formation of oxidative degradants.
-
Actionable Steps:
-
If discoloration persists despite light protection, consider purging your solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.
-
For long-term storage of solutions, consider storing under an inert atmosphere.
-
-
-
Confirm Degradation Analytically:
-
Do not use discolored material for experiments.[1]
-
Analyze the discolored solution using HPLC-UV/Vis and Mass Spectrometry (LC-MS) to confirm the presence of degradation products. Compare the chromatogram to that of a freshly prepared, non-discolored solution.
-
Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
Possible Cause: The appearance of new, unexpected peaks that grow over time is a clear indication of compound degradation. These peaks represent degradation products formed under the specific storage or experimental conditions. To ensure the reliability of your results, it is crucial to identify the conditions causing this degradation.
Recommended Action: Perform a Forced Degradation Study
A forced degradation (or stress testing) study is a systematic way to identify the intrinsic stability of a drug substance and its susceptibility to various environmental factors.[5][6] This approach is mandated by regulatory agencies like the ICH to understand degradation pathways.[6][7]
Protocol for Forced Degradation Study:
This protocol outlines the conditions for stressing a solution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine to identify potential degradation pathways.
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at RT or 50°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at RT or 50°C | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To evaluate susceptibility to oxidative degradation.[2] |
| Photolytic | Expose to light (ICH Q1B options) | 24-72 hours at RT | To determine light sensitivity.[4][6] |
| Thermal | 70°C in solution | 48-72 hours | To assess stability at elevated temperatures. |
| Control | Compound in solvent | Stored at 4°C, protected from light | To provide a baseline for comparison. |
Step-by-Step Methodology:
-
Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) for each stress condition.
-
Exposure: Subject each solution to the conditions outlined in the table above.
-
Sampling: Take aliquots at appropriate time points (e.g., 0, 8, 24, 48 hours).
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., with a C18 column and gradient elution). Use a photodiode array (PDA) detector to observe any changes in the UV-Vis spectrum of the peaks and mass spectrometry (LC-MS) to identify the mass of potential degradants.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main peak area and the appearance of new peaks confirm degradation under that specific stress condition.
Workflow Visualization:
Caption: Experimental workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the solid 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine? A: Based on general best practices for complex heterocyclic compounds, the solid material should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. Protecting the material from light and moisture is critical to ensure long-term stability.
Q2: How should I prepare and store stock solutions? A: For maximum stability, it is highly recommended to prepare solutions fresh for each experiment. If solutions must be stored, use a high-purity, anhydrous solvent such as DMSO or ethanol. Prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.[1][3]
Q3: Is this compound sensitive to pH? A: Benzothiazole derivatives can exhibit pH-dependent stability. The amino group at the 2-position and nitrogen atoms within the ring system can be protonated or deprotonated depending on the pH, which can influence susceptibility to hydrolysis. A forced degradation study (as described above) is the most effective way to determine its stability profile across a range of pH values.
Q4: What analytical methods are best for monitoring the stability of this compound? A: A validated, stability-indicating reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[2] This method should be able to separate the parent compound from all potential degradation products. Coupling HPLC with a PDA detector and a mass spectrometer (LC-MS) is ideal for identifying and characterizing any degradants that may form.
References
-
Bédé, A. M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Bédé, A. M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]
-
Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering, 12(3). [Link]
-
Bédé, A. M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link]
-
Zhu, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(10), 1833–1843. [Link]
-
Prajapati, P., & Bodiwala, K. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Prajapati, P., & Bodiwala, K. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 5-Benzothiazolamine,7-methyl-(9CI). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Sarakha, M., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(9), 2735-2742. [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
de Souza, N. B., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(20), 2296–2300. [Link]
-
Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
-
PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[8][9]thiazolo[5,4-c]pyridin-2-amine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Kumar, V., et al. (2013). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. Molecules, 18(6), 6364–6379. [Link]
-
Shoaib, M. H., et al. (2014). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
-
Sharma, P., & Kumar, A. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(46), 32454-32502. [Link]
-
Singh, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(9), 1083. [Link]
-
Al-Masoudi, W. A., & Al-Amery, E. K. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiazolobenzothiazole Synthesis
Welcome to the Technical Support Center for Thiazolobenzothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of thiazolobenzothiazole synthesis and optimize your reaction conditions for higher yields and purity.
Introduction to Thiazolobenzothiazole Synthesis
Thiazolobenzothiazoles are a class of fused heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique electronic properties and diverse biological activities. The synthesis of these molecules can be challenging, often requiring careful optimization of reaction conditions to achieve the desired isomer with high purity. This guide will address common issues encountered during synthesis and provide practical, experience-based solutions.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that researchers encounter during the synthesis of thiazolobenzothiazoles.
Q1: My reaction to synthesize thiazolo[5,4-d]thiazole from dithiooxamide and an aromatic aldehyde is giving a low yield and a lot of dark, insoluble material. What is the likely cause?
A1: This is a common issue often attributed to the degradation of dithiooxamide under harsh reaction conditions, leading to polymerization and the formation of intractable side products.[1] The stability of dithiooxamide is a critical factor.
-
Causality: High temperatures in conventional solvents can lead to the decomposition of dithiooxamide. In some solvent systems, such as L-proline:glycerol, dithiooxamide can degrade, leading to impurities.[1]
-
Troubleshooting:
-
Solvent Choice: Consider using a deep eutectic solvent system like L-proline and ethylene glycol (1:50 ratio), which has been shown to improve yields and reduce side products.[1]
-
Temperature Control: Carefully control the reaction temperature. A temperature of around 130°C is often optimal.[1]
-
Additives: The addition of an auxiliary oxidant like sodium metabisulfite can help to improve the reaction efficiency and minimize the degradation of starting materials.[1]
-
Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative to conventional heating, as it often leads to shorter reaction times and higher yields, which can minimize the thermal degradation of sensitive reagents.
-
Q2: I am attempting to synthesize a 2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole derivative and I am struggling with the purification of the final product. What are some effective purification strategies?
A2: The purification of benzobisthiazole derivatives can be challenging due to their often low solubility in common organic solvents.
-
Causality: The planar and rigid structure of the benzobisthiazole core can lead to strong intermolecular interactions, resulting in poor solubility.
-
Troubleshooting:
-
Recrystallization from High-Boiling Solvents: While challenging, recrystallization from high-boiling polar aprotic solvents such as DMF or DMSO, followed by the addition of a suitable anti-solvent, can be effective.
-
Soxhlet Extraction: For removing soluble impurities from a highly insoluble product, Soxhlet extraction with a series of solvents of increasing polarity can be a powerful technique.
-
Acid-Base Extraction: If your target molecule contains basic amino groups, you can dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl), filter off any insoluble impurities, and then re-precipitate your product by basifying the filtrate with a base like sodium carbonate.
-
Column Chromatography: While often difficult due to solubility issues, flash chromatography on silica gel or alumina can be attempted with highly polar solvent systems, sometimes with the addition of a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent to improve solubility and reduce tailing.
-
Q3: When synthesizing angular vs. linear benzobisthiazoles, how can I control the regioselectivity of the reaction?
A3: The regiochemical outcome of benzobisthiazole synthesis, leading to either the linear benzo[1,2-d:4,5-d']bisthiazole or the angular benzo[1,2-d:4,3-d']bisthiazole isomer, is highly dependent on the substitution pattern of the starting materials.
-
Causality: The structure of the intermediate, such as a diaminobenzenedithiosulfonic acid, dictates the final fused ring system. The presumed 1,2,4,5-configuration of this intermediate is key to forming the linear isomer.[2]
-
Controlling Regioselectivity:
-
Starting Material Selection: The choice of starting materials is the primary determinant of the final isomer. For example, the ring closure of p-phenylenebisthiourea using bromine in chloroform has been confirmed to produce the linear 2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole.[2]
-
Reaction Mechanism: Understanding the reaction mechanism is crucial. For instance, a modified Hugershoff reaction has been successfully employed for the synthesis of the linear isomer.[2]
-
Characterization: Careful characterization of the final product using techniques like NMR spectroscopy is essential to confirm the structure of the obtained isomer. The coupling patterns of the aromatic protons can distinguish between the linear and angular products.[2]
-
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield in Thiazolo[5,4-d]thiazole Synthesis
| Potential Cause | Explanation | Recommended Solutions |
| Degradation of Dithiooxamide | Dithiooxamide is thermally sensitive and can decompose at high temperatures, leading to the formation of polymeric byproducts instead of the desired product.[1] | - Lower the reaction temperature and monitor the reaction closely by TLC.- Consider using a milder, microwave-assisted protocol to reduce reaction time and thermal stress.[1]- Use a deep eutectic solvent system like L-proline/ethylene glycol which can stabilize the reactants.[1] |
| Inefficient Oxidation/Aromatization | The reaction proceeds through a condensation followed by an oxidation/aromatization step. If the oxidation is incomplete, the dihydrothiazolothiazole intermediate may be the major product. | - Ensure an adequate amount of oxidant is used. For microwave-assisted synthesis, 1,4-benzoquinone derivatives are effective.[1]- Add an auxiliary oxidant like sodium metabisulfite to the reaction mixture.[1] |
| Poor Quality of Starting Aldehyde | Impurities in the aldehyde starting material can inhibit the reaction or lead to the formation of side products. | - Purify the aldehyde by distillation or recrystallization before use.- Ensure the aldehyde has not oxidized to the corresponding carboxylic acid, especially if it has been stored for a long time. |
| Suboptimal Solvent | The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate. | - Screen different solvents. While DMF is commonly used, consider greener alternatives like deep eutectic solvents.[1]- Ensure the solvent is anhydrous if the reaction is sensitive to moisture. |
Problem 2: Difficulty in Isolating and Purifying Thiazolobenzothiazole Isomers
| Potential Cause | Explanation | Recommended Solutions |
| Co-precipitation of Isomers | Linear and angular isomers often have very similar physical properties, including polarity and solubility, making their separation by conventional methods like column chromatography or recrystallization challenging.[3][4] | - Derivative Formation: Convert the mixture of isomers into derivatives (e.g., Schiff bases from amino-substituted isomers) that may have different physical properties, facilitating separation. The original isomers can then be regenerated.[4][5]- Specialized Chromatography: Consider using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for preparative separation of isomers.[6]- Fractional Crystallization: Carefully controlled fractional crystallization from a suitable solvent system may allow for the selective precipitation of one isomer. |
| Low Solubility of the Product | The rigid, planar structure of thiazolobenzothiazoles often leads to poor solubility in common organic solvents, making purification by chromatography or recrystallization difficult. | - Hot Filtration: Dissolve the crude product in a high-boiling solvent like DMF or DMSO, and perform a hot filtration to remove insoluble impurities.- Trituration: Wash the crude solid with a series of solvents of varying polarities to remove soluble impurities.- Solvent Screening for Recrystallization: Systematically screen a wide range of solvents and solvent mixtures to find a suitable system for recrystallization. |
| Formation of Insoluble Byproducts | Polymerization or degradation of starting materials can lead to the formation of insoluble, often dark-colored, byproducts that contaminate the desired product.[1] | - Optimize Reaction Conditions: Revisit the reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of byproducts.- Pre-purification: Before attempting final purification, try to remove the bulk of the insoluble impurities by washing the crude product thoroughly. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Symmetrical Thiazolo[5,4-d]thiazoles
This protocol is adapted from a microwave-assisted preparation of symmetrical thiazolo[5,4-d]thiazoles.
Materials:
-
Aromatic or aliphatic aldehyde
-
Dithiooxamide
-
1,4-Benzoquinone derivative (e.g., DDQ)
-
Anhydrous solvent (e.g., DMF)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the aldehyde (2.0 mmol) and dithiooxamide (1.0 mmol) in the chosen anhydrous solvent (e.g., 5 mL of DMF).
-
Seal the vessel and heat the mixture in the microwave reactor at a set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes).
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
After cooling, add the 1,4-benzoquinone derivative (2.0 mmol) to the reaction mixture.
-
Reseal the vessel and continue heating in the microwave reactor under the same conditions for an additional period (e.g., 30 minutes) to effect the oxidation/aromatization.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).
Protocol 2: Synthesis of 2,6-Diaminobenzo[1,2-d:4,5-d']bisthiazole (Linear Isomer)
This protocol is based on the modified Hugershoff reaction for the synthesis of the linear isomer.[2]
Materials:
-
p-Phenylenebisthiourea
-
Bromine
-
Chloroform
-
Sodium carbonate solution
Procedure:
-
Suspend p-phenylenebisthiourea in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Filter the resulting solid and wash it with chloroform.
-
Suspend the solid in a sodium carbonate solution to neutralize any excess acid and liberate the free base.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The product can be further purified by recrystallization from a high-boiling solvent like DMF or by sublimation under high vacuum.
Visualizing Reaction Pathways and Troubleshooting
General Reaction Scheme for Thiazolo[5,4-d]thiazole Synthesis
Caption: General workflow for the synthesis of thiazolo[5,4-d]thiazoles.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yields.
References
- SYNTHESIS OF SOME SCHIFF BASES,THIAZOLIDINONES AND AZETIDINONES DERIVED FROM 2,6-DIAMINOBENZO[l,2-d:4,5-d'l BISTHIAZOLE AND THEI. (URL not available)
-
Synthesis and proof of structure of 2,6-diamino-benzo[1,2-d:4,5-d']bisthiazole. The Journal of Organic Chemistry. [Link]
-
Synthesis and proof of structure of 2,6-Diaminobenzo [1,2-d: 4,5-d']bisthiazole. The Journal of Organic Chemistry. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. [Link]
-
Synthesis of benzo[1][7]thiazolo[3,2‐a]chromeno[4,3‐d]pyrimidin‐6‐one derivatives. (URL not available)
-
Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. ACS Combinatorial Science. [Link]
-
Synthesis of Benzo[1][7]thiazolo[2,3-c][1][5][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. [Link]
- Synthesis of thiazoles, benzothiazoles, and thiadiazoles. (URL not available)
-
Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles. ACS Combinatorial Science. [Link]
-
Synthesis of benzo[1][7]thiazolo[3,2-d] [1,,4,2]diazaphosphole derivatives 134. (URL not available)
-
Synthesis of Benzo[1][7]thiazolo[2,3-c][1][5][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Semantic Scholar. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
4-Bromobenzo[1,2-d:4,5-d′]bis([2][5][8]thiadiazole). Molbank. [Link]
- Isothiazoles (1,2-Thiazoles)
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B. [Link]
-
Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. [Link]
- Method for separating and purifying substituted indazole isomers.
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes. [Link]com/2227-9717/8/1/107)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Introduction
The synthesis of fused heterocyclic systems like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine presents a significant challenge in medicinal and materials chemistry. This class of compounds, characterized by a rigid, electron-deficient core, holds potential in various applications, yet its construction is often plagued by low yields. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and optimizing the synthetic route. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the thiazolo[5,4-e]benzothiazole core?
A1: A common and effective approach is a multi-step synthesis that first constructs a substituted 2-aminobenzothiazole intermediate. This is followed by a cyclization reaction to form the second fused thiazole ring. A key strategy involves the Jacobsen cyclization or related oxidative cyclization methods, which are highly effective for forming the benzothiazole nucleus.[1][2] The subsequent annulation of the second thiazole ring often involves reaction with a suitable reagent that can provide the necessary carbon and nitrogen atoms, such as thiourea or a derivative, often preceded by the introduction of a reactive handle on the benzothiazole core.[3]
Q2: What are the most critical parameters influencing the overall yield?
A2: The most critical parameters are:
-
Purity of Reagents and Solvents: Impurities can poison catalysts or participate in side reactions.[4] Anhydrous solvents are often crucial, as many of the reaction intermediates are sensitive to moisture.[4]
-
Reaction Temperature and Time: Both the initial benzothiazole formation and the final cyclization are highly sensitive to temperature. Suboptimal temperatures can lead to incomplete reactions or product decomposition.[4] Reaction monitoring by TLC or LC-MS is essential to determine the optimal reaction time.[4]
-
Atmosphere Control: Many cyclization reactions, particularly those involving organometallic intermediates or sensitive reagents, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.[4]
Q3: Why is the final amination step particularly challenging?
A3: Introducing an amine group at the 2-position of the thiazolo[5,4-e]benzothiazole system can be difficult due to the electron-deficient nature of the heterocyclic core. This reduces the nucleophilicity of the ring and can make direct amination or displacement reactions sluggish. Often, the amino group is incorporated during the final cyclization step, for example, by using thiourea, which serves as a source for the thiazole ring atoms, including the exocyclic amine.[3][5]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low yield or failure of the initial benzothiazole formation (e.g., from a substituted aniline).
-
Possible Cause A: Inefficient Cyclization. The oxidative cyclization of a thioanilide precursor to a benzothiazole can be inefficient. The Jacobsen cyclization, which uses potassium ferricyanide, is a classic and effective method.[1][2]
-
Solution A: Catalyst and Oxidant Choice. If the Jacobsen cyclization is not providing good yields, consider alternative modern catalytic systems. Copper-catalyzed intramolecular C-S bond formation has emerged as a powerful method for benzothiazole synthesis under milder conditions.[6][7] Ensure the oxidant is fresh and used in the correct stoichiometric amount.
-
Possible Cause B: Poor Quality Starting Material. The starting aniline derivative may contain impurities that inhibit the reaction.
-
Solution B: Starting Material Purification. Recrystallize or chromatograph the aniline starting material before use. Verify its purity by NMR and melting point analysis.
Problem 2: The second thiazole ring fails to form on the benzothiazole intermediate.
-
Possible Cause A: Insufficient Activation of the Benzothiazole Core. For the second cyclization to occur, the benzothiazole intermediate often needs to be activated, for example, by introducing a reactive group like a halogen (e.g., bromine) adjacent to the intended site of cyclization.[3]
-
Solution A: Intermediate Activation Strategy. A robust strategy involves the bromination of an activated position on the benzothiazole ring. This can be achieved using standard brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting bromo-intermediate is much more susceptible to cyclocondensation with a reagent like thiourea.[3]
-
Possible Cause B: Unfavorable Reaction Conditions for Cyclocondensation. The reaction of the activated intermediate (e.g., an α-bromoketone derivative of the benzothiazole) with thiourea requires specific conditions to proceed efficiently.[3]
-
Solution B: Optimization of Cyclocondensation.
-
Solvent: Ethanol is commonly used, but if yields are low, consider a higher-boiling solvent like DMF to increase the reaction rate.
-
Temperature: The reaction often requires heating to reflux.[3] Ensure the temperature is maintained consistently.
-
Reaction Time: Monitor the reaction by TLC. Extended reaction times can sometimes lead to decomposition.
-
Problem 3: A complex mixture of side products is observed.
-
Possible Cause A: Competing Reaction Pathways. Heterocyclic syntheses are often prone to side reactions, such as polymerization or the formation of constitutional isomers.[4]
-
Solution A: Control of Reaction Conditions.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.
-
Slow Addition: Adding one reagent slowly to the other can help to maintain a low concentration of the reactive species and suppress side reactions.
-
Purification of Intermediates: Ensure that each intermediate in the synthetic sequence is purified to a high degree before proceeding to the next step. This prevents the carry-over of impurities that can cause issues in subsequent reactions.
-
-
Possible Cause B: Product Decomposition. The final product may be unstable under the reaction or workup conditions.[4]
-
Solution B: Reaction Monitoring and Modified Workup. Use TLC or LC-MS to monitor the appearance and disappearance of the product. If decomposition is observed, consider quenching the reaction earlier or modifying the workup procedure to be milder (e.g., avoiding strong acids or bases, or prolonged heating).
Visualizing the Synthetic and Troubleshooting Logic
Proposed Synthetic Pathway
The following diagram outlines a plausible synthetic route for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, based on established heterocyclic chemistry principles.
Caption: Proposed two-stage synthesis of the target compound.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and solving low-yield problems during the synthesis.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Optimized Experimental Protocol
The following is a hypothetical, optimized protocol based on established methodologies for the synthesis of related compounds. Researchers should perform their own small-scale trials to optimize conditions for their specific setup.
Step 1: Synthesis of 6-Methylbenzothiazol-2-amine
-
Reaction Setup: To a solution of 4-methyl-1,2-phenylenediamine (10 mmol) in glacial acetic acid (30 mL), add potassium thiocyanate (25 mmol).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (10 mmol) in glacial acetic acid (10 mL) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into 200 mL of ice-water. Neutralize with a concentrated ammonium hydroxide solution until the pH is ~8.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield 6-methylbenzothiazol-2-amine. Characterize by ¹H NMR, ¹³C NMR, and MS.
Step 2: Synthesis of 2-Bromo-6-methylbenzothiazole
-
Reaction Setup: Suspend 6-methylbenzothiazol-2-amine (10 mmol) in an aqueous solution of 48% HBr (20 mL). Cool the mixture to 0 °C.
-
Diazotization: Add a solution of sodium nitrite (12 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (12 mmol) in 48% HBr (15 mL). Slowly add the diazonium salt solution to the CuBr solution at room temperature.
-
Reaction: Heat the mixture to 60 °C for 1 hour, then cool to room temperature.
-
Workup and Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-6-methylbenzothiazole (10 mmol) and thiourea (15 mmol) in ethanol (50 mL).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether. If necessary, the product can be further purified by recrystallization or column chromatography to yield the final product. Characterize thoroughly by ¹H NMR, ¹³C NMR, HRMS, and melting point.
References
-
Jadhav, G. R., Shaikh, M. N., & Gaikwad, N. D. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Retrieved from [Link]
-
Singh, P., Srivastava, A., Mishra, A. P., & Mehtab, R. (n.d.). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus. Retrieved from [Link]
-
Wang, Y., et al. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. Molecules, 29(12), 2908. Retrieved from [Link]
-
Jadhav, G. R., Shaikh, M. N., & Gaikwad, N. D. (2010). (PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Cebotari, S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(21), 7208. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and element sulfur. Retrieved from [Link]
-
Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]
-
Bumbu, A. G., et al. (2021). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 26(23), 7167. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazoles, benzothiazoles, and thiadiazoles. Retrieved from [Link]
-
Samala, G., et al. (2014). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. ACS Combinatorial Science, 16(11), 607-612. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Kinase Inhibitors
Welcome to the technical support center for researchers working with novel small-molecule kinase inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth strategies for identifying, understanding, and mitigating the off-target effects of compounds like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine . Given that this and many other novel inhibitors are often derivatives of scaffolds known to interact with the highly conserved ATP-binding pocket of kinases, a thorough investigation of selectivity is paramount to ensuring the validity of your research and the safety of potential therapeutics.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experimental workflow. We will delve into the causality behind our recommended approaches, providing not just protocols, but a framework for critical thinking about your results.
Part 1: Foundational Concepts & Initial Assessment
FAQ 1: My novel inhibitor, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, is showing a potent effect in my cell-based assay. How can I be sure this is due to inhibition of my intended target?
This is a critical first question in any study involving a novel inhibitor. An observed cellular phenotype is the sum of all molecular interactions of your compound, including both on-target and off-target effects.[3][4] To build confidence that the phenotype is linked to your intended target, a multi-pronged approach is necessary.
Initial Steps to Correlate Target Inhibition with Cellular Phenotype:
-
Establish a Dose-Response Relationship: Correlate the IC50 from your cellular phenotype assay with the biochemical IC50 of your inhibitor against the purified target kinase. A significant discrepancy between these values can be the first indicator of off-target effects or issues with cell permeability.
-
Target Engagement Assays: Directly measure the binding of your compound to the intended target within the cellular environment. This is a crucial step to confirm that your inhibitor is reaching and interacting with its target in a complex biological system. We will discuss specific protocols for this, such as the Cellular Thermal Shift Assay (CETSA), in a later section.[5][6]
-
Genetic Validation: The gold standard for linking a compound's effect to a specific target is to use genetic tools.[7][8][9] By knocking out or knocking down the intended target gene (e.g., using CRISPR-Cas9), you can test whether your compound still elicits the same phenotype. If the phenotype is lost in the knockout/knockdown cells, it provides strong evidence for on-target activity.[4][9]
Part 2: Proactively Identifying Off-Target Interactions
FAQ 2: I suspect my inhibitor has off-target effects. What are the best methods to identify these unintended interactions?
Identifying off-target interactions early is crucial for interpreting your data correctly and for the future development of your compound.[2][10] A combination of computational and experimental approaches will provide the most comprehensive picture of your inhibitor's selectivity.
A. Computational (In Silico) Prediction:
Before embarking on extensive and costly lab experiments, computational methods can predict potential off-target interactions based on the structure of your inhibitor and the known structures of kinases.[11][12][13] These in silico tools compare the binding site of your primary target with other kinases, flagging those with similar topographies that might also bind your compound.[11][14][15]
-
Causality: This approach is based on the principle that molecules with similar structures and binding properties are likely to interact with the same proteins. By systematically comparing your inhibitor against a database of kinase structures, you can generate a ranked list of potential off-targets for experimental validation.[11][12][13]
B. Experimental (In Vitro) Profiling:
Kinome Profiling: This is the most direct way to assess the selectivity of your inhibitor. It involves screening your compound against a large panel of purified kinases (often hundreds) and measuring its inhibitory activity against each one.[16][17] Commercial services are widely available for this.
-
Interpreting the Data: The output is typically a heatmap or a tree-diagram (kinome map) showing the potency of your inhibitor against each kinase in the panel. Potent inhibition of kinases other than your intended target reveals your compound's off-target profile.
| Selectivity Metric | Description | Interpretation |
| Selectivity Score (S-score) | A quantitative measure of selectivity, often calculated as the number of off-targets inhibited above a certain threshold (e.g., >90% inhibition at 1 µM). | A lower S-score indicates higher selectivity. |
| IC50/Ki Values | The concentration of inhibitor required to reduce kinase activity by 50% (IC50) or the inhibition constant (Ki). | A greater than 100-fold difference between the IC50/Ki for the intended target and off-targets is a common benchmark for good selectivity. |
Important Consideration: ATP Concentration in Kinase Assays
When conducting or commissioning kinase profiling assays, it is crucial to consider the ATP concentration used. Many standard assays use an ATP concentration close to the Km of the kinase, which can overestimate the potency of ATP-competitive inhibitors.[18][19][20]
-
Causality: In a cellular environment, ATP is present at much higher concentrations (millimolar range).[18][19] An inhibitor that appears potent at low ATP concentrations may be significantly less effective when competing with physiological levels of ATP. Therefore, for a more biologically relevant assessment of selectivity, it is advisable to perform kinase assays at or near physiological ATP concentrations (e.g., 1 mM).[20][21]
Part 3: Troubleshooting & Experimental Validation in a Cellular Context
FAQ 3: My kinome scan revealed several potential off-targets. How do I confirm if these are relevant in my cellular model?
In vitro kinase profiling is an excellent tool, but it doesn't fully replicate the complexity of a living cell.[18][19] It's essential to validate your findings in a more physiological context.
Workflow for Validating Off-Target Hits in Cells:
Caption: Workflow for validating off-target kinases identified from in vitro screens.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[6][22]
-
Causality: When a protein binds to a ligand (like your inhibitor), it generally becomes more resistant to heat-induced denaturation.[6][22] By heating cells treated with your compound across a range of temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound is engaging the target.
Step-by-Step Methodology:
-
Cell Treatment: Plate your cells and treat them with your inhibitor (and a vehicle control) at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. A typical range would be 37°C to 67°C in 2-3°C increments.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant using a standard protein detection method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a specific protein target using bioluminescence resonance energy transfer (BRET).[23][24]
-
Causality: This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. When your unlabeled compound is introduced, it competes with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal. This allows for a quantitative measurement of compound affinity for the target in living cells.[23][24]
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells with a vector expressing your target protein fused to NanoLuc® luciferase.
-
Assay Setup: In a multi-well plate, add the transfected cells, the fluorescent tracer, and varying concentrations of your inhibitor.
-
Signal Measurement: After an incubation period, add the NanoLuc® substrate and measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the data is plotted as a function of inhibitor concentration to determine the IC50 for target engagement in live cells.
FAQ 4: How can CRISPR-Cas9 help me definitively prove an off-target effect?
CRISPR-Cas9 is a powerful tool for dissecting the specific contributions of on-target versus off-target inhibition to a cellular phenotype.[9][25][]
Experimental Design:
-
Generate Knockout Cell Lines: Create cell lines where your primary target is knocked out, as well as cell lines where one or more of your suspected off-targets are knocked out.
-
Phenotypic Analysis: Treat these knockout cell lines (and a wild-type control) with your inhibitor and assess the phenotype of interest.
Interpreting the Results:
| Scenario | Observation | Conclusion |
| On-Target Effect | The inhibitor has no effect in the primary target knockout cells but shows activity in the wild-type and off-target knockout cells. | The observed phenotype is primarily driven by the intended on-target inhibition. |
| Off-Target Effect | The inhibitor loses its activity in the off-target knockout cells but retains activity in the primary target knockout cells. | The observed phenotype is mediated by the identified off-target. |
| Combined Effect | The inhibitor's activity is partially reduced in both the primary target and off-target knockout cell lines. | The phenotype is a result of polypharmacology, with contributions from both on- and off-target inhibition. |
Part 4: Medicinal Chemistry & The Path Forward
FAQ 5: I've confirmed that off-target effects are confounding my results. What are my options?
Once you have a clear picture of your inhibitor's selectivity profile, you have several paths forward:
-
Medicinal Chemistry Optimization: If you have access to medicinal chemistry resources, this is the ideal solution. By understanding the structural basis of your inhibitor's interactions with both on- and off-targets (ideally through co-crystal structures), chemists can rationally design new analogs with improved selectivity.[1][27][28] This might involve adding or modifying functional groups to exploit subtle differences between the binding sites of the on-target and off-target kinases.[1][27]
-
Use a More Selective Tool Compound: Search the literature or commercial databases for a more selective inhibitor for your target of interest. This can serve as a crucial control to confirm that the phenotype you are studying is indeed linked to your primary target.
-
Acknowledge and Characterize Polypharmacology: In some cases, the off-target effects may contribute to the desired therapeutic outcome.[22][29] If this is the case, it is essential to thoroughly characterize these additional activities and build a case for a polypharmacological mechanism of action.
Signaling Pathway Analysis:
When an off-target is identified, it's crucial to understand its role in cellular signaling to predict the downstream consequences of its inhibition.
Caption: On-target vs. Off-target signaling pathways.
This guide provides a comprehensive framework for addressing the common and critical challenge of off-target effects in kinase inhibitor research. By employing a systematic and multi-faceted approach, you can increase the rigor and reproducibility of your findings, ultimately accelerating the journey from the lab to the clinic.
References
- Mervin, L. H., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 3(10), 833-837.
- Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 3(10), 833-837.
- Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
- Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.
- Patsnap. (2025).
- Kinase Logistics Europe. (n.d.).
- ResearchGate. (n.d.). Computational off-target profiling of known kinase inhibitors.
- Milanesi, L., & Gohlke, H. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 21.
- BOC Sciences. (n.d.).
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Semantic Scholar. (n.d.). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- BenchChem. (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- CD Genomics. (n.d.).
- BOC Sciences. (n.d.).
- Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- ACS Publications. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling.
- Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 12(12), 2937-2948.
- National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- National Center for Biotechnology Inform
- AACR Journals. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.
- SelectScience. (n.d.).
- Journal of Biomedicine and Biochemistry. (2024).
- Biocompare. (2022).
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
- PeerJ. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- MDPI. (n.d.). Special Issue : Small-Molecule Inhibitors for Novel Therapeutics.
- National Center for Biotechnology Information. (n.d.). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma.
- Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine.
- National Center for Biotechnology Information. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- Molecule Publishing House. (n.d.). Ethical Guidelines for Authors.
- Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy.
- bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors.
- American Chemical Society. (2025). Journal of Medicinal Chemistry - Author Guidelines.
- MDPI. (2018). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–4.
- American Chemical Society. (2025). Molecular Pharmaceutics - Author Guidelines.
- National Center for Biotechnology Information. (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance.
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors.
- YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement.
- National Center for Biotechnology Information. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
- Springer Nature Experiments. (n.d.). A Quantitative Systems Pharmacology Approach to Infer Pathways Involved in Complex Disease Phenotypes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. selectscience.net [selectscience.net]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. biocompare.com [biocompare.com]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 18. shop.carnabio.com [shop.carnabio.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research | Semantic Scholar [semanticscholar.org]
- 24. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 27. steeronresearch.com [steeronresearch.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine Assay Interference
Introduction: As researchers explore novel chemical scaffolds, they often encounter compounds with unique and sometimes challenging biochemical behaviors. 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine belongs to a class of fused heterocyclic aromatic amines. While such molecules can possess potent biological activity, their structural features—a planar, electron-rich aromatic system—also predispose them to various forms of assay interference. These interferences can lead to misleading data, such as false positives or negatives, costing valuable time and resources.
This guide is designed for drug development professionals and researchers actively working with this compound or structurally similar molecules. It provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating common assay artifacts. Our focus is on empowering you with the mechanistic insights and practical protocols needed to ensure data integrity and make confident decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My absorbance/fluorescence readings are abnormally high or erratic in wells containing only the compound, even without my target. What is causing this?
Answer: This is a classic sign of optical interference . The 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine structure contains a conjugated aromatic system, which is a chromophore (absorbs light) and a potential fluorophore (absorbs light and then emits it at a longer wavelength).
Mechanistic Insight:
-
Absorbance Interference: If your assay readout is colorimetric (e.g., measuring the absorbance of a product at 450 nm), your compound may also absorb light at or near that same wavelength. This adds to the total absorbance, creating a false-positive signal.[1][2]
-
Fluorescence Interference: If your assay uses a fluorescent readout (e.g., excitation at 485 nm, emission at 520 nm), your compound might be intrinsically fluorescent and emit light in the same detection window, leading to a high background signal.[2][3][4] Conversely, the compound could absorb light at the excitation or emission wavelength of your assay's fluorophore, a phenomenon known as the "inner filter effect," which quenches the signal and can produce false-negative results.[3]
Troubleshooting Protocol 1: Spectral Scanning for Optical Interference
Objective: To determine the intrinsic absorbance and fluorescence properties of your compound across a range of relevant wavelengths.
Methodology:
-
Prepare Compound Plate: In a microplate identical to your assay plate, prepare serial dilutions of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in your final assay buffer. Include a buffer-only control. A typical concentration range would be from your highest screening concentration (e.g., 50 µM) down to sub-micromolar levels.
-
Absorbance Scan: Use a multi-mode plate reader to perform a full absorbance spectrum scan (e.g., from 230 nm to 700 nm) for all wells.
-
Fluorescence Scan: Perform an excitation/emission matrix scan.
-
Set the emission wavelength to your assay's detection wavelength and scan a range of excitation wavelengths.
-
Set the excitation wavelength to your assay's setting and scan a range of emission wavelengths.
-
This will create a "spectral fingerprint" of your compound's fluorescence.
-
-
Data Analysis:
-
For Absorbance: Plot absorbance vs. wavelength. If you see a significant peak that overlaps with your assay's readout wavelength, you have confirmed absorbance interference.
-
For Fluorescence: If the scans reveal that your compound is excited by and/or emits at your assay's wavelengths, you have confirmed fluorescence interference.
-
Mitigation Strategies:
-
Switch Detection Wavelength: If possible, shift to an assay technology that uses a different readout wavelength, away from the compound's interference zone. For fluorescence, moving to red-shifted probes can often reduce interference from library compounds.[5][6]
-
Pre-read Correction: For absorbance interference, measure the absorbance of the compound plate before adding the assay reagents (a "pre-read"). Subtract this background absorbance from the final endpoint reading. Note: This only works if the compound's absorbance does not change during the reaction.
-
Use an Orthogonal Assay: Validate hits using a different assay platform that is not based on the same optical principles (e.g., switch from a fluorescence assay to a label-free mass spectrometry-based assay).
FAQ 2: The compound shows potent activity, but the dose-response curve is unusually steep, has a low Hill slope, and varies between experiments. Could this be an artifact?
Answer: Yes, this behavior is highly characteristic of compound aggregation . Many planar, relatively hydrophobic molecules self-assemble into colloidal particles (aggregates) in aqueous buffers, especially above a certain Critical Aggregation Concentration (CAC).[7] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition that appears potent but is not a result of specific, stoichiometric binding to your target.[7][8]
Mechanistic Insight: Compound aggregates act like micelles, creating a large surface area that can trap and unfold proteins non-specifically. This leads to an apparent inhibition of enzyme activity that is sensitive to assay conditions (like protein concentration and detergent presence) and often displays the characteristic steep dose-response curves you've observed.[7]
Troubleshooting Protocol 2: Detergent and Protein Titration
Objective: To test if the compound's activity is sensitive to conditions that disrupt aggregation.
Methodology:
-
Detergent Challenge:
-
Run your standard assay with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
-
In parallel, run the identical assay but with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) added to the assay buffer.
-
Analysis: If the compound's potency (IC50) significantly increases (i.e., it becomes less potent) in the presence of the detergent, it is highly likely that aggregation is the cause of the activity.[7]
-
-
Enzyme Concentration Titration:
-
Perform the dose-response experiment at your standard enzyme concentration.
-
Repeat the experiment using a significantly higher enzyme concentration (e.g., 5-10 fold higher).
-
Analysis: True inhibitors that bind specifically to the target should have an IC50 that is independent of enzyme concentration (for non-tight binders). An aggregator's IC50 will typically shift to a higher value as more protein is added because more aggregate is needed to sequester the increased amount of enzyme.[7]
-
Definitive Confirmation: Dynamic Light Scattering (DLS)
For direct physical evidence, DLS can be used to detect the formation of particles in solution.[7][9][10]
-
Sample Prep: Prepare the compound at a concentration where it shows activity and at a lower, inactive concentration in the final assay buffer. Include a buffer-only control.
-
Measurement: A DLS instrument measures fluctuations in scattered light to calculate the size of particles in solution.
-
Analysis: If the active concentration shows particles in the range of 50-1000 nm while the inactive and buffer-only samples do not, this is strong evidence of aggregation.[7]
FAQ 3: I'm using a luciferase-based reporter assay, and my compound shows strong inhibition. How can I be sure it's inhibiting my pathway of interest and not the luciferase enzyme itself?
Answer: This is a critical and common issue. A significant percentage of small molecules, particularly those containing heterocyclic scaffolds like benzothiazoles, directly inhibit firefly luciferase (FLuc).[11][12] This is because the FLuc substrate, D-luciferin, is itself a benzothiazole derivative, making compounds with similar cores potential competitors or binders.[13][14] Direct FLuc inhibition will be misinterpreted as a down-regulation of your target pathway.
Mechanistic Insight: Compounds can inhibit FLuc through various modes: competitive with D-luciferin or ATP, non-competitive, or even through complex mechanisms that stabilize the enzyme, paradoxically leading to an increase in luminescence in some cell-based formats.[11][13] Given the structural similarity of your compound to D-luciferin, direct inhibition is a primary concern.
Troubleshooting Protocol 3: Luciferase Counter-Screen
Objective: To directly test the effect of your compound on purified luciferase enzyme activity.
Methodology:
-
Assay Setup: Design a simple, cell-free biochemical assay.
-
Components: Assay buffer (the same as your main assay if possible), purified recombinant firefly luciferase, ATP, and D-luciferin.
-
Plate Layout: Include wells for buffer only (background), enzyme + substrates (100% activity control), and enzyme + substrates + serial dilutions of your compound.
-
-
Execution:
-
Add buffer, enzyme, and your compound (or vehicle control) to the wells and incubate briefly.
-
Initiate the reaction by adding a solution of ATP and D-luciferin (e.g., from a commercial kit like Promega's ONE-Glo™).
-
Immediately read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each concentration of your compound relative to the vehicle control.
-
If you generate an IC50 curve, compare this value to the IC50 from your primary reporter screen. If the IC50 values are similar, your observed activity is likely due to direct luciferase inhibition.
-
Mitigation Strategies:
-
Switch Reporter: If direct inhibition is confirmed, the best solution is to re-validate your findings using a reporter system that does not rely on firefly luciferase, such as a Renilla or Gaussia luciferase-based assay, or a completely different reporter like β-galactosidase or a fluorescent protein.[14]
-
Use an Orthogonal Assay: Confirm hits by measuring a downstream biomarker of your pathway of interest directly (e.g., via qPCR for a target gene, or a Western blot for a target protein).
Summary of Interference Mechanisms and Solutions
| Interference Mechanism | Common Symptoms | Primary Confirmation Method | Secondary Confirmation | Mitigation Strategy |
| Optical Interference | High background signal; linear dose-response; activity in cell-free controls. | Spectral Scanning (Absorbance/Fluorescence) | Pre-read of compound plate | Change assay wavelength; use orthogonal, non-optical assay. |
| Compound Aggregation | Steep dose-response; low Hill slope; poor reproducibility; high enzyme concentration shifts IC50. | Activity is lost with 0.01% Triton X-100. | Dynamic Light Scattering (DLS) | Add detergent to buffer; lower compound concentration; chemical modification to improve solubility. |
| Luciferase Inhibition | Activity in any firefly luciferase-based assay. | Luciferase counter-screen with purified enzyme. | Test against other luciferases (e.g., Renilla) | Switch to a non-luciferase reporter system; use an orthogonal assay. |
| Chemical Reactivity | Time-dependent inhibition; activity sensitive to reducing agents (DTT). | Thiol-reactivity assay (e.g., with CPM reagent). | Mass Spectrometry to detect covalent adducts. | Add DTT/GSH to buffer; remove reactive functional groups from compound. |
Visual Diagrams
General Troubleshooting Workflow for Assay Interference
Caption: A decision-tree workflow for identifying common assay interference artifacts.
Mechanism of Optical Interference
Caption: How a compound can cause false positives or negatives in fluorescence assays.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chemistry & Biology, 17(6), 646-657. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available at: [Link]
-
Auld, D. S., Southall, N. T., Jadhav, A., et al. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry, 51(8), 2372-2386. Available at: [Link]
-
Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Pan-Assay Interference Compounds (PAINS): A Call for More Careful Interpretation of Screening Data. Journal of Chemical Information and Modeling, 57(3), 417-427. Available at: [Link]
-
Hopkins, A. L., & Groom, C. R. (2002). The druggable genome. Nature Reviews Drug Discovery, 1(9), 727-730. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
- BIT 479/579 High-throughput Discovery. What are PAINS? NC State University.
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Available at: [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. Available at: [Link]
-
Cunningham, B. T., Laing, L., Mysz, P., & Unlu, M. S. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 17(4), 437-446. Available at: [Link]
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]
-
Van Tubergen, K. E., & Van den Berg, A. H. (2007). The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. Analytical Biochemistry, 364(2), 209-211. Available at: [Link]
-
Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Available at: [Link]
-
BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
-
Assay Guidance Manual. (2018). Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]
-
InfinixBio. (n.d.). Defining the Process of Assay Development and Validation. Available at: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 9. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. portlandpress.com [portlandpress.com]
Technical Support Center: Cell Permeability Optimization for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Welcome to the technical support center for optimizing the cell permeability of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success.
I. Foundational FAQs
This section addresses common initial questions regarding the assessment of cell permeability for your compound.
Q1: What are the initial recommended in vitro models for assessing the intestinal permeability of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine?
A1: For a comprehensive initial assessment, a combination of cell-based and artificial membrane assays is recommended. The most common and well-regarded models are:
-
Caco-2 Permeability Assay : This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1][2][3][4] It is considered a gold standard as it can assess both passive diffusion and active transport mechanisms.[2][4]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay : This is an epithelial cell line from a canine kidney.[5][6][7] MDCK cells form a confluent monolayer more rapidly than Caco-2 cells and are particularly useful for studying passive permeability due to their low expression of transporter proteins.[5][6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a non-cell-based assay that models passive, transcellular permeation across a lipid-infused artificial membrane.[8] It is a high-throughput and cost-effective method for predicting passive diffusion.[8][9]
The choice of model depends on the specific research question. For instance, if active transport is a concern, Caco-2 or MDCK assays are more appropriate than PAMPA.[2][8]
Q2: My compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, exhibits high lipophilicity (predicted high cLogP) but demonstrates poor permeability in my Caco-2 assay. What are the likely reasons?
A2: This is a common challenge. While lipophilicity is a primary driver for passive diffusion, several factors can result in poor permeability despite a high cLogP value.[10] The most probable causes include:
-
Active Efflux : The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in Caco-2 cells.[1] These transporters actively pump the compound out of the cell, leading to a reduced net transport across the monolayer.[11] A bidirectional Caco-2 assay is essential to investigate this possibility.
-
Poor Aqueous Solubility : The compound might have low kinetic solubility in the aqueous assay buffer. This limits the concentration gradient available to drive permeation across the cell monolayer.[1]
-
Large Molecular Size or High Polar Surface Area : A large molecular size or a high number of hydrogen bond donors and acceptors can impede membrane passage, even for lipophilic molecules.[10][12]
-
Metabolism : The compound could be metabolized by enzymes present in the Caco-2 cells, resulting in a lower concentration of the parent compound in the receiver compartment.
Q3: How can I definitively determine if 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is a substrate for P-glycoprotein (P-gp) or other efflux transporters?
A3: A bidirectional Caco-2 or MDR1-MDCK assay is the standard method to identify P-gp substrates.[5][6][7][13][14] Here's the underlying principle:
-
The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which indicates efflux.[7][13]
-
An efflux ratio , calculated as Papp(B-A) / Papp(A-B), greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[2]
-
To confirm P-gp involvement, the bidirectional assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[4]
The MDR1-MDCK cell line, which is transfected to overexpress human P-gp, is a valuable tool for specifically investigating P-gp-mediated efflux.[5][6][13][14]
II. Troubleshooting Guides
This section provides detailed solutions to specific experimental problems you might encounter.
Problem 1: High variability in Papp values between experimental repeats.
Possible Cause & Solution
-
Inconsistent Cell Monolayer Integrity : The tightness of the cell monolayer is crucial for reproducible results.
-
Troubleshooting Step : Always measure the Transepithelial Electrical Resistance (TEER) before and after the permeability assay.[5] Consistent TEER values across all wells indicate a healthy and intact monolayer. A significant drop in TEER suggests cytotoxicity or disruption of the monolayer.
-
Optimization : Ensure consistent cell seeding density, culture time (typically 18-22 days for Caco-2), and passage number (ideally between 40 and 60 for Caco-2).[2][15] Variations in these parameters can lead to differences in monolayer properties.[15][16]
-
-
Low Compound Recovery : Poor mass balance can lead to inaccurate Papp calculations.
-
Troubleshooting Step : Quantify the compound concentration in the donor and acceptor compartments, as well as the amount of compound remaining in the cell monolayer (cell lysate) at the end of the experiment.
-
Optimization : To mitigate non-specific binding to plasticware, consider using plates with low-binding surfaces. Including Bovine Serum Albumin (BSA) in the assay buffer can also help by blocking potential binding sites and improving the aqueous solubility of lipophilic compounds.[2]
-
Problem 2: My compound has poor aqueous solubility, leading to precipitation in the assay buffer.
Possible Cause & Solution
-
Supersaturation and Precipitation : The concentration of your compound in the donor compartment may exceed its thermodynamic solubility in the aqueous buffer.
-
Troubleshooting Step : Determine the kinetic solubility of your compound in the assay buffer before conducting the permeability assay.
-
Optimization :
-
Use of Co-solvents : While DMSO is commonly used to prepare stock solutions, its final concentration in the assay buffer should be kept low (typically ≤1%) to avoid affecting cell monolayer integrity.
-
Formulation Strategies : For preclinical studies, exploring formulation strategies like the use of cyclodextrins or other solubilizing excipients may be necessary.[17]
-
-
Problem 3: The permeability of my compound is very low, making accurate quantification difficult.
Possible Cause & Solution
-
Low Analyte Concentration in the Receiver Compartment : For compounds with very low permeability, the concentration in the acceptor well may be below the limit of detection of your analytical method.
-
Troubleshooting Step : Review the sensitivity of your analytical method (e.g., LC-MS/MS).
-
Optimization :
-
Increase Incubation Time : Extending the duration of the assay can allow more compound to permeate into the acceptor compartment. However, be mindful of potential cytotoxicity with longer exposure times.
-
Increase Donor Concentration : If solubility allows, increasing the concentration of the compound in the donor compartment can lead to a higher concentration in the receiver compartment.
-
Use a More Sensitive Analytical Method : If possible, switch to a more sensitive analytical technique or optimize your current method to achieve a lower limit of quantification.
-
-
III. Experimental Protocols & Data Interpretation
Bidirectional Caco-2 Permeability Assay Protocol
This protocol provides a framework for assessing both passive permeability and active efflux.
Materials:
-
Caco-2 cells (passage 40-60)
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (7-methyl-thiazolo[5,4-e]benzothiazol-2-amine)
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
P-gp substrate: Talinolol[2]
-
-
P-gp inhibitor (optional): Verapamil
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture : Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[2]
-
Monolayer Integrity Check : Measure the TEER of each well. Only use wells with TEER values within the acceptable range for your laboratory.
-
Assay Preparation :
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare the dosing solutions of the test and control compounds in HBSS.
-
-
Permeability Assay (A-B Direction) :
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (B-A Direction) :
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Incubate and collect samples as described for the A-B direction.
-
-
Sample Analysis : Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor compartment
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Interpretation of Results:
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio | Interpretation |
| < 1.0 | Low | > 2.0 | Potential P-gp substrate |
| 1.0 - 10.0 | Moderate | < 2.0 | Likely passive diffusion |
| > 10.0 | High | < 2.0 | High passive permeability |
This table provides a general guideline. Classification may vary slightly between laboratories.
Strategies for Permeability Enhancement
If your compound exhibits poor permeability, consider the following medicinal chemistry strategies:
-
Prodrug Approach : A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug.[18][19] This approach can be used to mask polar functional groups that hinder membrane transport.[19]
-
Modulation of Physicochemical Properties :
-
Reduce Hydrogen Bonding Capacity : The number of hydrogen bond donors and acceptors is a key determinant of permeability.[10][12] Strategic modification to reduce this capacity can improve passive diffusion.
-
Optimize Lipophilicity : While high lipophilicity is generally favorable, an optimal balance is required to avoid issues with aqueous solubility.
-
-
Introduction of Intramolecular Hydrogen Bonds : Creating intramolecular hydrogen bonds can shield polar groups from the aqueous environment, reducing the desolvation penalty upon entering the lipid membrane and potentially improving permeability.[20]
IV. Visualizations
Experimental Workflow for Bidirectional Caco-2 Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Troubleshooting Decision Tree for Low Permeability
Caption: Decision tree for troubleshooting low permeability results.
V. References
-
MDCK Permeability. Creative Biolabs. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. [Link]
-
MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
-
Physicochemical properties of drugs and membrane permeability. ResearchGate. [Link]
-
Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Profacgen. [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Caco 2 Cell Permeability Assay. Scribd. [Link]
-
Challenges in Permeability Assessment for Oral Drug Product Development. PMC - PubMed Central. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
-
The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]
-
Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Company of Biologists Journals. [Link]
-
Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. ResearchGate. [Link]
-
Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH. [Link]
-
Physicochemical factors affecting permeability. ResearchGate. [Link]
-
Efflux pump. Wikipedia. [Link]
-
Predicting and improving the membrane permeability of peptidic small molecules. PubMed. [Link]
-
Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. PMC - PubMed Central. [Link]
-
Special Issue: Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]
-
Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. ACS Publications. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc - YouTube. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]
-
Benzo(d)thiazol-2-amine. PubChem. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PubMed. [Link]
-
Benzothiazole, 2-methyl- (CAS 120-75-2). Chemical & Physical Properties by Cheméo. [Link]
-
5-methyl-4H,5H,6H,7H-[5][13]thiazolo[5,4-c]pyridin-2-amine. PubChem. [Link]
-
Benzothiazoles. AMERICAN ELEMENTS®. [Link]
Sources
- 1. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 12. journals.co.za [journals.co.za]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting crystallization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Welcome to the Technical Support Center for the crystallization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine . This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common and complex crystallization challenges. As a Senior Application Scientist, my goal is to translate foundational chemical principles into actionable protocols and troubleshooting strategies to ensure you can achieve high-quality, reproducible crystalline material.
The subject molecule, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, possesses a rigid, planar heterocyclic scaffold. These systems are known for their potential in medicinal chemistry and material science.[1] However, their flat structure and potential for π-π stacking, coupled with hydrogen bonding capabilities via the primary amine, can lead to challenging crystallization behavior, including poor solubility and polymorphism.[2] This guide will address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine?
A1: Based on the benzothiazole scaffold, which has limited aqueous solubility but is soluble in organic solvents like ethanol, methanol, and DMSO, a good starting point is to screen polar aprotic and polar protic solvents.[3][4] We recommend starting with solvents such as Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and Toluene . A solvent is considered suitable if your compound shows low solubility at room temperature but dissolves completely upon heating.[5]
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is often due to the solution being too concentrated or cooling too rapidly.
-
Primary Solution: Re-heat the mixture until the oil redissolves. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the supersaturation level. Allow the solution to cool more slowly.[6]
-
Alternative: If using a solvent mixture, add more of the "good" solvent (the one your compound is more soluble in) to prevent premature crashing out.[6]
Q3: I'm not getting any crystals, even after the solution has cooled for a long time. What should I do?
A3: This indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[7]
-
Seed Crystals: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a template for crystal growth.[7]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.[6]
-
Add an Anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes slightly cloudy (turbid). This technique, known as anti-solvent crystallization, reduces the overall solubility of your compound.[8][9]
Q4: What is polymorphism and should I be concerned about it with this compound?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[10] These different forms can have distinct physical properties, including solubility, stability, and melting point. For a rigid, planar molecule like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, which can pack in different ways, polymorphism is a significant possibility. Controlling crystallization conditions (solvent, cooling rate, saturation) is critical to ensure you consistently produce the same, most stable polymorph.[11][12]
In-Depth Troubleshooting Guides
Problem 1: No Crystal Formation
This is the most common issue, arising from a failure to achieve adequate supersaturation.
Causality: Crystal nucleation requires the solution concentration to exceed the solubility limit. If the solution is too dilute or if there are no nucleation sites, the compound will remain in solution.
Solutions:
-
Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it. Leave it undisturbed in a fume hood. The slow evaporation of the solvent will gradually increase the concentration, promoting controlled crystal growth. This is best for less volatile solvents like ethanol or toluene.[13]
-
Anti-Solvent Vapor Diffusion: This is a highly controlled method ideal for small quantities.[14][15][16]
-
Dissolve your compound in a small volume of a "good" solvent (e.g., DMSO, Dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent (e.g., Hexane, Diethyl Ether).
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and inducing crystallization over hours or days.[17]
-
Problem 2: The Compound "Oils Out" or Forms an Amorphous Precipitate
This issue arises when nucleation occurs too rapidly or at a temperature where the solid phase is not thermodynamically favored.
Causality: When a solution is highly supersaturated, the system's energy is lowered most rapidly by the chaotic precipitation of the solute, rather than its orderly arrangement into a crystal lattice. This is especially common with compounds that have low melting points or when cooling is too fast.[5]
Solutions:
-
Reduce Concentration: As mentioned in the FAQ, the most reliable method is to add more solvent. This widens the "metastable zone" (see diagram below), the region where crystal growth is favored over spontaneous precipitation.
-
Slower Cooling: After dissolving the compound in hot solvent, instead of placing it directly on the bench or in an ice bath, allow it to cool slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool. An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over 20-30 minutes.[6]
-
Change Solvents: The chosen solvent may have too strong an interaction with the solute. Try a solvent with different properties (e.g., moving from a hydrogen-bond donating solvent like ethanol to a more non-polar one like toluene) that may favor crystal lattice formation.
Problem 3: Crystals are Very Small (Needles or Powder)
Fine needles or powders are often a sign of rapid nucleation from a highly supersaturated solution. While the material is crystalline, the quality is poor for applications like X-ray diffraction, and filtration can be difficult.
Causality: The final crystal size is determined by the balance between nucleation (forming new crystals) and growth (adding to existing crystals). If nucleation is too fast, many tiny crystals form, consuming the solute before they can grow large.
Solutions:
-
Use a More Dilute Solution: Start with a solution that is just saturated at the boiling point of thesolvent. This reduces the driving force for nucleation upon cooling.
-
Controlled Cooling Protocol: Employ a stepwise cooling regimen. For example, allow the solution to cool to room temperature over an hour, then transfer it to a 4°C refrigerator for several hours, and finally to a -20°C freezer. This allows crystals to grow larger at each temperature stage.
-
Solvent Layering Technique: This method creates a very slow change in solvent composition.[15]
-
Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., Dichloromethane).
-
Carefully and slowly layer a less dense, miscible anti-solvent (e.g., Hexane) on top, creating a distinct interface.
-
Over time, the solvents will slowly diffuse into one another, inducing crystallization at the interface.
-
Visualizing the Crystallization Process
Understanding the relationship between solubility, temperature, and concentration is key. The following diagram illustrates the critical zones in a crystallization process.
Caption: Phase diagram showing the relationship between solute concentration and temperature.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
This is the most common method and a good starting point.
-
Solvent Selection: Place ~10-20 mg of your compound in a small test tube. Add a solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5]
-
Dissolution: Place the bulk of your crude compound into an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound just dissolves. Avoid using a large excess of solvent.[18]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring to insulate it from the benchtop. Do not disturb the flask during this period.
-
Crystal Maturation: Once the flask has reached room temperature, you can place it in an ice bath or a refrigerator (4°C) for 30-60 minutes to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same one used for crystallization) to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Workflow Diagram
If the standard protocol fails, use this decision tree to guide your next steps.
Caption: A decision tree for troubleshooting common crystallization problems.
Reference Data: Solvent Properties
Selecting the right solvent system is crucial. This table provides properties of common solvents to aid in your selection for both cooling and anti-solvent crystallization methods.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Primary Use / Notes |
| Toluene | 111 | 2.4 | Good for aromatic compounds. Low polarity. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity ester. Good "good" solvent. |
| Acetone | 56 | 21 | Polar aprotic. Can be too volatile for slow evaporation. |
| Isopropanol | 82 | 18 | Polar protic. Good alternative to ethanol. |
| Ethanol | 78 | 24.5 | Excellent, versatile polar protic solvent. |
| Acetonitrile | 82 | 37.5 | Polar aprotic. Good for moderately polar compounds. |
| Methanol | 65 | 33 | Very polar. May be too good a solvent for some compounds.[3] |
| n-Hexane | 69 | 1.9 | Non-polar. Commonly used as an anti-solvent.[17] |
| Water | 100 | 80.1 | Highly polar. Likely an anti-solvent for this compound.[3] |
| DMSO | 189 | 47 | Highly polar aprotic. Use sparingly; high boiling point makes removal difficult.[3] |
References
- Crystallization of Small Molecules. (n.d.). Retrieved from vertexa-isearch.com. [Source: vertexaisearch.cloud.google.com]
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts. [Source: chem.libretexts.org]
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical and Bio-Medical Science. [Source: vertexaisearch.cloud.google.com]
- Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from rm-at-schools.eu. [Source: vertexaisearch.cloud.google.com]
- Benzothiazole - Solubility of Things. (n.d.). Retrieved from solubilityofthings.com. [Source: solubilityofthings.com]
- Crystallization - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Source: en.wikipedia.org]
- 1,2-Benzothiazole - Solubility of Things. (n.d.). Retrieved from solubilityofthings.com. [Source: solubilityofthings.com]
- Controlling crystal polymorphism: from stability prediction to crystallization process design. (2005). IUCr Journals. [Source: journals.iucr.org]
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- Guide for crystallization. (n.d.). Retrieved from a university resource. [Source: vertexaisearch.cloud.google.com]
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. [Source: pubs.rsc.org]
- Benzothiazole | C7H5NS | CID 7222 - PubChem. (n.d.). National Institutes of Health. Retrieved from pubchem.ncbi.nlm.nih.gov. [Source: pubchem.ncbi.nlm.nih.gov]
- (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design. (2009, August 6). ResearchGate.
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.).
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). PMC - NIH. [Source: ncbi.nlm.nih.gov]
- WO2006045795A2 - Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. [Source: chemistryviews.org]
- Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). Retrieved from a university resource. [Source: cdifx.univ-rennes1.fr]
- How to avoid polymorphism in coordination polymer crystallization. (n.d.). Benchchem. [Source: benchchem.com]
- SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university resource. [Source: vertexaisearch.cloud.google.com]
- Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing). [Source: pubs.rsc.org]
- How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [Source: rochester.edu]
- 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. [Source: wikihow.com]
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Source: rochester.edu]
- What should I do if crystallisation does not occur? (2017, April 5). Quora. [Source: quora.com]
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI. [Source: mdpi.com]
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. [Source: mt.com]
- Benzothiazole | High-Purity Reagent for Research. (n.d.). Benchchem. [Source: benchchem.com]
- 5-Benzothiazolamine,7-methyl-(9CI) | C8H8N2S | CID 22728028 - PubChem. (n.d.). National Institutes of Health. Retrieved from pubchem.ncbi.nlm.nih.gov. [Source: pubchem.ncbi.nlm.nih.gov]
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties by Cheméo. (n.d.).
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). Retrieved from a chemical supplier website. [Source: vertexaisearch.cloud.google.com]
- 5-Methyl-2-benzothiazolamine | C8H8N2S | CID 26889 - PubChem. (n.d.). National Institutes of Health. Retrieved from pubchem.ncbi.nlm.nih.gov. [Source: pubchem.ncbi.nlm.nih.gov]
- Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystallization Induced Regioisomerization. (2009, August 5). ResearchGate.
-
5-methyl-4H,5H,6H,7H-[8][14]thiazolo[5,4-c]pyridin-2-amine - PubChem. (n.d.). National Institutes of Health. Retrieved from pubchem.ncbi.nlm.nih.gov. [Source: pubchem.ncbi.nlm.nih.gov]
- (PDF) 6-Methylbenzo[d]thiazol-2-amine. (2007, August 10). ResearchGate.
-
Synthesis of Benzo[3][9]thiazolo[2,3-c][6][9][14]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022, February 22). PMC - NIH. [Source: ncbi.nlm.nih.gov]
- Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles. (2009, March 9). PubMed. [Source: pubmed.ncbi.nlm.nih.gov]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. unifr.ch [unifr.ch]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 18. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Purification of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine Analogs
Welcome to the technical support center for the purification of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges associated with this unique class of heterocyclic compounds. The inherent rigidity, planarity, and basic amine functionality of these molecules offer distinct opportunities and challenges for achieving high purity.[1]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experimental work.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent challenges encountered when purifying 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine analogs, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: My crude product is a complex mixture with unreacted starting materials.
A common scenario in heterocyclic synthesis is the presence of residual starting materials and various side products. The optimal strategy depends on the nature of these impurities.
The following diagram outlines a decision-making process for selecting an appropriate purification strategy based on the primary type of impurity present in your crude product.
Caption: Purification strategy decision tree.
The basicity of the 2-amino group is a powerful handle for purification. This protocol is particularly effective for removing unreacted non-basic starting materials or byproducts.[2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The protonated amine analog will move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired product.
-
Basification: Cool the aqueous layer in an ice bath and basify with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 8-9, at which point the product will precipitate.[4]
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4]
Issue 2: My product is difficult to separate from structurally similar impurities.
When dealing with isomers or analogs with very similar polarities, standard column chromatography can be challenging. High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution.
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity and is highly effective for purifying polar heterocyclic compounds like the target analogs.[5][6]
Typical HPLC Conditions:
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or dimethylformamide (DMF), to achieve a concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Method Development: If the standard gradient does not provide adequate separation, consider optimizing the gradient slope or using an alternative organic modifier like methanol.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the relevant fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the purified product as its formate salt.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying these analogs?
For routine purification of multi-gram quantities, column chromatography on silica gel is often the most practical first step.[4][7] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.[4] For analogs that are particularly polar, a dichloromethane/methanol system may be more suitable.[8]
Q2: My compound has poor solubility in common organic solvents. How can I purify it?
Poor solubility is a common issue with planar, rigid heterocyclic systems.
-
Recrystallization from High-Boiling Point Solvents: Consider solvents like ethanol, isopropanol, or mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Be mindful of potential product degradation at high temperatures.
-
Acidic Solvents for Recrystallization: For basic compounds like these amines, recrystallization from dilute acetic acid in water can be effective.[9]
-
Conversion to a Salt: Temporarily converting the amine to its hydrochloride or sulfate salt can significantly alter its solubility profile, allowing for recrystallization from different solvent systems, such as ethanol/water mixtures.[10]
Q3: I see a persistent impurity with a similar mass spectrometry signal. What could it be and how do I remove it?
This often points to an isomer formed during synthesis. The specific nature of the isomer depends on the synthetic route. If separation by chromatography is proving difficult, recrystallization is an excellent alternative.[1] This technique exploits differences in the crystal lattice energy between the desired product and the impurity. A slow, controlled cooling process is crucial for obtaining high-purity crystals.[11]
Caption: A typical recrystallization workflow.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for benzothiazole derivatives.[12][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of large, pure crystals, avoid disturbing the flask during this period.[11]
-
Yield Maximization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
By applying these targeted troubleshooting strategies and understanding the chemical principles behind them, researchers can effectively overcome the purification challenges associated with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine analogs and obtain materials of high purity for subsequent biological evaluation and drug development.
References
- The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide. Benchchem.
- Recrystallization and Crystalliz
- How to remove excess starting material Pyrenecarboxyaldehyde?
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
- Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Benchchem.
- Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)
- How can I remove extra amine
- Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. The Royal Society of Chemistry.
- Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
- 2.
- Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Bioavailability of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (Compound T)
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, hereafter referred to as "Compound T." Based on the structural characteristics of the benzothiazole class, Compound T is anticipated to exhibit low aqueous solubility, a common challenge that can significantly limit its oral bioavailability and subsequent therapeutic efficacy.[1][2] This guide provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting protocols to address and overcome potential bioavailability challenges encountered during your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and formulation of Compound T to improve its bioavailability.
Q1: My initial in vivo studies with Compound T show very low plasma exposure after oral administration. What is the likely cause?
A1: Low oral plasma exposure of a novel compound like Compound T, a benzothiazole derivative, is frequently linked to poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract.[1][3] These factors are often the primary bottlenecks for absorption. It is also possible that the compound is subject to significant first-pass metabolism in the liver. We recommend first characterizing the physicochemical properties of Compound T, particularly its solubility in simulated gastric and intestinal fluids, to confirm if solubility is the limiting factor.
Q2: What are the primary strategies I should consider for enhancing the bioavailability of Compound T?
A2: A multi-pronged approach is often most effective. Key strategies for enhancing the bioavailability of poorly soluble drugs like Compound T can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[1][4]
-
Amorphous Formulations: Converting the crystalline form of the drug to a more soluble amorphous state, often stabilized in a polymer matrix (solid dispersions).[2][5]
-
Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract.[2]
-
Complexation: Utilizing complexing agents like cyclodextrins to encapsulate the drug molecule and increase its apparent solubility.[1][2]
The choice of strategy will depend on the specific properties of Compound T and the desired dosage form.
Q3: How do I decide between micronization and nanosizing for particle size reduction?
A3: The choice depends on the degree of insolubility and the desired dissolution enhancement.
-
Micronization (reducing particle size to the micron range) is a well-established technique that can be effective for compounds that are not extremely insoluble.[1]
-
Nanosizing (reducing particle size to the nanometer range) offers a much greater surface area-to-volume ratio, which can lead to a more significant increase in dissolution velocity for very poorly soluble compounds.[1][3]
We recommend starting with micronization due to its simpler processing. If bioavailability remains insufficient, progressing to nanosizing is a logical next step.
Q4: What are the critical parameters to consider when developing a solid dispersion formulation for Compound T?
A4: When developing a solid dispersion, the key is to create a stable amorphous system. Critical parameters include:
-
Polymer Selection: The chosen polymer (e.g., HPMC, PVP, PEG) should be miscible with Compound T and able to inhibit its recrystallization.[3]
-
Drug Loading: The concentration of Compound T in the polymer matrix. Higher drug loading is desirable but can increase the risk of recrystallization.
-
Manufacturing Method: Techniques like spray drying or hot-melt extrusion can produce solid dispersions, and the choice will depend on the thermal stability of Compound T.[2]
It is crucial to perform long-term stability studies on your solid dispersion formulation to ensure the amorphous state is maintained.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for common experimental challenges and protocols for key formulation techniques.
Troubleshooting Guide: Inconsistent Dissolution Profiles
Issue: You observe high variability in the dissolution profiles of your Compound T formulation across different batches.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Polymorphism | Characterize the solid-state of your starting material and final formulation using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). | Different crystalline forms (polymorphs) of a drug can have significantly different solubilities and dissolution rates.[1] Ensuring consistent polymorphic form is critical for reproducible performance. |
| Inadequate Mixing/Homogeneity | For solid dispersions or particle-based formulations, verify the uniformity of the drug distribution within the formulation. For suspensions, ensure adequate and consistent mixing before sampling. | Non-uniform drug distribution will lead to variable dissolution as different samples will contain different effective drug concentrations. |
| Particle Agglomeration | Analyze particle size distribution before and during dissolution. Consider adding a surfactant to the dissolution medium to improve wettability. | Poorly wetted particles can agglomerate, reducing the effective surface area available for dissolution and leading to slower and more variable dissolution. |
Experimental Protocol 1: Preparation of a Micronized Suspension of Compound T
Objective: To prepare a simple suspension of micronized Compound T for initial in vivo screening.
Materials:
-
Compound T (as a crystalline solid)
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in deionized water
-
Mortar and pestle or a mechanical mill
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Particle Size Reduction (Micronization):
-
Weigh the desired amount of Compound T.
-
Using a mortar and pestle or a mechanical mill, grind the compound to a fine powder. The goal is to achieve a particle size distribution predominantly in the 1-10 µm range. This increases the surface area for dissolution.
-
-
Vehicle Preparation:
-
Prepare the 0.5% HPMC solution by slowly adding HPMC to vigorously stirred deionized water. Allow the solution to stir until the HPMC is fully dissolved. HPMC acts as a suspending agent to prevent rapid settling of the drug particles.
-
-
Suspension Formulation:
-
Slowly add the micronized Compound T powder to the HPMC vehicle while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
-
Quality Control:
-
Visually inspect for any large agglomerates.
-
If possible, use laser diffraction to confirm the particle size distribution.
-
Measure and record the pH of the final suspension.
-
Experimental Protocol 2: Screening for a Suitable Solid Dispersion Polymer
Objective: To identify a compatible polymer for developing an amorphous solid dispersion of Compound T.
Materials:
-
Compound T
-
A selection of polymers (e.g., PVP K30, HPMC E5, Soluplus®)
-
Solvent (e.g., methanol, acetone, or a co-solvent system in which both the drug and polymer are soluble)
-
Small glass vials
-
Rotary evaporator or vacuum oven
Procedure:
-
Solubility Assessment:
-
Determine the solubility of Compound T and each polymer in the chosen solvent system. A common solvent is essential for the solvent evaporation method.
-
-
Film Casting:
-
In separate vials, prepare solutions containing a 1:1 weight ratio of Compound T to each polymer.
-
Vortex each vial until both components are fully dissolved.
-
Pour the solutions onto separate glass plates and allow the solvent to evaporate slowly in a fume hood, or use a rotary evaporator to form a thin film.
-
-
Clarity and Miscibility Assessment:
-
Visually inspect the resulting films. A clear, transparent film indicates good miscibility between Compound T and the polymer at that ratio. A cloudy or opaque film suggests phase separation and poor miscibility.
-
-
Amorphous State Confirmation:
-
Scrape the clear films and analyze them using XRPD. The absence of sharp peaks characteristic of crystalline Compound T indicates the formation of an amorphous dispersion.
-
Part 3: Visualizations & Diagrams
Workflow for Enhancing Bioavailability
The following diagram outlines a logical workflow for approaching the enhancement of Compound T's bioavailability.
Caption: A stepwise approach to bioavailability enhancement.
Mechanism of Solid Dispersion
This diagram illustrates how a solid dispersion improves the dissolution of a poorly soluble drug like Compound T.
Caption: Solid dispersions enhance dissolution rates.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link][1]
-
Bali, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link][2]
-
ResearchGate. (2018). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link][3]
-
SlideShare. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link][4]
-
Taylor & Francis Online. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link][5]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Benzothiazole Derivatives in Oncology Research: Benchmarking 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with potent and selective anticancer activity is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the benzothiazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in compounds with significant biological activities.[1][2] This bicyclic system, comprising a benzene ring fused to a thiazole ring, offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capacity, making it an ideal starting point for the design of targeted therapeutics.[3][4]
The versatility of the benzothiazole nucleus lies in its amenability to substitution at various positions, particularly at the 2-position. Modifications at this site can profoundly influence the compound's interaction with biological targets, leading to a diverse array of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[5][6] This guide provides an in-depth comparative analysis of various benzothiazole derivatives, with a special focus on the structural and potential functional attributes of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. While experimental data for this specific fused-ring system is not extensively available in the public domain, we will leverage established structure-activity relationships (SAR) from well-documented benzothiazole derivatives to project its potential performance and guide future research.
Comparative Analysis of Anticancer Activity: A Data-Driven Overview
The anticancer efficacy of benzothiazole derivatives is intricately linked to the nature and position of substituents on the core structure. To provide a clear and objective comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of a range of benzothiazole derivatives against various human cancer cell lines. This data, compiled from numerous peer-reviewed studies, serves as a benchmark for evaluating the potential of novel analogues.
Table 1: Anticancer Activity of 2-Arylbenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | Breast (MCF-7) | >100 | [7] |
| 2-(4-Hydroxyphenyl)benzothiazole | Breast (MCF-7) | 0.4 | [7] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Breast (MCF-7) | 0.57 | [7] |
| 2-(4-Methoxyphenyl)benzothiazole | Colon (Colo205) | 5.04 | [7] |
| 2-(4-Chlorophenyl)benzothiazole | Lung (A549) | 30.45 | [7] |
Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-2-aminobenzothiazole | Liver (HepG2) | 48 | [7] |
| 6-Methoxy-2-aminobenzothiazole | Lung (A549) | 10.67 | [7] |
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Lung (A549) | 9.0 | [7] |
| Indole-based semicarbazide derivative | Colon (HT-29) | 0.024 | [7] |
| Thiazolidinone-bearing benzothiazole | HeLa | 9.76 | [7] |
Structure-Activity Relationship (SAR) Insights and the Potential of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
The data presented in the tables above underscores key structure-activity relationships that govern the anticancer potential of benzothiazole derivatives. The introduction of specific functional groups can dramatically enhance cytotoxicity. For instance, hydroxyphenyl and fluorinated phenyl substituents at the 2-position have been shown to be particularly effective.[7]
The core subject of this guide, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine , presents a unique tricyclic fused ring system. While direct experimental data is lacking, we can infer its potential based on established SAR principles. The fusion of an additional thiazole ring to the benzothiazole core creates a more rigid and extended aromatic system. This planarity could facilitate stronger interactions with biological targets, such as intercalation with DNA or binding to the ATP-binding pockets of kinases. The presence of the 2-amino group provides a critical site for hydrogen bonding and further functionalization, a feature known to be important for the activity of many 2-aminobenzothiazole derivatives. The methyl group at the 7-position may influence solubility and metabolic stability.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a key precursor and the evaluation of anticancer activity.
Synthesis of 2-Aminobenzothiazole Derivatives: A General Approach
The synthesis of 2-aminobenzothiazoles is a cornerstone of developing novel derivatives. A common and effective method is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.
Step-by-Step Protocol:
-
Dissolution of Aniline: Dissolve the appropriately substituted aniline (1 equivalent) in glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.
-
Bromination: Cool the reaction mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into crushed ice and neutralize with a solution of sodium hydroxide.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole derivative.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Path Forward: Mechanistic Insights and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a potential mechanism of action for benzothiazole derivatives and a typical experimental workflow.
Caption: A proposed mechanism of action where a benzothiazole derivative competitively inhibits a kinase target, leading to the induction of apoptosis.
Conclusion and Future Directions
The benzothiazole scaffold remains a highly promising platform for the development of novel anticancer agents. The extensive body of research on its derivatives has provided invaluable insights into the structure-activity relationships that govern their cytotoxic potential. While direct experimental evidence for the biological activity of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is currently unavailable, its unique fused-ring structure suggests it could possess potent and selective anticancer properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this and other novel thiazolo-fused benzothiazole derivatives. A systematic investigation of their activity against a panel of cancer cell lines, coupled with mechanistic studies to identify their molecular targets, will be crucial in unlocking their full therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for embarking on this exciting and important area of oncology research.
References
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
-
Bioactive thiazole and benzothiazole derivatives. PubMed.
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
-
Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
-
A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org.
-
a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Benzothiazole derivatives as anticancer agents. PubMed Central.
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed.
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
-
Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. MDPI.
-
Anticancer activity of benzothiazole derivatives. ResearchGate.
-
Benzothiazole derivatives as anticancer agents. FLORE Repository.
-
Synthesis of thiazoles, benzothiazoles, and thiadiazoles | Request PDF. ResearchGate.
-
Thiazole-based drugs with anticancer and antifungal activity. ResearchGate.
-
Novel benzot[2][5]hiazolo[2,3-C]t[1][5][8]riazoles: Design, synthesis, anticancer evaluation, kinase profiling and molecular docking study. ResearchGate.
-
Medicinal significance of benzothiazole scaffold: An insight view. ResearchGate.
-
Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. PubMed Central.
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
-
A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. ResearchGate.
-
Synthesis of Benzot[2][5]hiazolo[2,3-c]t[1][5][8]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed Central.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy Analysis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine: A Guide for Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, a novel compound within the esteemed benzothiazole class of molecules. While direct efficacy data for this specific molecule is not yet publicly available, its structural similarity to a range of biologically active benzothiazole derivatives suggests significant therapeutic potential. This document will therefore serve as a roadmap for researchers, outlining the rationale for its investigation and providing detailed methodologies for its synthesis and comparative evaluation against established compounds in key therapeutic areas: oncology, neuroprotection, and anti-inflammatory applications.
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Derivatives of 2-aminobenzothiazole, a key structural motif of the topic compound, have shown particular promise, with numerous analogues demonstrating potent anticancer, neuroprotective, and anti-inflammatory effects.[2][3][4] This guide will leverage the extensive existing knowledge on this class of compounds to propose a rigorous evaluation strategy for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
Proposed Therapeutic Applications and Rationale
Based on the established bioactivity of structurally related benzothiazoles, we propose investigating 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine for the following applications:
-
Oncology: Many 2-aminobenzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[4][5] The planar, heterocyclic nature of the thiazolo[5,4-e]benzothiazole core may facilitate binding to the ATP-binding pockets of these enzymes.
-
Neuroprotection: Benzothiazole derivatives are under active investigation for the treatment of neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[2][6] Riluzole, an approved drug for ALS, is itself a benzothiazole derivative.[6] The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.[7]
-
Anti-inflammatory: The benzothiazole scaffold is found in compounds with significant anti-inflammatory properties.[3][8] These effects can be mediated through the inhibition of inflammatory pathways such as those involving NF-κB, COX-2, and iNOS.[9]
Synthesis and Characterization
A plausible synthetic route for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine and its analogues can be adapted from established methods for the synthesis of 2-aminobenzothiazoles.[10][11] A generalized approach is outlined below.
Experimental Protocol: Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
-
Step 1: Synthesis of 2-amino-6-methylbenzothiazole. This intermediate can be prepared by the reaction of p-toluidine with potassium thiocyanate in the presence of bromine in glacial acetic acid.
-
Step 2: Thiazole ring formation. The 2-amino-6-methylbenzothiazole is then subjected to a reaction that forms the fused thiazole ring. This can be achieved through various methods, including the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[12]
-
Purification and Characterization: The final product should be purified using column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1]
Comparative Efficacy Analysis: A Proposed Framework
To objectively assess the efficacy of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, a multi-pronged approach is recommended, comparing its performance against established compounds in each of the proposed therapeutic areas.
Anticancer Efficacy
Comparator Compounds:
-
Vandetanib: A known VEGFR-2 inhibitor.
-
PI-103: A potent PI3K inhibitor.
-
Compound 23 (Reddy et al.): A 2-aminobenzothiazole derivative with a reported VEGFR-2 IC50 of 97 nM.[4]
Experimental Workflows:
-
In Vitro Cytotoxicity Assays:
-
Enzyme Inhibition Assays:
-
In Vivo Studies:
-
Xenograft Models: To evaluate the anti-tumor efficacy of the compound in animal models bearing human tumor xenografts.
-
Data Presentation:
| Compound | Cell Line | MTT Assay IC50 (µM) | VEGFR-2 Kinase Assay IC50 (nM) |
| 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine | A549 | Experimental Data | Experimental Data |
| MCF-7 | Experimental Data | ||
| Vandetanib | A549 | Reported Value | Reported Value |
| MCF-7 | Reported Value | ||
| PI-103 | A549 | Reported Value | N/A |
| MCF-7 | Reported Value | ||
| Compound 23 (Reddy et al.) | HT-29 | Reported Value | 97 |
Neuroprotective Efficacy
Comparator Compounds:
-
Riluzole: An FDA-approved drug for ALS.[6]
-
Edaravone: A free radical scavenger used in the treatment of stroke and ALS.
Experimental Workflows:
-
In Vitro Neuroprotection Assays:
-
In Vivo Models of Neurodegeneration:
Data Presentation:
| Compound | In Vitro Model (SH-SY5Y cells + H2O2) | In Vivo Model (SOD1 mice) |
| EC50 for Neuroprotection (µM) | % Increase in Lifespan | |
| 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine | Experimental Data | Experimental Data |
| Riluzole | Reported Value | Reported Value |
| Edaravone | Reported Value | Reported Value |
Anti-inflammatory Efficacy
Comparator Compounds:
-
Dexamethasone: A potent steroidal anti-inflammatory drug.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).
Experimental Workflows:
-
In Vitro Anti-inflammatory Assays:
-
Measurement of Inflammatory Cytokines: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant can be quantified using ELISA.[20][21]
-
NF-κB, COX-2, and iNOS expression: Western blotting or ELISA can be used to measure the expression of these key inflammatory mediators in cell lysates.[9]
-
-
In Vivo Models of Inflammation:
-
Carrageenan-induced paw edema in rats: A standard model to assess acute inflammation.[3]
-
Data Presentation:
| Compound | LPS-stimulated RAW 264.7 cells | Carrageenan-induced Paw Edema |
| IC50 for TNF-α inhibition (µM) | % Inhibition of Edema | |
| 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine | Experimental Data | Experimental Data |
| Dexamethasone | Reported Value | Reported Value |
| Indomethacin | Reported Value | Reported Value |
Visualizing Experimental Workflows and Pathways
To further clarify the proposed experimental designs and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for anticancer efficacy evaluation.
Caption: Workflow for neuroprotective efficacy evaluation.
Conclusion
While 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is a novel chemical entity, its core structure belongs to a class of compounds with well-documented and diverse biological activities. This guide provides a scientifically rigorous and logically structured framework for its synthesis and comparative efficacy evaluation. By following the proposed experimental workflows, researchers can systematically investigate its potential as a therapeutic agent in oncology, neurodegenerative disease, and inflammation. The provided protocols and comparative data tables offer a clear path for generating the necessary data to establish the therapeutic promise of this compound and guide its further development.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved from [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). PubMed Central. Retrieved from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. (2008). PubMed. Retrieved from [Link]
-
Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2020). Scilit. Retrieved from [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2021). PubMed Central. Retrieved from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Publications. Retrieved from [Link]
-
Animal model of Huntington's offers advantages for testing treatments. (2018). Drug Target Review. Retrieved from [Link]
-
All (animal) models (of neurodegeneration) are wrong. Are they also useful?. (2018). Neuron. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Publications. Retrieved from [Link]
-
The problem of assessing effective neuroprotection in experimental cerebral ischemia. (2001). PubMed. Retrieved from [Link]
-
Animal Models of Neurodegenerative Diseases. (2015). PubMed Central. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]
-
(PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]
-
New insights in animal models of neurotoxicity-induced neurodegeneration. (2023). Frontiers in Neuroscience. Retrieved from [Link]
-
Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). PubMed. Retrieved from [Link]
- 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
-
Common methods for the synthesis of 2-aminothiazole. (2022). ResearchGate. Retrieved from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. Retrieved from [Link]
-
Benzothiazoles - scaffold of interest for CNS targeted drugs. (2015). PubMed. Retrieved from [Link]
-
biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (2016). Digital Commons @ the Georgia Academy of Science. Retrieved from [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. (2013). PubMed Central. Retrieved from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. Retrieved from [Link]
-
Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (2019). JOVE. Retrieved from [Link]
-
Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies. (2018). Semantic Scholar. Retrieved from [Link]
-
[PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Semantic Scholar. Retrieved from [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. Retrieved from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. Retrieved from [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2019). PubMed Central. Retrieved from [Link]
-
Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function. (2015). PubMed. Retrieved from [Link]
-
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
In vitro VEGFR-2 inhibitory assay.. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 7. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. mybiosource.com [mybiosource.com]
A Comparative Guide to Validating the Anticancer Activity of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Introduction
The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, benzothiazole derivatives have emerged as a promising class of molecules, exhibiting potent and selective anticancer properties.[1][2][3][4] This guide focuses on a novel investigational compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, providing a comprehensive framework for validating its anticancer activity. Due to the novelty of this specific molecule, we will draw upon the established knowledge of the broader benzothiazole and thiazole classes to hypothesize its potential mechanisms and compare it against two well-established chemotherapeutic agents: Doxorubicin and Paclitaxel.
This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating a new chemical entity in the oncology space. We will delve into the experimental design, methodologies, and mechanistic pathways crucial for a thorough validation process.
The Investigational Compound: 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
While specific data on 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine is not yet prevalent in published literature, its core structure, a fusion of thiazole and benzothiazole rings, suggests a high potential for anticancer activity. The benzothiazole scaffold is a key feature in numerous compounds demonstrating efficacy against a range of cancer cell lines, including breast, colon, lung, and leukemia.[1][5][6] The proposed mechanism of action for many benzothiazole derivatives involves the induction of apoptosis, inhibition of key kinases, and interference with the cell cycle.[3]
The 2-amino group on the thiazole ring is a particularly important functional group, often involved in forming crucial interactions with biological targets.[7] It is hypothesized that 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of many effective anticancer agents.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell proliferation.
-
Kinase Inhibition: Targeting specific kinases that are overactive in cancer cells and drive their growth and survival.
Comparative Anticancer Agents
To establish a robust baseline for evaluating our investigational compound, we will compare its performance against two widely used and well-characterized chemotherapy drugs: Doxorubicin and Paclitaxel.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and apoptosis.[8][9][] It is used to treat a wide variety of cancers, including breast, lung, and ovarian cancers.[]
-
Paclitaxel (Taxol®): A member of the taxane family, Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[11][12][13][14] It is a first-line treatment for ovarian, breast, and non-small cell lung cancer.[11][15]
Experimental Validation Workflow
A multi-faceted approach is essential to comprehensively validate the anticancer activity of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. The following experimental workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the in vitro validation of a novel anticancer compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, Doxorubicin, and Paclitaxel for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the investigational compound and controls at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
Principle: This assay uses a fluorescent dye, such as Propidium Iodide, to stain the DNA of the cells. The intensity of the fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle.
Comparative Data Presentation
The following tables provide a template for presenting the comparative data obtained from the experimental validation.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Test Compounds against Various Cancer Cell Lines after 48h Treatment.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | 0.5 - 2.0 | 0.1 - 1.0 | 0.2 - 1.5 |
| Paclitaxel | 0.005 - 0.05 | 0.001 - 0.01 | 0.002 - 0.02 |
Note: The IC50 values for Doxorubicin and Paclitaxel are representative ranges from published literature and may vary depending on the specific experimental conditions.
Table 2: Summary of Mechanistic Effects of Test Compounds on MCF-7 Cells.
| Compound | Primary Mechanism of Action | Effect on Cell Cycle | Apoptosis Induction |
| 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine | [To be determined] | [To be determined] | [To be determined] |
| Doxorubicin | Topoisomerase II inhibition, DNA intercalation[8][16] | G2/M arrest[17] | High |
| Paclitaxel | Microtubule stabilization[11][12] | G2/M arrest[12] | High |
Mechanistic Insights and Signaling Pathways
The anticancer activity of the investigational compound and the comparators can be understood by examining their effects on key cellular signaling pathways, particularly the apoptosis pathway.
Caption: Key signaling nodes in the apoptosis pathway targeted by anticancer agents.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the anticancer activity of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. By employing a comparative approach against established drugs like Doxorubicin and Paclitaxel, and utilizing standardized in vitro assays, researchers can effectively characterize the potency and mechanism of action of this novel compound.
Positive initial findings from these in vitro studies would warrant further investigation, including:
-
In vivo efficacy studies in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling.
-
Toxicology and safety assessments.
-
Target identification and validation studies to elucidate the precise molecular targets.
The exploration of novel benzothiazole derivatives like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine holds significant promise for the development of next-generation anticancer therapeutics with improved efficacy and selectivity.
References
-
Doxorubicin - Wikipedia. [Link]
-
How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). [Link]
-
What is the mechanism of Paclitaxel? - Patsnap Synapse. [Link]
-
Doxorubicin | Cancer drugs - Cancer Research UK. [Link]
-
Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. [Link]
-
Paclitaxel (Taxol) - Cancer Research UK. [Link]
-
Paclitaxel - Wikipedia. [Link]
-
Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. [Link]
-
Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Anilino molety Large fragment - ResearchGate. [Link]
-
(PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. [Link]
-
Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed. [Link]
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. [Link]
-
Benzothiazole derivatives as anticancer agents - PubMed. [Link]
-
Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles - PMC - NIH. [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. [Link]
-
Recent Advances in the Synthesis of Benzothiazole and its Derivatives - OUCI. [Link]
-
Anticancer Potential of Benzothiazolic Derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol Against Melanoma Cells - PubMed. [Link]
-
Benzothiazole derivatives as anticancer agents - FLORE. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 11. molbiolcell.org [molbiolcell.org]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Paclitaxel - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Abstract
In modern drug discovery, the characterization of a small molecule's selectivity is as critical as the identification of its primary target. Off-target activities, or cross-reactivity, can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profile of a novel compound. We will use the novel scaffold, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine—hereafter referred to as Cmpd-X —as a case study to illustrate a robust, multi-tiered strategy. This document moves beyond a simple listing of protocols, delving into the causal logic behind experimental choices and emphasizing the creation of a self-validating data package, essential for advancing a compound from hit to lead.
Introduction: The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[1] This structural homology is a primary reason why achieving absolute specificity for kinase inhibitors is a formidable challenge.[1][2] A new chemical entity like Cmpd-X, which belongs to the biologically active benzothiazole family, warrants a rigorous investigation of its kinome-wide interactions before its utility as a chemical probe or therapeutic candidate can be validated.[3][4][5]
A tiered approach to selectivity profiling is the most efficient and cost-effective strategy.[6] This involves an initial broad screen at a single high concentration to identify potential interactions, followed by more focused dose-response studies to confirm and quantify these activities. Finally, orthogonal, cell-based assays are employed to ensure that observations from biochemical assays translate to a more physiologically relevant environment.
A Strategic Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment workflow is designed to move from broad, high-throughput methods to lower-throughput, high-content validation. This ensures that resources are focused on the most relevant primary and off-target interactions.
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Experimental Methodologies: From Benchtop to Live Cell
The validity of a cross-reactivity profile rests on the quality of its underlying experimental data. Here, we detail the protocols for the key assays in our tiered approach.
Tier 1: Broad Kinome Screening
The initial goal is to cast a wide net. Large-scale kinase panels, such as the KINOMEscan® competition binding assay platform, are invaluable for this purpose.[7][8] This approach measures the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases, providing a dissociation constant (Kd) or percent inhibition value.
Experimental Protocol: Representative Large-Panel Screen
-
Compound Preparation : Solubilize Cmpd-X in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration : For an initial screen, a single concentration of 1 µM is typically used to identify meaningful interactions.
-
Assay Execution (via Commercial Service) : Submit the compound to a service provider (e.g., Eurofins DiscoverX). The KINOMEscan® assay involves kinase-tagged phages, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.[7]
-
Data Output : Results are typically provided as '% Inhibition' relative to a DMSO control. A higher percentage indicates stronger displacement and a more potent interaction.
Tier 2: IC50 Determination for Hit Validation
Hits from the primary screen must be validated and quantified. An in vitro kinase assay measuring enzymatic activity is the gold standard for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.[9][10] The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in a kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare kinase buffer, kinase-enzyme solutions (for the primary target and key off-targets), substrate solution, and ATP solution at 2x the final desired concentration.
-
Compound Dilution : Create a 10-point, 3-fold serial dilution of Cmpd-X in a 384-well plate, starting from 10 µM. Include DMSO-only wells as a 'no inhibition' control.
-
Kinase Reaction : Add 5 µL of the kinase/substrate mix to each well. Add 5 µL of the Cmpd-X serial dilution. Initiate the reaction by adding 10 µL of the ATP solution. Incubate at room temperature for 60 minutes.[9][11]
-
ADP Detection : Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation : Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Read luminescence on a plate reader.
-
Data Analysis : Normalize the data to controls and fit the dose-response curve using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Tier 3: Cellular Target Engagement
Biochemical assays, while precise, do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target in a live-cell environment.[1][12] Two powerful and distinct methods are NanoBRET™ and the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: NanoBRET™ Target Engagement Assay The NanoBRET™ assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[13][14][15]
-
Cell Preparation : Transfect HEK-293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells and allow them to adhere overnight.
-
Compound Treatment : Add the Cmpd-X serial dilution to the cells.
-
Tracer Addition : Add the specific NanoBRET™ tracer and Nano-Glo® substrate.
-
BRET Measurement : Incubate for 2 hours in a CO2 incubator. Measure both donor (460 nm) and acceptor (618 nm) emission wavelengths.[16]
-
Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18][19][20]
-
Cell Treatment : Treat cultured cells with either Cmpd-X (e.g., at 10x the biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18][21]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation : Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Quantification : Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods.
-
Data Analysis : Plot the percentage of soluble protein against temperature. A stabilizing compound like Cmpd-X will cause a rightward shift in the melting curve compared to the vehicle control.[22]
Comparative Analysis: Cmpd-X vs. Benchmark Inhibitors
To contextualize the cross-reactivity profile of Cmpd-X, it is essential to compare it against well-characterized inhibitors. We will use two archetypes:
-
Staurosporine : A notoriously potent but non-selective, pan-kinase inhibitor.[23][24][25][26]
-
Sunitinib : A multi-targeted receptor tyrosine kinase inhibitor used in oncology.[7][27]
For this guide, we will assume a hypothetical screening outcome for Cmpd-X where it was identified as a potent inhibitor of Aurora Kinase A (AURKA), with significant off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Abelson murine leukemia viral oncogene homolog 1 (ABL1).
| Compound | Primary Target | IC50 (nM) [Primary] | Off-Target 1 | IC50 (nM) [OT1] | Off-Target 2 | IC50 (nM) [OT2] | Selectivity Score (S10) |
| Cmpd-X (Hypothetical) | AURKA | 15 | VEGFR2 | 250 | ABL1 | 800 | 0.03 |
| Sunitinib | VEGFR2 | 9 | PDGFRB | 2 | KIT | 4 | 0.85 |
| Staurosporine | PKCα | 58 | PKA | 7 | CAMKII | 20 | >0.95 |
Selectivity Score (S10) is the fraction of kinases inhibited >90% at a 1 µM screen. A lower score indicates higher selectivity. Data for Sunitinib and Staurosporine are representative values from public data and literature.[7][26]
This table clearly positions Cmpd-X as a relatively selective compound compared to the broad-spectrum inhibitors, though its off-target activity on VEGFR2 is notable and would require further investigation.
Data Visualization and Interpretation
Visual tools are critical for interpreting complex cross-reactivity data. A kinome tree map provides an intuitive representation of an inhibitor's selectivity across the entire kinome.
Caption: Hypothetical kinome selectivity map for Cmpd-X.
This diagram visualizes our hypothetical data, showing potent inhibition (red) of the primary target AURKA and the key off-target VEGFR2, moderate inhibition of ABL1 (yellow), weak inhibition of PKC (green), and no significant activity against the majority of other kinases (grey). This provides an immediate, at-a-glance summary of the compound's selectivity profile.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to thoroughly characterize the cross-reactivity of a novel inhibitor, using 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (Cmpd-X) as a working example. By integrating broad biochemical profiling with quantitative IC50 determination and orthogonal cellular target engagement assays, researchers can build a robust and reliable selectivity profile.
The hypothetical data for Cmpd-X suggest it is a potent AURKA inhibitor with moderate selectivity. The off-target activity against VEGFR2 would be a critical point for any future drug development program, representing either a potential liability (toxicity) or an opportunity (dual-targeting). The next logical steps would include structural biology studies (X-ray co-crystallography) to understand the molecular basis for both on- and off-target binding, followed by medicinal chemistry efforts to modulate this selectivity profile.
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Kryštof, V., & Gucký, T. (2012). Cross-reactivity profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 13(1), 1-12. [Link]
-
Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1257-1266. [Link]
-
Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
-
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Wang, L., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937–1953. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
Sunitinib KINOMEscan. LINCS Data Portal. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1470, 237–251. [Link]
-
In vitro kinase assay v1. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 141-161. [Link]
-
Sunitinib Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. CETSA.com. [Link]
-
Kinase inhibitor pathways. HMS LINCS Project. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Nature Chemical Biology. [Link]
-
Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]
-
KINOMEscan. Reaction Biology. [Link]
-
Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PMC - NIH. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. [Link]
-
A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. ResearchGate. [Link]
-
Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Digital Library. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. news-medical.net [news-medical.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine Against First-Generation EGFR Inhibitors
Introduction: The Quest for Potent and Selective Kinase Inhibitors
The thiazole and benzothiazole heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their rigid, planar nature and ability to form key hydrogen bonds make them ideal candidates for interacting with the ATP-binding pocket of protein kinases.[3] The novel compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, represents a new chemical entity within this class. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential as an anticancer agent.[4][5]
This guide provides a framework for the initial benchmarking of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. For the purpose of this analysis, we will hypothesize its activity against a well-validated and clinically relevant kinase target: the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a hallmark of various epithelial cancers, making it a prime target for therapeutic intervention. We will compare the hypothetical performance of our novel compound against two established, first-generation EGFR inhibitors: Gefitinib and Erlotinib. This comparative approach is fundamental in early-stage drug discovery to ascertain potency, guide structure-activity relationship (SAR) studies, and determine the potential for further development.
The Target: Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell growth and survival. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell proliferation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Comparative Inhibitor Profile
To establish a performance baseline, we are comparing our lead compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, against Gefitinib and Erlotinib. Both are ATP-competitive inhibitors that target the EGFR tyrosine kinase domain, thereby blocking the downstream signaling cascade.
| Compound | Structure | Mechanism of Action | Reported IC50 (EGFRwt) |
| 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine | (Structure not shown - Novel Compound) | Hypothesized ATP-competitive inhibitor | To be determined |
| Gefitinib | (Structure available in public databases) | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase. | ~2-80 nM |
| Erlotinib | (Structure available in public databases) | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase. | ~2-20 nM |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
The following protocol outlines a common method for determining the in vitro potency of kinase inhibitors using a luminescence-based ATP depletion assay. This assay measures the amount of ATP remaining in solution following a kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.
Workflow Diagram:
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, Gefitinib, and Erlotinib in 100% DMSO.
-
Perform a serial dilution in DMSO to create a 10-point concentration gradient (e.g., starting from 100 µM).
-
-
Assay Plate Preparation:
-
Use a low-volume, white, 384-well assay plate.
-
Add 2.5 µL of 2X EGFR enzyme solution (recombinant human EGFR, cytoplasmic domain) in kinase buffer to each well.
-
Add 2.5 µL of a 2X substrate solution (e.g., a poly(Glu,Tyr) 4:1 peptide) in kinase buffer to each well.
-
-
Inhibitor Addition:
-
Transfer 50 nL of the serially diluted compounds from the compound plate to the assay plate using an acoustic liquid handler or a pin tool.
-
Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity) on each plate.
-
-
Kinase Reaction:
-
Allow the enzyme and inhibitors to incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for EGFR) in kinase buffer to each well. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to each well.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
Discussion and Forward Outlook
This guide provides a robust framework for the initial characterization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine as a potential EGFR inhibitor. The direct comparison against well-established drugs like Gefitinib and Erlotinib will immediately contextualize its potency.
Should the experimental data reveal a potent IC50 value for our novel compound, several subsequent steps are warranted. These include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, cell-based assays to confirm on-target activity in a physiological context, and co-crystallization studies to elucidate the binding mode within the EGFR active site. The benzothiazole scaffold is a versatile starting point, and this initial benchmarking is a critical first step in the journey of drug discovery and development.[3][5]
References
-
Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927. Available at: [Link]
-
MDPI. (n.d.). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]
-
ResearchGate. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]
-
Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]
-
ResearchGate. (2022). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. Available at: [Link]
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available at: [Link]
-
Bentham Science. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
Sources
A Head-to-Head Comparison of Thiazolobenzothiazole Isomers in Bioassays: A Guide for Researchers
Introduction: The Versatile Thiazolobenzothiazole Scaffold
The fused heterocyclic system of thiazolobenzothiazole represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacological activities. The arrangement of the thiazole ring fused to the benzothiazole core can give rise to several positional isomers, each presenting a unique three-dimensional geometry and electronic distribution. This isomeric variation is not merely a structural curiosity; it is a critical determinant of the molecule's interaction with biological targets, profoundly influencing its efficacy and selectivity.
This guide provides a comprehensive head-to-head comparison of thiazolobenzothiazole isomers and their derivatives based on their performance in key bioassays. While a singular study exhaustively comparing all possible isomers across a uniform panel of assays is not yet available in the scientific literature, this document synthesizes data from numerous independent investigations to construct a comparative narrative. By examining the structure-activity relationships (SAR) of various substituted benzothiazole derivatives, we can infer the impact of isomeric differences on biological outcomes.[1][2][3][4] Our analysis will focus on three critical areas of therapeutic interest: anticancer, antimicrobial, and antioxidant activities.
The rationale for this comparative guide stems from a fundamental principle in drug discovery: subtle changes in molecular architecture can lead to dramatic shifts in biological function. For researchers and drug development professionals, understanding the nuances of how isomerism affects bioactivity is paramount for the rational design of more potent and selective therapeutic agents. This guide is intended to be a practical resource, offering not only a comparative analysis of existing data but also detailed experimental protocols to enable researchers to conduct their own validated investigations.
Comparative Bioactivity Data of Benzothiazole Derivatives
The following table summarizes the biological activities of various benzothiazole derivatives, highlighting how different substitution patterns—a proxy for isomeric variation—influence their potency. The data has been aggregated from multiple sources to provide a broad comparative overview.
| Compound/Derivative Class | Bioassay | Key Findings (Quantitative Data) | Cell Lines/Strains | Reference |
| 2-(Benzothiazol-2-ylthio)-N'-(thiazol-2(3H)-ylidene)acetohydrazide derivatives | MTT Assay (Anticancer) | Compound 4a: IC50 = 0.03 mM; Compound 4d: IC50 = 0.03 mM | C6 (rat brain glioma) | [5][6] |
| Benzothiazole Aniline (BTA) Derivatives and Pt(II) Complexes | Cytotoxicity Assay (Anticancer) | L1 & L1Pt: Demonstrated selective inhibitory activities against liver cancer cells, more significant than cisplatin in brain glioma. | Liver, breast, lung, prostate, kidney, and brain cancer cell lines | [7] |
| Phenolic Thiazoles | DPPH Radical Scavenging (Antioxidant) | Compounds 5a-b, 7a-b, 8a-b showed the best capacity to scavenge the DPPH radical. | N/A | [8] |
| Phenolic Thiazoles | ABTS Radical Scavenging (Antioxidant) | Compounds 5a-b, 7b, 8a-b had lower IC50 values than the ascorbic acid standard. | N/A | [9] |
| Benzothiazole-based Thiazolidinones | Aldose Reductase Inhibition (Antibacterial) | Compound 42 showed the highest inhibition with an IC50 of 3.99 μM. | Not specified | [10] |
| Benzothiazole derivatives of Isatin | MIC Assay (Antibacterial) | Compound 41c showed excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml). | E. coli, P. aeruginosa | [10] |
| Pyrimidine Benzothiazole Derivatives | Zone of Inhibition (Antibacterial) | Compounds 35d, 35e, 35g showed potent action against S. aureus (ZOI = 17–19 mm). | S. aureus, Salmonella typhi, E. coli | [10] |
| 2-Styrylbenzothiazoles | DPPH Radical Scavenging (Antioxidant) | BZTst4 (3,4-dihydroxystil) exhibited an IC50 in the low micromolar range. | N/A | [11] |
| 2-Styrylbenzothiazoles | ORAC Assay (Antioxidant) | BZTst6 showed an outstanding value of 19,027.54 ± 46.67 µmol TE/g. | N/A | [11] |
Experimental Protocols: A Guide to Self-Validating Bioassays
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for key bioassays discussed in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Anticancer Activity Assessment: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., A549, C6, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the thiazolobenzothiazole isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The formation of formazan crystals will be visible under a microscope.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol:
-
Microorganism Preparation: Inoculate a bacterial or fungal strain (e.g., S. aureus, E. coli, C. albicans) into a suitable broth and incubate to achieve a logarithmic growth phase.[12][13]
-
Compound Dilution: Prepare a serial two-fold dilution of the thiazolobenzothiazole isomers in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Adjust the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.[12]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Workflow Diagram:
Caption: Workflow for assessing antioxidant activity via the DPPH assay.
Detailed Protocol:
-
Solution Preparation: Prepare stock solutions of the thiazolobenzothiazole isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.[9][14]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the compound solution to the DPPH solution. The final concentration of DPPH should result in an absorbance of approximately 1.0 at 517 nm.[14]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.[14]
Discussion: Structure-Activity Relationship and Isomeric Effects
The biological activity of thiazolobenzothiazole derivatives is intricately linked to their chemical structure. The position of substituents on the benzothiazole ring system can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[2][3][4]
For instance, in anticancer assays, the presence and position of electron-donating or electron-withdrawing groups can modulate the compound's ability to interact with key enzymes or receptors involved in cell proliferation and apoptosis.[5][7][15] Similarly, in antimicrobial studies, the lipophilicity conferred by certain substituents can enhance the compound's ability to penetrate bacterial cell membranes.[10][13]
The antioxidant activity of phenolic thiazoles is a clear example of isomeric effects. The position of the hydroxyl group on the phenyl ring directly impacts the compound's ability to donate a hydrogen atom to stabilize free radicals.[8][9][16]
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a cancer signaling pathway by different isomers.
This diagram illustrates a hypothetical scenario where two isomers of a thiazolobenzothiazole derivative exhibit differential inhibitory activity on a key cancer cell signaling pathway. Isomer A might be a potent inhibitor of Akt, while Isomer B may only weakly inhibit PI3K, leading to a significant difference in their overall anticancer efficacy.
Conclusion and Future Directions
This guide has provided a synthesized, head-to-head comparison of thiazolobenzothiazole isomers and their derivatives based on their performance in critical bioassays. The presented data and protocols underscore the profound impact of isomeric variation on biological activity. For researchers in the field, a systematic approach to synthesizing and evaluating all positional isomers of a promising thiazolobenzothiazole lead compound is a logical and necessary step in the drug discovery process. Future studies should aim to conduct direct comparative analyses of these isomers to provide a clearer and more definitive understanding of their structure-activity relationships. Such research will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
-
Osmaniye, D., Levent, S., et al. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(4), 249–256. [Link]
-
Al-Otaibi, J. S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5183. [Link]
-
Buruiana, E.-T., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(11), 1705. [Link]
-
Osmaniye, D., Levent, S., et al. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(4), 249-256. [Link]
-
Osmaniye, D., Levent, S., et al. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology, 15, 1364539. [Link]
-
Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1287, 135639. [Link]
-
Miceli, M., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 419. [Link]
-
El-Sayed, N. F., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 222. [Link]
-
Sharma, P., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9106-9118. [Link]
-
Buruiana, E.-T., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior. Semantic Scholar. [Link]
-
Gherman, C., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1083. [Link]
-
Basappa, et al. (2014). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]
-
Gimaldinova, E. K., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(21), 7269. [Link]
-
Dawood, K. M., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 64(23), 17036-17090. [Link]
-
Basappa, et al. (2014). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. ResearchGate. [Link]
-
Mititelu, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13531. [Link]
-
Ferorelli, S., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4586. [Link]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Glavač, N., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Guide to Ensuring Experimental Reproducibility with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine and its Analogs
A Senior Application Scientist's Perspective on Methodical Excellence in Drug Discovery
In the landscape of modern drug discovery and development, the reproducibility of experimental findings stands as the bedrock of scientific integrity and progress.[1][2] The alarming "reproducibility crisis" has cast a shadow over many fields, with chemistry being no exception.[1][3] This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific rigor. We will delve into the critical aspects of ensuring the reproducibility of experiments involving the novel heterocyclic compound, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, a member of the medicinally significant benzothiazole family.[4][5][6][7] The principles and protocols detailed herein are not merely a set of instructions but a framework for methodical excellence, applicable to a wide range of experimental contexts.
The Benzothiazole Scaffold: A Privileged Core in Medicinal Chemistry
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[4][5][6] These compounds have been reported to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][8] The unique structural features of the benzothiazole nucleus allow for versatile chemical modifications, making it a "privileged scaffold" for the design of novel therapeutic agents. Our focus, 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine, represents a novel entity within this class, and establishing robust and reproducible experimental data is paramount to unlocking its therapeutic potential.
Part 1: Reproducible Synthesis and Characterization
The journey to reproducible biological data begins with the reproducible synthesis and unambiguous characterization of the compound of interest. Minor variations in synthetic protocols can lead to the formation of impurities or isomers that may have confounding biological activities.
Proposed Synthetic Pathway
A plausible and reproducible synthetic route to 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine can be envisioned through a multi-step process, adapting known methods for the synthesis of related benzothiazole derivatives.[4][6]
A [label="Starting Material:\n4-methyl-1,2-phenylenediamine"]; B [label="Step 1: Thiazole Ring Formation\n(e.g., with Carbon Disulfide)"]; C [label="Intermediate:\n7-methylbenzothiazole-2-thiol"]; D [label="Step 2: Amination\n(e.g., with an aminating agent)"]; E [label="Final Product:\n7-methyl-thiazolo[5,4-e]benzothiazol-2-amine"];
A -> B [label="Reaction"]; B -> C [label="Yields"]; C -> D [label="Reaction"]; D -> E [label="Purification & Characterization"]; }
Caption: Proposed synthetic workflow for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.Detailed Synthetic Protocol
Objective: To synthesize 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine with high purity and batch-to-batch consistency.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ammonia solution
-
Appropriate oxidizing agent (e.g., hydrogen peroxide)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of 7-methylbenzothiazole-2-thiol (Intermediate):
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine in ethanol.
-
Add an equimolar amount of sodium hydroxide, followed by the slow addition of carbon disulfide at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
-
Synthesis of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (Final Product):
-
To a solution of the intermediate in a suitable solvent, add an aminating agent (e.g., hydroxylamine-O-sulfonic acid) or perform an oxidative amination.
-
Control of temperature and reaction time is critical to avoid side products.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product using column chromatography on silica gel.
-
Causality Behind Choices: The choice of a two-step synthesis allows for better control over the formation of the desired isomer and facilitates purification of the intermediate. The use of TLC at each stage is a critical quality control step to ensure the reaction has gone to completion and to identify any potential side products.
Rigorous Characterization for Unambiguous Identification
Reproducibility is impossible without the certainty that the same compound is being tested in every experiment. A combination of analytical techniques is essential for the complete characterization of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine.
| Analytical Technique | Purpose | Expected Outcome for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine |
| ¹H NMR | To determine the number and environment of protons. | A spectrum showing distinct peaks for the methyl group protons, aromatic protons, and the amine protons, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | To determine the number and type of carbon atoms. | A spectrum indicating the correct number of carbon signals corresponding to the molecular structure. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₇N₃S₂). |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single sharp peak indicating >95% purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Characteristic absorption bands for N-H (amine), C=N, and C-S bonds. |
Trustworthiness: A complete set of characterization data for each synthesized batch should be recorded and archived. This data serves as a "fingerprint" of the compound and is the first line of defense against irreproducibility.
Part 2: A Framework for Reproducible Biological Evaluation
The biological activity of benzothiazole derivatives can be influenced by a multitude of factors.[5] Therefore, a well-controlled and meticulously documented experimental design is crucial.
Hypothetical Biological Assay: In Vitro Anticancer Activity
Given the known anticancer properties of many benzothiazole derivatives, a hypothetical in vitro cytotoxicity assay against a human cancer cell line (e.g., MCF-7 breast cancer cells) will be used as an example.
A [label="Cell Culture Maintenance\n(MCF-7)"]; B [label="Cell Seeding in 96-well plates"]; C [label="Compound Treatment\n(7-methyl-thiazolo[5,4-e]benzothiazol-2-amine\nand Controls)"]; D [label="Incubation (e.g., 48 hours)"]; E [label="Cell Viability Assay\n(e.g., MTT or PrestoBlue)"]; F [label="Data Acquisition\n(Plate Reader)"]; G [label="Data Analysis\n(IC50 determination)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for a reproducible in vitro cytotoxicity assay.Detailed Protocol for In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in a reproducible manner.
Materials:
-
MCF-7 human breast cancer cell line (authenticated)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (characterized, >95% purity)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Cell Culture:
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Regularly check for mycoplasma contamination.
-
Use cells within a low passage number range for all experiments.
-
-
Assay Execution:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound, positive control, and vehicle control.
-
Treat the cells with the compounds and controls in triplicate.
-
Incubate the plates for 48 hours.
-
-
Data Collection and Analysis:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve to a non-linear regression model.
-
Expertise & Experience: The choice of an authenticated cell line from a reputable source is non-negotiable. Genetic drift in cell lines is a major source of irreproducibility. Similarly, the quality and lot number of FBS and other reagents should be recorded, as batch-to-batch variability can significantly impact results.
Part 3: Comparative Methodologies and Troubleshooting
While no direct experimental data for 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine exists in the public domain for a direct comparison, we can compare the rigorous protocol outlined above with less stringent, and therefore less reproducible, approaches.
| Rigorous (Reproducible) Approach | Less Stringent (Irreproducible) Approach | Rationale for Rigor |
| Full characterization of each new batch of compound. | Assuming identity and purity based on the synthetic scheme. | Prevents the use of impure or incorrect compounds. |
| Use of authenticated, low-passage cell lines. | Using cell lines of unknown origin or high passage number. | Ensures the biological system is consistent across experiments. |
| Inclusion of positive and vehicle controls in every assay. | Omitting controls to save time or resources. | Provides a baseline for assay performance and rules out artifacts. |
| Detailed documentation of all experimental parameters. | Incomplete or inconsistent record-keeping. | Allows for accurate repetition of the experiment by others. |
Common Pitfalls and Troubleshooting
-
Poor Solubility: Benzothiazole derivatives can sometimes exhibit poor aqueous solubility. This can be addressed by using appropriate solubilizing agents (e.g., DMSO, Pluronic F-68) and ensuring the final concentration of the vehicle does not affect cell viability.
-
Compound Instability: Some compounds may be unstable in solution. It is advisable to prepare fresh stock solutions for each experiment and store them appropriately.
-
Assay Interference: The compound itself may interfere with the assay readout (e.g., by having its own absorbance at the detection wavelength). This should be checked by running a cell-free control.
By adhering to the principles of meticulous synthesis, thorough characterization, and rigorously controlled biological evaluation, researchers can build a solid foundation of reproducible data for novel compounds like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine. This commitment to scientific integrity is not just about avoiding errors; it is about accelerating the path to meaningful scientific discoveries and life-saving therapeutics.
References
-
Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25). Available from: [Link]
-
Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. Available from: [Link]
-
Reproducibility - Wikipedia. (n.d.). Available from: [Link]
-
Understanding Reproducibility and Replicability. (2019). In Reproducibility and Replicability in Science. National Academies Press (US). Available from: [Link]
-
Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS). (2024, January 11). Available from: [Link]
-
Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. (2023). Der Pharma Chemica. Available from: [Link]
-
Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. (2014). Molecules. Available from: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. Available from: [Link]
-
Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. (2021). Molecules. Available from: [Link]
-
Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2023). RSC Advances. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). RSC Medicinal Chemistry. Available from: [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023). Available from: [Link]
-
Thiazolo[5,4-e][1][3]benzisothiazole, 2-amino-8-methyl- (7CI,8CI) - ChemBK. (n.d.). Available from: [Link]1][3]benzisothiazole,%202-amino-8-methyl-%20(7CI,8CI)
-
Synthesis of Benzo[9][10]thiazolo[2,3-c][1][3][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules. Available from: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). RSC Publishing. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available from: [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). Molbank. Available from: [Link]
-
5-methyl-4H,5H,6H,7H-[1][2]thiazolo[5,4-c]pyridin-2-amine - PubChem. (n.d.). Available from: [Link]
-
(PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2008). Available from: [Link]
Sources
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. Reproducibility - Wikipedia [en.wikipedia.org]
- 3. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cos.io [cos.io]
A Comparative Guide to the Toxicity Profiles of Thiazolobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Toxicological Hurdles of Thiazolobenzothiazoles
The thiazolobenzothiazole framework, a fused heterocyclic system, has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Derivatives of the structurally related benzothiazole class have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] However, as with any promising class of therapeutic agents, a thorough understanding of their toxicity is paramount for successful drug development. The presence of the benzothiazole moiety itself has been associated with toxicity, necessitating a careful evaluation of the safety profile of any new analogue.[4]
This guide provides a comparative analysis of the key toxicological endpoints for thiazolobenzothiazole and related benzothiazole derivatives, focusing on cytotoxicity, mutagenicity, and cardiotoxicity. We will delve into the experimental methodologies used to assess these toxicities and explore the emerging structure-activity relationships (SAR) that can guide the design of safer and more effective therapeutic candidates.
Comparative Toxicity Profiles: A Data-Driven Analysis
In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is a primary screening tool for evaluating the cytotoxic potential of novel compounds.[5] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.
Several studies have reported the in vitro cytotoxicity of various benzothiazole derivatives against a panel of human cancer cell lines. While specific data for thiazolobenzothiazoles is sparse, the information on their benzothiazole precursors provides valuable insights into potential liabilities. For instance, a series of 2-(4-aminophenyl)benzothiazoles exhibited potent, nanomolar inhibitory activity against breast cancer cell lines.[6] In another study, N'-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)benzohydrazide derivatives showed comparable cytotoxicity to the standard drug doxorubicin against HepG2 (liver) and MCF-7 (breast) cancer cell lines.[7]
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Selected Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazoles | MCF-7 (Breast) | Nanomolar range | [6] |
| 2-Substituted Benzothiazoles | PANC-1 (Pancreatic) | 5-100 (concentration range tested) | [8] |
| N'-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)benzohydrazides | HepG2 (Liver) | ≤ 15 | [7] |
| N'-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)benzohydrazides | MCF-7 (Breast) | ≤ 15 | [7] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung A549 | 68 | [9] |
| 6-nitrobenzo[d]thiazol-2-ol | Lung A549 | 121 | [9] |
| Benzo[d]imidazo[2,1-b]thiazole Derivatives | MCF-7 (Breast) | Good inhibitory effect at 10 µM | [10] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Genotoxicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11] A positive result in the Ames test indicates that a compound can cause mutations in the DNA of the test organism, suggesting it may be a carcinogen.
A study on the novel monoamine oxidase type-A (MAO-A) inhibitor E2011, a benzothiazole derivative, revealed important structure-activity relationships for mutagenicity. The parent compound, a tertiary amine, was not mutagenic. However, its primary and secondary aromatic amine metabolites exhibited S9-dependent mutagenicity in the Salmonella typhimurium strain YG1029, which overproduces O-acetyltransferase.[12] This highlights the critical role of metabolism in activating certain benzothiazole derivatives to mutagenic species. The presence of primary and secondary amino groups at the C(6)-position of the benzothiazole ring was identified as a key structural feature for mutagenic activity.[12] In contrast, a separate study found benzothiazole itself to be non-mutagenic in the Ames assay across multiple tester strains.[13]
Cardiotoxicity: hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[14] Therefore, assessing the hERG liability of new chemical entities is a critical step in preclinical safety evaluation.
Experimental Protocols: A Guide to Key Toxicity Assays
To ensure the trustworthiness and reproducibility of toxicity data, standardized and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key in vitro toxicity assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The causality behind choosing the MTT assay lies in its reliability, high-throughput capability, and its direct measure of mitochondrial metabolic activity, which is a key indicator of cell viability.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Genotoxicity: Ames Test (Plate Incorporation Method)
The Ames test is a cornerstone of genetic toxicology, chosen for its high predictivity for in vivo mutagenicity and carcinogenicity. The inclusion of a metabolic activation system (S9 mix) mimics mammalian metabolism, making the assay more physiologically relevant.
Experimental Workflow: Ames Test (Plate Incorporation)
Caption: Workflow for the Ames test using the plate incorporation method.
Step-by-Step Methodology:
-
Bacterial Strain Preparation: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine. Grow overnight cultures of each strain in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mix contains the necessary enzymes for metabolic activation.
-
Plate Incorporation: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (for metabolic activation) or buffer (for direct-acting mutagens).
-
Top Agar: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Data Interpretation: A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.
Cardiotoxicity: hERG Patch-Clamp Assay
The patch-clamp technique is the gold standard for assessing ion channel function, providing a direct measure of the electrical currents flowing through the channel. This level of detail is crucial for accurately determining the potential for a compound to induce cardiac arrhythmias.
Experimental Workflow: hERG Manual Patch-Clamp Assay
Caption: Workflow for assessing hERG channel inhibition using the manual patch-clamp technique.
Step-by-Step Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.
-
Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Baseline Recording: Record the stable baseline hERG current in the extracellular solution.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Post-Drug Recording: Record the hERG current in the presence of the compound.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration. Plot the concentration-response curve and calculate the IC50 value.
Structure-Toxicity Relationships (STR): Guiding Safer Drug Design
Understanding the relationship between the chemical structure of a compound and its toxicity is a cornerstone of modern drug discovery. For thiazolobenzothiazole and related benzothiazole derivatives, several structural features have been associated with their toxicological profiles.
-
Substitution Pattern: The position and nature of substituents on the benzothiazole ring system can significantly influence cytotoxicity. For example, in a series of 2-(4-aminophenyl)benzothiazoles, substitution at the 3'-position of the phenyl ring with methyl, bromo, iodo, or chloro groups enhanced cytotoxic potency.[6]
-
Amino Group Substitution: As demonstrated in the Ames test of the benzothiazole derivative E2011, the presence of primary and secondary amino groups can be a liability for mutagenicity, particularly after metabolic activation.[12] Masking these groups or replacing them with less reactive functionalities could be a strategy to mitigate genotoxicity.
-
Lipophilicity: While not directly a measure of toxicity, high lipophilicity can lead to off-target effects and poor pharmacokinetic properties, which can indirectly contribute to toxicity. The development of the potent anticancer agent PMX-610, a fluorinated benzothiazole, was hampered by its high lipophilicity.[7]
-
Fused Ring System: The fusion of the thiazole and benzothiazole rings to form the thiazolobenzothiazole scaffold creates a more rigid and planar structure. This can alter the compound's interaction with biological targets and metabolic enzymes, potentially leading to a different toxicity profile compared to its individual benzothiazole components. Further research is needed to elucidate the specific STR for the thiazolobenzothiazole nucleus.
Conclusion and Future Directions
The thiazolobenzothiazole scaffold holds considerable promise for the development of novel therapeutic agents. However, a comprehensive understanding of the toxicity profiles of these compounds is essential for their successful clinical translation. This guide has provided a comparative overview of the key toxicological endpoints, detailed experimental protocols for their assessment, and an initial exploration of the structure-toxicity relationships within the broader class of benzothiazole derivatives.
While direct comparative toxicity data for a range of thiazolobenzothiazole analogues remains limited, the information presented here serves as a valuable starting point for researchers in the field. Future studies should focus on the systematic evaluation of a library of substituted thiazolobenzothiazoles to establish a robust STR for this specific heterocyclic system. Such data will be invaluable for guiding the rational design of safer and more effective thiazolobenzothiazole-based drugs.
References
- Kurt, H. A., Evren, E., Ceylan, M., Kandemir, H., & Kurt, M. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6275-6282.
- Horii, I., Yamada, Y., Nakajima, M., & Nakamura, T. (2000). Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 465(1-2), 111-119.
- Zeiger, E., Anderson, B., Haworth, S., Lawlor, T., & Mortelmans, K. (1988). Salmonella mutagenicity tests: IV. Results from the testing of 300 chemicals. Environmental and molecular mutagenesis, 11(S12), 1-158.
- Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of medicinal chemistry, 39(17), 3375-3384.
-
Serrano, J. L., Romero-García, J., & Morales-Rojas, H. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][8][13] Azoles. Molecules, 26(9), 2724.
- An, I., Dumitras, D. A., & Oprean, R. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5729.
-
Gomha, S. M., Khedr, M. A., Abdel-aziz, M. A., & Abdel-hamid, M. K. (2015). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and pyrido [2, 3-d][6][8][12] triazolo [4, 3-a] pyrimidin-5 (1H)-ones Incorporating Triazole Moiety. Molecules, 20(1), 1357-1376.
- Faramarzi, S., Faghih, Z., & Ramezanpour, S. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo [d] imidazo [2, 1-b] thiazole Derivatives Against MCF-7 Breast Cancer Cells.
- Ghasemi, F., Ghasemi, Y., & Ghasemi, A. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
- Jamnik, P., & Dolenc, M. S. (2018). Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 23(10), 2465.
- Popiołek, Ł. (2021).
- De Luca, L., & Maccari, R. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
- BenchChem. (2025). A Comparative Analysis of 2-(Furan-2-yl)
- El-Sayed, N. N. E., El-Gohary, N. M., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352.
- Kumar, A., Kumar, R., & Sharma, S. (2013). Structure Activity Relationship Study of benzo [d] thiazol-2 (3H) one Based Receptor Ligands. Bioorganic & medicinal chemistry letters, 23(17), 5011-5013.
- Maccari, R., & Ottanà, R. (2015). Thiazole Ring—A Biologically Active Scaffold. Molecules, 20(3), 4888-4913.
- Malke, H., & Starke, R. (1985). Mutagenic activity of nitrothiazole compounds. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale B, Hygiene, Krankenhaushygiene, Betriebshygiene, präventive Medizin, 181(1-2), 64-70.
- Pecic, S., & Kandasamy, R. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Kulkarni, P. A., & Kulkarni, J. D. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778.
- Wang, Y., Li, M., & Zhang, Y. (2020). Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation. Oxidative medicine and cellular longevity, 2020.
- Kumar, D., & Kumar, N. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Chemical Bulletin, 13(1), 1-10.
- Kumar, A., Kumar, R., & Sharma, S. (2013). Structure Activity Relationship Study of benzo [d] thiazol-2 (3H) one Based σ Receptor Ligands. Bioorganic & medicinal chemistry letters, 23(17), 5011-5013.
- De Luca, L., & Maccari, R. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
- Cavalluzzi, M. M., & Mangiatordi, G. F. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in chemistry, 10, 978905.
- Egorova, E. V., & Zholdakova, Z. I. (2022). New possibilities of the Ames test for evaluation of mutagenicity of technical products of active ingredients of pesticides.
- Lee, S., & Kim, D. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates.
- Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2023). Novel benzothiazole/benzothiazole thiazolidine‐2, 4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 356(11), 2300267.
- Al-Soud, Y. A., Al-Sa'doni, H. H., & Loddo, R. (2008). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ARKIVOC: Online Journal of Organic Chemistry, 2008(15), 236-251.
- Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC advances, 15(1), 1-15.
- Bepary, S., & Islam, M. R. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 1-6.
- O'Brien, P. J. (2015). The role of early in vivo toxicity testing in drug discovery toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnu.ac.bd [jnu.ac.bd]
- 10. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Frontiers | Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques [frontiersin.org]
- 15. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Validation of Small Molecule Binding: The Case of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
Executive Summary
In drug discovery, confirming that a small molecule binds to its intended protein target is a foundational step. However, relying on a single biophysical method can be misleading, as every technique has inherent limitations and potential for artifacts. This guide presents a robust, multi-faceted strategy for validating the binding of a novel compound, using the hypothetical molecule 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine as a case study. We will explore three distinct, orthogonal methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). By combining a surface-based kinetic analysis (SPR), an in-solution thermodynamic assessment (ITC), and an in-cell target engagement confirmation (CETSA), researchers can build an incontrovertible case for a specific molecular interaction, significantly de-risking downstream development efforts.
Introduction: The Critical Need for Rigorous Binding Validation
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and form the core of numerous therapeutic agents.[1][2][3] When a novel derivative like 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine (herein referred to as "Compound-X") emerges from a screening campaign, the initial "hit" is merely a hypothesis. The critical question is: Does this molecule truly bind to our target protein, and if so, with what characteristics?
Answering this question with high confidence is paramount. A false positive can lead to the waste of millions of dollars and years of research pursuing a dead-end compound. Biophysical analysis provides a quantitative approach to evaluate these binding events, moving beyond simple functional readouts to confirm a direct physical interaction.[4][5] However, no single method is foolproof. An orthogonal approach, which uses multiple independent techniques to validate a result, is the gold standard for ensuring accuracy and eliminating reliance on a single method's potential biases.[6][7]
This guide provides the principles, detailed protocols, and comparative data for three powerful and complementary techniques to create a holistic and trustworthy binding profile for Compound-X.
The Principle of Orthogonal Validation: Building a Self-Corroborating Dataset
We can visualize this concept using a "Validation Cross," which emphasizes the need to confirm an interaction from the perspective of both the ligand and the target protein under different conditions.
Figure 2: A streamlined workflow for a typical SPR experiment.
Quantitative Data Summary: SPR
| Parameter | Compound-X | Description |
| kon (M-1s-1) | 1.5 x 105 | Association Rate Constant |
| koff (s-1) | 7.5 x 10-4 | Dissociation Rate Constant |
| KD (nM) | 5.0 | Equilibrium Dissociation Constant (koff/kon) |
Method 2: Isothermal Titration Calorimetry (ITC)
Principle of the Method
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. [8]In an ITC experiment, a solution of the ligand (Compound-X) is titrated in small aliquots into a sample cell containing the target protein. The instrument's sensitive calorimeters measure the minute temperature changes that occur with each injection.
Causality & Orthogonal Value
ITC provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment. [9][10]It directly measures the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. Because ITC is performed in solution without any modification or immobilization of the binding partners, it serves as a powerful and direct orthogonal validation of results from surface-based methods like SPR. [11]If the KD values from SPR and ITC are in close agreement, it strongly supports a genuine binding event.
Experimental Protocol: ITC Analysis
-
Sample Preparation: The purified target protein is dialyzed extensively against the final buffer. Compound-X is dissolved in the exact same dialysis buffer to minimize heat of dilution effects. A typical setup uses 10-50 µM protein in the cell and 100-500 µM Compound-X in the syringe.
-
Instrument Setup: The instrument is thoroughly cleaned and equilibrated to the desired temperature (e.g., 25°C).
-
Titration: An initial small injection (e.g., 0.5 µL) is made to assess the heat of dilution, followed by a series of 15-25 larger injections (e.g., 2 µL each) until the binding sites on the protein are saturated.
-
Control Experiment: A control titration of Compound-X into buffer alone is performed to measure the heat of dilution of the ligand, which is then subtracted from the binding data.
-
Data Analysis: The integrated heat from each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model (e.g., one-site binding) to determine n, KD, and ΔH.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. [Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
A Comprehensive Guide to the Safe Disposal of 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine
Welcome to your definitive resource for the safe handling and disposal of specialized laboratory reagents. At our core, we believe that empowering researchers with in-depth safety knowledge is fundamental to advancing scientific discovery. This guide provides a detailed protocol for the proper disposal of 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine, a complex heterocyclic amine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is synthesized from established best practices for structurally related chemicals, including benzothiazoles and aromatic amines, and is grounded in federal and institutional safety standards.
The procedural steps outlined herein are designed to instill a "self-validating" system of safety, ensuring that each action is supported by a clear rationale rooted in chemical principles and regulatory compliance.
Hazard Assessment and Chemical Profile
-
Benzothiazole Moiety: Benzothiazole and its derivatives are known to be toxic if swallowed or in contact with skin and can cause serious eye irritation.[3] They can also be harmful to aquatic life. Heating to decomposition may release hazardous fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[4]
-
Aromatic Amine Group: Aromatic amines as a class can range from irritants to potent carcinogens.[5] They can be toxic and are often readily absorbed through the skin.
-
Thiazole Ring: Thiazole-containing compounds are ubiquitous in pharmaceuticals and bioactive molecules.[6][7][8][9] While many are safe, the core structure can be implicated in various biological activities, warranting careful handling.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is critical. Adherence to the following PPE and engineering controls minimizes the risk of exposure during handling and disposal.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[10] | Protects against splashes of liquid waste and contact with solid particulates. |
| Hand Protection | Nitrile or neoprene gloves.[10] | Provides a barrier against dermal absorption, which is a common exposure route for amines.[11] Gloves must be inspected before use and disposed of after handling the chemical. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. However, if there is a risk of aerosolization or dust generation, a NIOSH-approved respirator is necessary.[12] | Protects against inhalation of potentially harmful aerosols or dust. |
| Engineering Controls | All handling of this compound, including waste preparation, should be performed inside a certified chemical fume hood.[10] | A fume hood is the primary line of defense against inhaling volatile compounds or fine powders. |
Step-by-Step Disposal Protocol
The disposal of 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[1][13][14] Never dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a dedicated, chemically-resistant container (e.g., high-density polyethylene) for all waste streams containing this compound.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible materials can lead to dangerous reactions.
-
Collect All Contaminated Materials: This includes unused product, reaction residues, and contaminated lab supplies such as pipette tips, gloves, and weighing paper.
Step 2: Waste Container Labeling
Proper labeling is a critical component of safe waste management, ensuring that hazards are clearly communicated.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete All Fields: The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Secure Storage: Store the sealed waste container in a designated SAA.[1] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area, away from heat sources or incompatible chemicals.[11]
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Recommended Disposal Method: For benzothiazole derivatives, incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber is the preferred method.[2] This ensures the complete destruction of the compound and prevents the release of harmful substances.
Spill Management Protocol
Preparedness is key to handling accidental releases safely.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the release of the chemical.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Neutralization (if applicable): For small spills, and only if you are trained to do so, you may consider neutralization. However, given the unknown reactivity of this specific compound, absorption is the safer initial approach.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine.
Sources
- 1. MedicalLab Management Magazine [medlabmag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. lanxess.com [lanxess.com]
- 5. Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine
A Comprehensive Guide to Personal Protective Equipment for Handling 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon established safety principles for handling structurally related compounds, such as aromatic amines and benzothiazole derivatives, to ensure the highest level of protection for all personnel.
The foundational principle when handling chemicals of unknown toxicity is to treat them with the utmost caution. The guidance provided herein is based on the potential hazards associated with the functional groups present in the molecule. Exposure to aromatic amines can lead to skin irritation, respiratory issues, and potential long-term health effects, while benzothiazole derivatives are often classified as harmful or toxic upon ingestion, skin contact, or inhalation, and can cause severe eye irritation[1][3][4].
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine, a thorough risk assessment is mandatory. This initial step is critical in understanding and mitigating potential exposures.
Engineering Controls are the most effective means of controlling exposure. All work with this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. The fume hood provides a physical barrier and ventilation to minimize the inhalation of any dust or vapors.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is paramount to prevent direct contact with the chemical[3]. The following is a detailed breakdown of the required PPE.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1 or EN 166 compliant safety glasses must be worn.
-
Chemical Goggles: For procedures with a higher risk of splashing, chemical goggles that form a seal around the eyes are required.
-
Face Shield: When handling larger quantities or in situations where there is a significant splash hazard, a face shield should be worn in conjunction with safety goggles to protect the entire face[2].
Hand Protection: Glove Selection is Critical
The selection of appropriate gloves is crucial, as no single glove material is impervious to all chemicals. Studies on aromatic amine permeation through various glove materials have shown significant differences in breakthrough times[5][6].
Recommended Glove Types:
| Glove Material | Recommendation | Rationale |
| Nitrile | Suitable for incidental contact. | Good general chemical resistance. Should be changed immediately upon contamination. |
| Neoprene | Recommended for extended handling. | Offers good resistance to a broad range of chemicals, including some aromatic compounds. |
| Butyl Rubber | Consider for high-risk operations. | Provides excellent resistance to many organic compounds. |
Glove Usage Protocol:
-
Inspect Gloves: Always inspect gloves for any signs of degradation or punctures before use[2].
-
Double Gloving: For added protection, consider wearing two pairs of nitrile gloves. This allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove[2].
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection
In most laboratory settings, handling this compound within a properly functioning chemical fume hood will provide adequate respiratory protection. However, in situations where a fume hood is not available or in the event of a large spill, respiratory protection is necessary.
-
Respirator Type: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls[2]. If a respirator is the sole means of protection, a full-face supplied-air respirator should be used[2].
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.
Protective Clothing
-
Laboratory Coat: A standard cotton lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a significant spill, a disposable chemical-resistant suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Caption: A typical workflow for the safe handling of chemical compounds.
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Waste Disposal
All waste generated from handling 7-methyl-[1][2]thiazolo[5,4-e][1][2]benzothiazol-2-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containers: All waste must be stored in clearly labeled, sealed containers.
-
Regulations: Disposal must be in accordance with all local, state, and federal regulations[7]. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
Caption: Immediate actions to take in case of an exposure event.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
ACS Publications. (2023-11-09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
SKC Inc. (2023-12-22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. [Link]
-
CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
-
A-Chem. (2025-01-22). 1 - Safety Data Sheet. [Link]
-
Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]
-
NIH. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2022-11-30). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. [Link]
-
BB FABRICATION. SAFETY DATA SHEET. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%. [Link]
-
YouTube. (2025-01-11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. [Link]
-
PubChem. Benzo(d)thiazol-2-amine. [Link]
-
PubChem. 5-methyl-4H,5H,6H,7H-[1][2]thiazolo[5,4-c]pyridin-2-amine. [Link]
-
PubChem. 2,1,3-Benzothiadiazol-5-amine, 4-methyl-. [Link]
-
AMERICAN ELEMENTS®. Benzothiazoles. [Link]
-
RSC Publishing. (2025-10-31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. international.skcinc.com [international.skcinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
